molecular formula C7H9F2NO B2900470 1,1-Difluoro-5-azaspiro[2.5]octan-4-one CAS No. 2230803-17-3

1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Cat. No.: B2900470
CAS No.: 2230803-17-3
M. Wt: 161.152
InChI Key: BMTDJDNJZHRYBM-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a useful research compound. Its molecular formula is C7H9F2NO and its molecular weight is 161.152. The purity is usually 95%.
BenchChem offers high-quality 1,1-Difluoro-5-azaspiro[2.5]octan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluoro-5-azaspiro[2.5]octan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-6(7)2-1-3-10-5(6)11/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDJDNJZHRYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Theoretical and Predictive Technical Guide to the Chemical Properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a novel chemical entity for which, to the best of our knowledge, no experimental data has been published in peer-reviewed literature. This guide is therefore a theoretical and predictive analysis based on the well-established chemical principles of its constituent structural motifs. All proposed protocols and predicted properties are extrapolations from documented analogous systems and await experimental validation.

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements, enhanced metabolic stability, and tailored physicochemical properties is relentless. The titular compound, 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, represents a fascinating convergence of three privileged structural motifs: a rigid spirocyclic core, a metabolically robust gem-difluorocyclopropane ring, and a versatile lactam functionality.

Spirocycles are prized for their ability to enforce a specific three-dimensional conformation, a critical feature for enhancing binding affinity and selectivity to biological targets.[1] The gem-difluorocyclopropane unit is a bioisostere for carbonyls and epoxides and is known to increase metabolic stability and modulate lipophilicity and pKa of proximal functional groups due to the strong electron-withdrawing nature of the fluorine atoms.[2][3][4] Finally, the lactam ring provides a hydrogen bond donor and acceptor, serving as a crucial anchor point for interactions with protein active sites.

This guide provides a predictive framework for researchers and drug development professionals, outlining the probable chemical properties, potential synthetic strategies, and expected reactivity of this promising, yet unexplored, chemical scaffold.

Predicted Physicochemical and Spectroscopic Properties

The properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one can be predicted by computational methods and by analogy to structurally related compounds. These values provide a baseline for future experimental characterization.

PropertyPredicted Value / CharacteristicRationale and Commentary
Molecular Formula C₇H₉F₂NO-
Molecular Weight 161.15 g/mol -
CAS Number 1256488-51-8Assigned, but no associated literature.
XlogP ~0.6The gem-difluoro group increases lipophilicity, but this is offset by the polar lactam functionality.
Hydrogen Bond Donors 1 (Amide N-H)Crucial for target binding.
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Crucial for target binding.
¹H NMR Multiplets at ~1.0-2.0 ppm (cyclopropane CH₂), Multiplets at ~2.5-3.5 ppm (piperidine CH₂), Broad singlet at ~7.0-8.5 ppm (amide NH)The gem-difluoro group will induce complex splitting patterns in the adjacent cyclopropyl protons. Chemical shifts are estimations.
¹³C NMR ~170-175 ppm (C=O), ~110-120 ppm (CF₂, triplet due to C-F coupling), ~20-40 ppm (aliphatic carbons)The CF₂ carbon signal is a key diagnostic peak, appearing as a triplet with a large ¹JCF coupling constant.
¹⁹F NMR Singlet or AB quartet at ~ -120 to -150 ppmThe chemical environment of the two fluorine atoms will determine if they are equivalent (singlet) or diastereotopic (quartet).
IR Spectroscopy ~3200-3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I band, C=O stretch), ~1100-1200 cm⁻¹ (C-F stretches)The carbonyl stretch may be slightly higher than a typical acyclic amide due to ring strain.

Proposed Synthetic Routes

The synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is not documented. However, a logical retrosynthetic analysis suggests two plausible routes based on established methodologies for constructing gem-difluorocyclopropanes and spiro-lactams.

Route A: Difluorocyclopropanation of a Methylene Lactam

This approach involves the late-stage introduction of the gem-difluoro group onto a pre-formed spirocyclic precursor. The key step is the addition of difluorocarbene to an exocyclic methylene group adjacent to the lactam carbonyl.

Synthetic Route A A Precursor A (N-protected 4-piperidone derivative) B Intermediate B (Exo-methylene lactam) A->B  Wittig or Peterson Olefination   C Target Molecule (1,1-Difluoro-5-azaspiro[2.5]octan-4-one) B->C  Difluorocarbene Addition (e.g., TMSCF₃/NaI)  

Diagram A: Workflow for Proposed Synthetic Route A

Experimental Protocol (Hypothetical):

  • Synthesis of Intermediate B: To a solution of a suitable N-protected 4-piperidone derivative (e.g., 1-Boc-4-piperidone) in THF, add a Wittig reagent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at 0°C. Allow the reaction to warm to room temperature and stir until completion. Work-up and purification by column chromatography would yield the N-protected 2-methylene-4-piperidone intermediate.

  • Difluorocyclopropanation: This is the critical step. The generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) initiated by sodium iodide is a reliable method compatible with various functional groups.[5]

    • In a sealed tube, dissolve the methylene lactam intermediate (1.0 eq) and sodium iodide (2.2 eq) in anhydrous THF.

    • Add TMSCF₃ (2.0 eq) to the mixture.

    • Heat the reaction at 110°C for 2-4 hours.[6]

    • After cooling, quench the reaction, perform an extractive work-up, and purify by silica gel chromatography.

  • Deprotection (if necessary): If an N-protecting group like Boc was used, it can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final target molecule.

Causality and Field Insights: The choice of the Ruppert-Prakash reagent is deliberate; it is safer and more functional-group tolerant than older methods like using sodium chlorodifluoroacetate at high temperatures.[4][5] The success of this route hinges on the stability of the exo-methylene lactam, which can be prone to isomerization or polymerization.

Route B: Spirocyclization via Intramolecular Amination

This strategy builds the lactam ring onto a pre-existing gem-difluorocyclopropane scaffold. This approach leverages an intramolecular cyclization, which is often entropically favored.

Synthetic Route B D Precursor D (Vinyl gem-difluorocyclopropane) E Intermediate E (Functionalized amine precursor) D->E  Hydroboration-Oxidation, Functional Group Interconversion   F Target Molecule (1,1-Difluoro-5-azaspiro[2.5]octan-4-one) E->F  Intramolecular Amidation / Lactamization  

Diagram B: Workflow for Proposed Synthetic Route B

Experimental Protocol (Hypothetical):

  • Synthesis of Precursor D: Start with a commercially available cyclopropyl derivative that can be converted to 1-vinyl-2,2-difluorocyclopropane. A common method is the difluorocyclopropanation of 1,3-butadiene, followed by selective functionalization.

  • Functionalization to Intermediate E:

    • Perform an anti-Markovnikov hydroboration-oxidation on the vinyl group to yield the corresponding primary alcohol.

    • Oxidize the alcohol to a carboxylic acid using a strong oxidant like Jones reagent or PCC followed by further oxidation.

    • Convert the carboxylic acid to an activated form (e.g., acyl chloride with SOCl₂ or an ester).

    • Separately, introduce an amino group precursor two carbons away from the cyclopropane ring. This could be achieved via a Gabriel synthesis or similar methods on a suitable halo-alkane derivative of the cyclopropane.

  • Intramolecular Lactamization: With the amine and the activated carboxylic acid functionalities in place, intramolecular cyclization can be induced. If starting from an amino ester, heating in the presence of a mild base can effect lactamization. This step forms the six-membered piperidone ring, creating the spiro-junction at the carbon bearing the gem-difluorocyclopropane.

Causality and Field Insights: This route is more convergent but requires careful control of functional group transformations. The key advantage is forming the strained cyclopropane ring early. The success of the final cyclization depends on the chain length and conformational flexibility of the linear precursor, which must allow the nucleophilic amine to reach the electrophilic carbonyl center effectively.

Predicted Chemical Reactivity

The reactivity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one will be a composite of the behaviors of its functional groups, modulated by their electronic and steric interplay.

Lactam Reactivity

The lactam portion of the molecule is expected to undergo reactions typical of cyclic amides.

  • N-H Reactivity: The amide proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an amidate, which can then be alkylated or acylated on the nitrogen atom.

  • Carbonyl Reactivity:

    • Hydrolysis: The amide bond is stable but can be hydrolyzed under forcing acidic or basic conditions to yield the corresponding amino acid, 1-amino-1-(2-aminoethyl)cyclopropane-1-carboxylic acid, after ring opening of the cyclopropane under harsh conditions.

    • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are expected to reduce the amide carbonyl to a methylene group, yielding 1,1-difluoro-5-azaspiro[2.5]octane.[7]

gem-Difluorocyclopropane Reactivity

The gem-difluorocyclopropane ring is significantly more strained than its non-fluorinated counterpart and possesses unique electronic properties.[8] While kinetically stable under many conditions, it can undergo specific ring-opening reactions.[4]

  • Thermal Stability: The compound is expected to be reasonably stable to heat, but extreme temperatures could induce decomposition pathways, potentially involving the elimination of HF or ring-opening.

  • Lewis Acid-Catalyzed Ring Opening: Treatment with Lewis acids could promote the cleavage of a C-C bond in the cyclopropane ring. The regioselectivity of this opening would be influenced by the ability of adjacent groups to stabilize the resulting carbocationic intermediate.

  • Transition Metal-Catalyzed Transformations: Palladium and Rhodium catalysts are known to engage with gem-difluorocyclopropanes, leading to ring-opened fluoroallylic intermediates.[8][9] These can then participate in cross-coupling reactions, providing a pathway to more complex monofluorinated alkenes.

Reaction Mechanism sub Substrate int1 Palladacycle Intermediate (I) sub->int1 Oxidative Addition pd0 Pd(0)L₂ pd0->int1 int2 π-allyl Pd(II) Complex (II) int1->int2 β-Fluoride Elimination product Ring-Opened Product + Nu-Pd(II)L₂ int2->product Nucleophilic Attack nu Nu⁻ nu->product

Diagram C: Predicted Mechanism for Pd-Catalyzed Ring-Opening

This mechanism shows the oxidative addition of a Pd(0) catalyst into a C-C bond of the cyclopropane, followed by β-fluoride elimination to form a fluorinated π-allyl complex, which is then intercepted by a nucleophile.[10]

Potential Applications in Drug Discovery

While speculative, the unique structural combination in 1,1-Difluoro-5-azaspiro[2.5]octan-4-one suggests several advantages for medicinal chemistry:

  • Scaffold Rigidity for Selectivity: The spirocyclic nature rigidly holds the pharmacophoric elements (NH donor, C=O acceptor) in a defined spatial orientation, which can lead to higher binding affinity and selectivity for a specific protein target.[11]

  • Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate by increasing its half-life.[2]

  • Modulation of Physicochemical Properties: The fluorine atoms can fine-tune the pKa of the amide proton and the overall lipophilicity of the molecule, allowing for optimization of properties like solubility and cell permeability.[4]

This scaffold could serve as a novel building block for libraries targeting enzyme families such as kinases, proteases, or ion channels, where precise geometry and metabolic robustness are paramount.

Conclusion

1,1-Difluoro-5-azaspiro[2.5]octan-4-one stands as a molecule of significant synthetic interest and potential utility. Although it remains an uncharacterized entity, a thorough analysis of its constituent parts allows for the rational prediction of its properties and reactivity. The proposed synthetic routes, grounded in established chemical literature, offer a clear path for its future synthesis. The unique combination of a rigid spiro-lactam with a stabilizing gem-difluorocyclopropane ring makes it a highly attractive scaffold for the next generation of therapeutic agents. Experimental validation of the predictions laid out in this guide is a necessary and exciting next step for the chemical and pharmaceutical sciences communities.

References

  • J-Stage. (n.d.). gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp3)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes. Retrieved from [Link]

  • Dolbier, W. R., et al. (2000). A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes. Organic Letters, 2(11), 1513-1515.
  • Takeuchi, Y., et al. (2000). Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters, 2(10), 1391-1393.
  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

  • Yadav, P., et al. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect.
  • ResearchGate. (n.d.). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved from [Link]

  • Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.
  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. Retrieved from [Link]

  • González-Vera, J. A., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry.
  • Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. RSC Publishing.
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved from [Link]

  • Singh, G. S., et al. (n.d.). Synthesis and reactivity of spiro-fused β-lactams. Biblio Back Office.
  • Prudêncio, M. (n.d.). lactams highly active against HIV-1 and Plasmodium. ScienceDirect.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • González-Vera, J. A., et al. (2024). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. PMC. Retrieved from [Link]

  • Frontiers. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Retrieved from [Link]

  • Alves, A. J. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Ramadas, B., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Grygorenko, O. O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Digital Commons @ NJIT. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Retrieved from [Link]

  • RSC Publishing. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1-Difluoro-5-azaspiro[2.5]octan-4-one: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a sparsely documented chemical entity, representing a compelling convergence of three-dimensional architecture and strategic fluorine incorporation. While direct experimental data for this specific molecule is limited, this guide provides an in-depth analysis of its core components—the azaspiro[2.5]octane framework, the gem-difluorocyclopropane ring, and the lactam functionality. By examining established synthetic methodologies for related structures and the known impact of these motifs in medicinal chemistry, we present a forward-looking technical guide for researchers, scientists, and drug development professionals. This document outlines the compound's identifiers, proposes a logical synthetic pathway, discusses its predicted physicochemical properties, and explores its potential as a valuable building block in the development of next-generation therapeutics.

Compound Identification and Structural Context

1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a unique heterocyclic compound featuring a piperidin-2-one (valerolactam) ring fused to a gem-difluorocyclopropane at the C4 position. This arrangement creates a spirocyclic center, a key feature for inducing three-dimensionality in drug candidates. As of the date of this guide, this specific molecule is cataloged in public databases but lacks a registered CAS number and extensive literature, suggesting its status as a novel or emerging scaffold.

The core value of this structure lies in the combination of its constituent parts:

  • Azaspirocycle: Azaspirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to improve compound properties. They introduce a rigid, non-planar geometry, which allows for a more precise orientation of functional groups to interact with biological targets.[1] This increase in the fraction of sp³-hybridized carbons (Fsp³) often correlates with improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[2][3]

  • gem-Difluorocyclopropane: The gem-difluoro motif is a powerful tool in drug design. The replacement of a carbonyl group with a difluoromethylene group is a common bioisosteric strategy.[4][5] This substitution can block metabolic oxidation, modulate lipophilicity, and alter the electrostatic potential of the molecule, often leading to improved pharmacokinetic profiles and target affinity.[6]

  • Lactam: Spirocyclic lactams are important pharmacophores found in a range of biologically active compounds and serve as versatile synthetic intermediates.[7][8][9]

A summary of key identifiers for the target molecule and a closely related, reduced analog is presented below.

Identifier1,1-Difluoro-5-azaspiro[2.5]octan-4-one1,1-Difluoro-5-azaspiro[2.5]octane (Reduced Form)
Molecular Formula C₇H₉F₂NOC₇H₁₁F₂N
Molecular Weight 161.15 g/mol 147.17 g/mol
PubChem CID 137966067[10]91800869
CAS Number Not Assigned1393559-49-3
InChIKey BMTDJDNJZHRYBM-UHFFFAOYSA-N[10]QSPBRUMTUBKORH-UHFFFAOYSA-N
SMILES C1CC2(CC2(F)F)C(=O)NC1[10]C1CC2(CC2(F)F)CNC1

Proposed Synthetic Strategy

Given the absence of a published synthesis for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, a logical, multi-step synthetic route can be proposed based on established chemical transformations. The strategy hinges on the sequential construction of the key structural elements: the piperidine ring, the exocyclic methylene precursor, and the final gem-difluorocyclopropane ring.

G A 1. N-Protected Piperidin-4-one B 2. Wittig Olefination A->B Ph₃P=CH₂ C 3. N-Protected 4-Methylene-piperidine B->C D 4. Difluorocyclopropanation C->D CF₂ Source (e.g., TFDA) E 5. N-Protected 1,1-Difluoro-5-azaspiro[2.5]octane D->E F 6. Deprotection E->F Acid/H₂ G 7. 1,1-Difluoro-5-azaspiro[2.5]octane F->G H 8. Selective Oxidation G->H e.g., RuCl₃/NaIO₄ I 9. 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (Target) H->I

Caption: Proposed synthetic workflow for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Protected 4-Methylenepiperidine (3)

  • Rationale: The synthesis begins with a commercially available N-protected piperidin-4-one. A protecting group (e.g., Boc or Cbz) is essential to prevent side reactions involving the nitrogen atom in subsequent steps. The ketone is then converted to an exocyclic methylene group, which will serve as the substrate for cyclopropanation. The Wittig reaction is a classic and reliable method for this transformation.

  • Protocol:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq).

    • Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-methylenepiperidine.

Step 2: gem-Difluorocyclopropanation (5)

  • Rationale: The key gem-difluoro moiety is installed via the addition of difluorocarbene to the double bond. Modern methods for generating difluorocarbene are preferred for their efficiency and milder conditions, especially for less nucleophilic alkenes.[11][12] Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is an excellent reagent for this purpose, generating difluorocarbene in the presence of a catalytic fluoride source.[12]

  • Protocol:

    • Dissolve N-Boc-4-methylenepiperidine (1.0 eq) and TFDA (1.5 eq) in a suitable solvent like anhydrous diglyme.

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF) or another fluoride source.

    • Heat the reaction mixture to the temperature required for TFDA decomposition (typically 80-120 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate. Purify via column chromatography to obtain N-Boc-1,1-difluoro-5-azaspiro[2.5]octane.

Step 3: Deprotection and Oxidation (9)

  • Rationale: The final steps involve removing the protecting group and selectively oxidizing the α-carbon of the piperidine ring to form the lactam. Acidic conditions (e.g., TFA in DCM) are typically used for Boc deprotection. The subsequent oxidation of the cyclic amine to a lactam is a challenging transformation that requires specific reagents to avoid over-oxidation or side reactions. Ruthenium-based oxidants have proven effective for this type of transformation.

  • Protocol:

    • Deprotection: Dissolve the protected spirocycle (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine salt (1,1-difluoro-5-azaspiro[2.5]octane) can be used directly or after a basic workup.

    • Oxidation: Dissolve the deprotected amine (1.0 eq) in a solvent mixture such as CCl₄/CH₃CN/H₂O.

    • Add sodium periodate (NaIO₄) (4.0 eq) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃) (0.02-0.05 eq).

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

    • Quench the reaction with isopropanol, dilute with DCM, and filter through a pad of celite.

    • Separate the organic layer, wash with aqueous sodium thiosulfate and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the target compound, 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

Physicochemical Properties and Medicinal Chemistry Insights

The unique structural combination in 1,1-difluoro-5-azaspiro[2.5]octan-4-one is predicted to confer a desirable profile for drug development.

Predicted PropertyValueSignificance in Drug Discovery
XlogP 0.6[10]Indicates a favorable balance of lipophilicity and hydrophilicity, which is often crucial for oral bioavailability and cell permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲSuggests good potential for blood-brain barrier penetration, making it an attractive scaffold for CNS targets.
Hydrogen Bond Donors 1The lactam N-H provides a hydrogen bond donor, enabling key interactions with target proteins.
Hydrogen Bond Acceptors 1The lactam carbonyl oxygen serves as a hydrogen bond acceptor.
Rotatable Bonds 0The rigid spirocyclic framework reduces conformational flexibility. This pre-organization can decrease the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[2][3]
Fsp³ 0.86A high fraction of sp³-hybridized carbons is strongly correlated with successful clinical development, as it often leads to improved solubility and metabolic stability compared to flat, aromatic compounds.[2]
Expertise & Experience Insights:
  • Metabolic Stability: The gem-difluoro group on the cyclopropane ring is exceptionally stable to metabolic degradation. It acts as a non-hydrolyzable mimic of a ketone, preventing common metabolic pathways like reduction or oxidation at that position. This is a significant advantage over non-fluorinated spirocyclic ketones.

  • Conformational Rigidity: The spirocyclic nature locks the piperidine ring into a specific conformation. This rigidity is highly advantageous in drug design as it reduces the number of accessible conformations, allowing for a more precise and predictable interaction with the binding site of a protein. This can lead to enhanced potency and selectivity.[1]

  • Vectorial Exit Points: The lactam nitrogen and the adjacent carbons provide clear vectors for further chemical modification. This allows for the systematic exploration of chemical space around the core scaffold, which is essential during lead optimization to fine-tune potency, selectivity, and pharmacokinetic properties.

Applications in Drug Development

The 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold is a prime candidate for incorporation into discovery programs targeting a wide range of diseases. Its inherent properties make it particularly suitable for:

  • Kinase Inhibitors: The rigid three-dimensional structure can be exploited to achieve selectivity among the highly conserved ATP-binding sites of different kinases.[1]

  • GPCR Ligands: The defined spatial arrangement of functional groups is ideal for interacting with the complex topologies of G-protein coupled receptors.

  • CNS Agents: The favorable predicted LogP and TPSA values suggest that derivatives of this scaffold could penetrate the blood-brain barrier, making them suitable for targeting neurological disorders.[1]

  • Bioisosteric Replacement: The entire scaffold can be used as a novel, three-dimensional bioisostere for more traditional, flatter ring systems like piperidine or even aromatic rings, offering a path to escape flatland and improve drug-like properties.[3][13]

G cluster_0 Core Scaffold Properties cluster_1 Improved Drug Candidate Profile A 1,1-Difluoro-5-azaspiro[2.5]octan-4-one B High Fsp³ (3D Shape) A->B C Metabolic Stability (gem-CF₂) A->C D Rigid Conformation A->D E Tunable Physicochemical Properties A->E F Enhanced Potency & Selectivity B->F I Reduced Off-Target Toxicity B->I G Improved PK Profile (e.g., Oral Bioavailability) C->G D->F E->F E->G E->I J Successful Drug Candidate F->J Higher Probability of Clinical Success G->J Higher Probability of Clinical Success H Novel IP Position H->J Higher Probability of Clinical Success I->J Higher Probability of Clinical Success

Caption: Logical relationship between scaffold properties and drug development success.

Conclusion and Future Outlook

1,1-Difluoro-5-azaspiro[2.5]octan-4-one stands as a promising, albeit underexplored, scaffold for medicinal chemistry. Its design elegantly combines the conformational rigidity and favorable Fsp³ character of azaspirocycles with the metabolic stability conferred by the gem-difluoro group. The proposed synthetic route, utilizing established and reliable methodologies, provides a clear path for its preparation and incorporation into drug discovery pipelines. As the pharmaceutical industry continues to move beyond flat, aromatic molecules, scaffolds like this that offer novel three-dimensional chemical space will be instrumental in developing safer and more effective medicines. Further investigation into the synthesis and application of this and related scaffolds is highly warranted.

References

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. Available at: [Link]

  • Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. (2011). RSC Publishing. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (n.d.). National Institutes of Health. Available at: [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). Royal Society of Chemistry. Available at: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). RSC Publishing. Available at: [Link]

  • A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes. (2000). ACS Publications. Available at: [Link]

  • Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction. (2019). ACS Publications. Available at: [Link]

  • A novel and highly efficient synthesis of gem-difluorocyclopropanes. (2000). PubMed. Available at: [Link]

  • Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. (n.d.). ACS Publications. Available at: [Link]

  • The replacement and application of carbonyl bioisosteres. (n.d.). ResearchGate. Available at: [Link]

  • 1,1-difluoro-5-azaspiro[2.5]octan-4-one. (n.d.). PubChem. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. Available at: [Link]

  • Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C(sp3)-F bond Cleavage. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (n.d.). ACS Publications. Available at: [Link]

  • A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.). Google Patents.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). National Institutes of Health. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). RSC Publishing. Available at: [Link]

  • 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one. (n.d.). PubChem. Available at: [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (n.d.). Google Patents.
  • 7-Oxa-4-azaspiro(2.5)octan-5-one. (n.d.). PubChem. Available at: [Link]

  • 4-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonylphenyl]-6-(trideuteriomethyl)-1H-pyrrolo[2,3-c]pyridin-7-one. (n.d.). PubChem. Available at: [Link]

  • 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. (n.d.). PubChem. Available at: [Link]

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Structural Analysis of Gem-Difluoro Spiro Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Fluorine" Synergy

In modern medicinal chemistry, the "escape from flatland" (increasing


 character) is a dominant strategy to improve clinical success rates. The gem-difluoro spiro lactam  scaffold represents a high-value pharmacophore that combines two powerful structural features:
  • Spirocyclic Rigidity: restricts conformational entropy, locking the pharmacophore into a bioactive vector.

  • Gem-Difluoro Substitution: modulates the

    
     of the lactam, increases metabolic stability (blocking C-H oxidation), and introduces a significant dipole moment that can alter binding pocket interactions.
    

This guide details the structural analysis of these scaffolds, moving beyond basic characterization to the causal relationships between fluorine substitution and 3D molecular geometry.

Synthetic Foundation & Stereochemical Implications[1][2][3]

To analyze the structure, one must understand the assembly. The stereochemical outcome of the spiro-center is often dictated by the thermodynamics of the ring-closure event.

Dominant Synthetic Strategy: Radical Cyclization

While Ring-Closing Metathesis (RCM) is valuable, the atom-transfer radical cyclization (ATRC) of


-difluoro-haloacetamides onto alkenes is the most robust method for generating the spiro- 

-lactam core.
  • Mechanism: A copper or ruthenium catalyst abstracts a halide (usually Iodine or Bromine) from the

    
     group, generating a radical.
    
  • Spiro-Formation: The radical attacks a tethered alkene. The "gem-difluoro effect" (Thorpe-Ingold effect variant) actually accelerates this cyclization by compressing the bond angle at the quaternary carbon, favoring ring closure.

Critical Insight: The


 group is not just a decoration; it is a kinetic facilitator of the spiro-cyclization.

Structural Elucidation: The Multi-Modal Workflow

Characterizing gem-difluoro spiro lactams requires a specific sequence of analytical techniques due to the unique spin properties of the


 nucleus.
A. NMR Spectroscopy: The Diagnostic Fingerprint

The fluorine signal is the first and most reliable indicator of spiro-formation.

  • Chemical Shift Range: Typically

    
     to 
    
    
    
    ppm.
  • Diastereotopicity (The AB System):

    • In a rigid spiro scaffold, the two fluorine atoms are rarely equivalent. They exist in different magnetic environments relative to the chiral spiro-center.

    • Observation: You will not see a singlet. You will see an AB quartet (two doublets with a large geminal coupling constant).

    • Coupling Constant (

      
      ): 
      
      
      
      . This massive coupling is diagnostic of a gem-difluoro group adjacent to a chiral center.
B. NMR Coupling Patterns

Carbon NMR provides definitive proof of the lactam ring size and fluorine placement via C-F coupling splitting.

Carbon PositionSplitting PatternCoupling Constant (

)
Structural Insight

(

)
Triplet (

)

Confirms direct F-attachment.

(C=O)
Triplet (

)

Verifies

-position of

to carbonyl.

Triplet (

)

Confirms spiro-connectivity.
C. X-Ray Crystallography (The Gold Standard)

Due to the high electronegativity of fluorine, C-F bonds often exhibit disorder in crystal structures. However, for spiro-lactams, X-ray is required to assign absolute configuration (


) at the spiro-junction, which NMR cannot determine ab initio without derivatization.

Conformational Analysis & Physicochemical Profiling[4][5]

The Fluorine Dipole Effect

The C-F bond is highly polarized. In a spiro-lactam, the


 group creates a strong local dipole.
  • Conformational Lock: The dipoles of the C-F bonds tend to align anti-parallel to the C=O dipole to minimize electrostatic repulsion. This often "puckers" the lactam ring into a specific envelope conformation, distinct from the non-fluorinated analog.

Acidity Modulation ( )

The inductive effect of the gem-difluoro group significantly increases the acidity of the lactam N-H.

  • Non-fluorinated

    
    -lactam 
    
    
    
    :
    ~17
  • 
    -difluoro 
    
    
    
    -lactam
    
    
    :
    ~12-13
  • Impact: This allows the N-H to participate in stronger hydrogen bonding interactions with protein targets or be deprotonated under milder physiological conditions.

Visualizing the Workflow

The following diagram outlines the logical flow for synthesizing and validating a gem-difluoro spiro scaffold.

G Start Target: Gem-Difluoro Spiro Lactam Synthesis Synthesis: Radical Cyclization (Precursor: Bromodifluoroacetamide) Start->Synthesis Design Check1 19F NMR Analysis Synthesis->Check1 Crude/Purified Result_Singlet Singlet Observed? (Achiral/Rapid Flip) Check1->Result_Singlet Low Barrier Result_AB AB Quartet Observed? (Rigid Spiro Center) Check1->Result_AB High Barrier (Desired) Check2 13C NMR Analysis Result_AB->Check2 Validation Verify Coupling: 1J(C-F) ~270Hz 2J(C-F) ~30Hz Check2->Validation Final X-Ray / DFT (Stereochemical Assignment) Validation->Final

Caption: Logical workflow for the synthesis and structural validation of gem-difluoro spiro lactams, highlighting the critical NMR decision points.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of a representative 3,3-difluoro-1-azaspiro[4.5]decan-2-one via ATRC.

Reagents
  • Substrate:

    
    -(1-cyclohexenyl)methyl-2-bromo-2,2-difluoroacetamide (1.0 equiv)
    
  • Catalyst: CuCl (30 mol%)

  • Ligand: TMEDA (30 mol%)

  • Solvent: Dichloroethane (DCE), degassed.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube, dissolve the bromodifluoroacetamide substrate (1.0 mmol) in degassed DCE (10 mL).

  • Catalyst Addition: Add CuCl (30 mg) and TMEDA (45

    
    L) under an Argon atmosphere. The solution should turn a deep blue/green complex color.
    
  • Cyclization: Heat the mixture to reflux (

    
    C) for 4-6 hours.
    
    • Self-Validation Checkpoint: Monitor reaction progress via TLC.[1] The starting material (less polar) should disappear. Stain with

      
       (alkene detection) – the product will NOT stain strongly for alkene.
      
  • Workup: Cool to RT. Filter through a pad of silica gel to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Characterization Protocol
  • Acquire

    
     NMR (376 MHz): 
    
    • Look for the region

      
       to 
      
      
      
      ppm.
    • Confirm the presence of two doublets (

      
       Hz). If signals are broad, perform a variable temperature (VT) experiment at 
      
      
      
      C to freeze the conformation.
  • Acquire

    
     NMR (100 MHz): 
    
    • Locate the triplet at

      
       ppm (
      
      
      
      ,
      
      
      Hz).
    • Locate the triplet at

      
       ppm (Carbonyl, 
      
      
      
      Hz).

References

  • Fustero, S., et al. (2010).[1][2] Synthesis of fluorinated

    
    -lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. Link
    
  • Skibinska, M., et al. (2024).[3] Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl

    
    -Lactams. Organic Letters. Link
    
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lin, X., et al. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition. Organic Letters. Link

Sources

The Ascendancy of Three-Dimensional Scaffolds: A Technical Guide to the Role of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3] The paradigm has evolved from screening predominantly flat, aromatic fragments to embracing scaffolds with greater three-dimensionality, which more effectively probe the complex topologies of biological targets.[4][5] This guide delves into the strategic application of advanced fragment architectures through the lens of a representative scaffold: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one . We will explore the inherent advantages conferred by its unique spirocyclic and gem-difluorinated structure, detailing its potential to unlock previously intractable targets and accelerate drug discovery campaigns. This document serves as a technical resource for researchers and drug development professionals, providing both the conceptual framework and practical, field-proven methodologies for leveraging such fragments.

The Strategic Imperative for 3D Fragments in Modern FBDD

The early successes of FBDD were built upon libraries largely composed of small, planar aromatic and heteroaromatic systems. While effective, this approach often led to leads with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The contemporary drive in medicinal chemistry is towards molecules with higher sp³ character, which correlates with improved clinical success rates.[6]

Spirocyclic scaffolds, defined by two rings sharing a single atom, are quintessential examples of three-dimensional (3D) fragments.[6][7][8] Their rigid, non-planar structures offer several distinct advantages over their flatter counterparts:

  • Enhanced Exploration of Binding Pockets: The 3D arrangement of atoms allows spirocycles to project functional groups into space in a more defined and diverse manner than flat molecules, enabling more precise and effective interactions with the complex three-dimensional surfaces of protein binding sites.[7]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is linked to better solubility, improved metabolic stability, and a more favorable overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5][6]

  • Novelty and Intellectual Property: The chemical space occupied by 3D fragments is less explored than that of traditional 2D fragments, offering richer opportunities for discovering novel chemical matter with strong intellectual property positions.[4][8]

The subject of this guide, 1,1-Difluoro-5-azaspiro[2.5]octan-4-one , embodies these principles, combining a rigid spirocyclic core with the unique modulatory effects of geminal fluorine atoms.

Physicochemical Profile of a Modern Fragment: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

The value of a fragment is dictated by its structural and chemical properties. While specific experimental data for this exact molecule is sparse in public literature[9], we can infer its utility from its constituent parts and data on similar structures.[10][11][12][13]

Core Architecture: The Azaspiro[2.5]octanone Scaffold
  • Spirocyclic Core: The fusion of a cyclopropane and a piperidinone ring creates a rigid scaffold with well-defined exit vectors for chemical elaboration. This rigidity minimizes the entropic penalty upon binding to a target protein.

  • Lactam Functionality: The embedded lactam provides a hydrogen bond donor (N-H) and acceptor (C=O), common pharmacophoric features that can anchor the fragment in a binding site.

  • Defined Exit Vectors: The spirocyclic structure presents distinct points for chemical modification off the cyclopropane and piperidinone rings, allowing for controlled "fragment growing" during lead optimization.

The Influence of Gem-Difluorination

The introduction of a difluoromethyl group (CF₂) is a widely used strategy in medicinal chemistry to fine-tune molecular properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can act as a metabolically stable isostere for a carbonyl group or block sites of oxidative metabolism.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the adjacent lactam nitrogen, potentially influencing its hydrogen bonding characteristics.

  • Conformational Effects: The gem-difluoro group can influence the puckering of the cyclopropane ring and impact the overall conformation of the spirocycle.

  • 19F NMR Handle: The presence of fluorine provides a powerful tool for biophysical screening using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive method for detecting weak binding events.[14][15][16]

Quantitative Data Profile

The following table summarizes the predicted and known properties of the core scaffold and its fluorinated derivative.

Property4-Azaspiro[2.5]octan-5-one[13]1,1-Difluoro-5-azaspiro[2.5]octan-4-one[9]FBDD "Rule of Three" Guideline[3]
Molecular Weight 125.17 g/mol 161.14 g/mol < 300 Da
Predicted XlogP 0.30.6≤ 3
Hydrogen Bond Donors 11≤ 3
Hydrogen Bond Acceptors 11≤ 3
Rotatable Bonds 00≤ 3

As shown, the molecule comfortably adheres to the "Rule of Three," a set of guidelines for desirable fragment properties, ensuring it has the characteristics of a high-quality starting point for an FBDD campaign.[3][17]

Integrating 1,1-Difluoro-5-azaspiro[2.5]octan-4-one into the FBDD Workflow

The journey from fragment identification to a lead compound is a multi-step, iterative process.[1][2][18] This spirocyclic fragment can be effectively integrated at each stage, leveraging its unique features to enhance the probability of success.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Lib 3D Fragment Library (incl. Spirocycle) Screen Biophysical Screening (NMR, X-ray, SPR, etc.) Lib->Screen Screening Hits Validated Fragment Hits Screen->Hits Hit Validation Struct Structural Biology (X-ray, Cryo-EM) Hits->Struct Comp Computational Modeling (Docking, FEP) Struct->Comp Synth Structure-Guided Synthesis Comp->Synth Synth->Struct Iterative Optimization Lead Potent Lead Compound Synth->Lead ADMET ADMET Profiling Lead->ADMET Candidate Preclinical Candidate ADMET->Candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Phase 1: Fragment Screening & Hit Identification

The primary goal of this phase is to identify fragments that bind to the biological target, however weakly. The gem-difluoro motif makes our example fragment particularly amenable to 19F NMR-based screening.

Experimental Protocol: 19F NMR Ligand-Observed Screening

This technique is highly sensitive and efficient, allowing for the screening of fragment mixtures ("cocktails") to increase throughput.[15][16]

  • Library Preparation: Create cocktails of 5-10 unique fluorinated fragments, including 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, in a suitable buffer (e.g., phosphate-buffered saline). Ensure the 19F NMR signals of the individual fragments in a cocktail are well-resolved.[16]

  • Target Preparation: Prepare the target protein at a concentration of 10-50 µM in the same deuterated buffer.

  • Data Acquisition:

    • Acquire a reference 1D 19F NMR spectrum for each fragment cocktail without the protein.

    • Acquire a second spectrum after the addition of the target protein.

  • Hit Identification: A binding event is indicated by changes in the 19F NMR signal of a specific fragment upon protein addition. Common changes include line broadening, chemical shift perturbations, or changes in signal intensity.[14][19]

  • Deconvolution & Validation: If a cocktail shows a hit, screen each component individually to identify the specific binding fragment. The binding affinity (KD) can be estimated through NMR titration experiments, where the fragment concentration is varied while the protein concentration is held constant.[20]

Phase 2: Structural Characterization and Hit-to-Lead Evolution

Once a fragment hit is validated, the next critical step is to understand its binding mode to guide synthetic elaboration. X-ray crystallography is the gold standard for this purpose.[21][22][23]

Experimental Protocol: X-ray Co-crystallography

  • Crystal Soaking/Co-crystallization:

    • Soaking: Grow crystals of the apo-protein and then soak them in a solution containing a high concentration (e.g., 1-10 mM) of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

    • Co-crystallization: Mix the protein and the fragment prior to setting up crystallization trials.

  • Data Collection: Harvest the crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.[3]

  • Structure Solution: Process the diffraction data and solve the crystal structure. The resulting electron density map will reveal the precise binding location, orientation, and interactions of the fragment with the protein.[22][24]

With a high-resolution structure in hand, medicinal chemists can design analogues to improve potency and selectivity. The defined structure of the azaspiro[2.5]octanone core provides clear vectors for optimization.

Fragment_Growth cluster_0 Initial Fragment Hit Frag Grow Vector 1: Elaboration at N-H Frag->Grow Growing Link Vector 2: Substitution on Piperidinone Ring Frag->Link Linking/ Merging Frag_label 1,1-Difluoro-5- azaspiro[2.5]octan-4-one

Caption: Potential vectors for fragment evolution from the spirocyclic core.

  • Fragment Growing: Synthetic modifications can be made to "grow" the fragment into adjacent sub-pockets of the binding site. For our example, the lactam nitrogen provides a clear vector for introducing new functionality.

  • Fragment Linking/Merging: If another fragment is found to bind nearby, the two can be synthetically linked together to create a larger, higher-affinity molecule.[19]

Computational chemistry, including molecular docking and free energy perturbation (FEP) calculations, plays a crucial role in this iterative design-make-test-analyze cycle by prioritizing the most promising synthetic targets.[25][26][27][28]

Conclusion: The Value Proposition of Advanced Spirocyclic Fragments

The strategic deployment of novel, three-dimensional fragments is a cornerstone of modern drug discovery. 1,1-Difluoro-5-azaspiro[2.5]octan-4-one serves as an exemplary scaffold, illustrating the convergence of several key, value-driving features:

  • Structural Rigidity and 3D Shape: It provides a superior starting point for probing complex protein surfaces compared to traditional flat fragments.[7][29]

  • Favorable Physicochemical Properties: Its high Fsp³ character points towards improved drug-like properties in subsequent optimization efforts.[6]

  • Embedded Functionality: The lactam and gem-difluoro groups offer both pharmacophoric interactions and handles for biophysical characterization.

  • Synthetic Tractability: The defined exit vectors of the spirocyclic core allow for rational, structure-guided evolution into potent and selective lead compounds.

While the challenge of synthesizing complex 3D fragments remains, the potential rewards—access to novel biological targets and the creation of higher quality clinical candidates—are substantial.[30] By embracing scaffolds like 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, drug discovery teams can more effectively navigate the complexities of chemical space and accelerate the delivery of transformative medicines.

References

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. (n.d.). Vertex AI Search.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis.
  • NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure.
  • The use of spirocyclic scaffolds in drug discovery. (2014, August 15). PubMed.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (n.d.). Sygnature Discovery.
  • Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure.
  • Using computational techniques in fragment-based drug discovery. (n.d.). PubMed.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016, July 16). PMC - NIH.
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.). ACS Publications.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate.
  • Fragment-based drug discovery: A graphical review. (2025, September 10). PMC.
  • Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing.
  • A flowchart of FBDD. The steps required in FBDD are listed.... (n.d.). ResearchGate.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (n.d.). NIH.
  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9). Unknown Source.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024, March 23). Life Chemicals.
  • Fragment-based lead discovery. (n.d.). Wikipedia.
  • Fluorine Fragment Cocktails. (n.d.). Life Chemicals.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). PMC - NIH.
  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride. (n.d.). ChemScene.
  • 1,1-Difluoro-5-azaspiro[2.5]octane. (n.d.). BLDpharm.
  • 1,1-difluoro-5-azaspiro[2.5]octan-4-one. (n.d.). PubChemLite.
  • HI-470 (546114-04-9, MFCD13178736). (n.d.). Parkway Scientific.
  • 4-Azaspiro[2.5]octan-5-one. (n.d.). Sigma-Aldrich.

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Unlocking Conformational Control: A Guide to the Thermodynamic Stability of Fluorinated Spiro[2.5]octane Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane, offers a unique and rigid spatial arrangement. The strategic introduction of fluorine, a cornerstone of modern drug design, can profoundly influence a molecule's metabolic stability, physicochemical properties, and biological activity by exerting subtle yet powerful stereoelectronic effects.[2][3][4] This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of fluorinated spiro[2.5]octane systems. We will delve into the conformational landscape of the parent scaffold, explore the dominant stereoelectronic effects of fluorination, and present an integrated workflow of computational and experimental methodologies for accurately assessing isomer and conformer stability.

The Conformational Landscape of the Spiro[2.5]octane Core

Understanding the parent spiro[2.5]octane system is the foundation for appreciating the impact of fluorination. The cyclohexane ring adopts two primary chair conformations that interconvert via a ring-flip. This equilibrium is fundamental to its stability and reactivity. The spiro-fused cyclopropane ring acts as a rigid, sterically demanding substituent, influencing the conformational preference.

In an unsubstituted spiro[2.5]octane, the two chair conformers are degenerate. However, upon substitution on the cyclohexane ring, one conformer will inevitably be more stable than the other. The key positions on the cyclohexane ring are designated as axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The spiro-fusion creates unique steric environments that must be considered when evaluating substituent effects.

Stabilizing Hyperconjugation in a Gauche Conformation cluster_newman Newman Projection cluster_orbital Orbital Overlap newman newman orbital orbital newman->orbital σ(C-H) → σ(C-F) donation

Caption: The gauche effect is driven by stabilizing σ → σ hyperconjugation.

Anomeric and Pseudo-Anomeric Effects

The anomeric effect describes the tendency of a heteroatomic substituent on a heterocyclic ring (like a pyranose) to favor the axial position, despite steric hindrance. [5]This is due to stabilizing hyperconjugation between a lone pair on the ring heteroatom and the adjacent σ* orbital of the substituent's bond.

While spiro[2.5]octane is a carbocycle, fluorine substitution can lead to analogous stabilizing effects:

  • Geminal Difluorination: In a CF₂ group, a powerful stabilizing interaction occurs where a non-bonding lone pair orbital of one fluorine atom donates electron density into the antibonding σ* orbital of the adjacent C-F bond (nF → σ*CF). [6][7]This effect significantly stabilizes gem-difluorinated systems.

  • Pseudo-Anomeric Effects: Strategic placement of fluorine can polarize adjacent C-H bonds, making the axial hydrogens electropositive. These can then form a stabilizing electrostatic interaction with an axial oxygen or nitrogen atom elsewhere in the molecule, creating a counter-intuitive preference for an axial conformation. [8][9]While not directly applicable to the parent carbocycle, this is a critical consideration for heteroatom-containing analogs.

A Validated Workflow for Assessing Thermodynamic Stability

A robust understanding of stability requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental methods.

G start Define Fluorinated Spiro[2.5]octane Isomers comp Computational Analysis (DFT) start->comp In Silico Modeling exp Experimental Validation start->exp Synthesis data Synthesize Data & Correlate Results comp->data Predicted ΔG values nmr NMR Spectroscopy (¹⁹F, ¹H) exp->nmr cal Calorimetry (Heat of Combustion) exp->cal nmr->data Conformational Ratios, Structural Data cal->data ΔH°combustion values end Determine Relative Thermodynamic Stabilities data->end

Caption: Integrated workflow for stability assessment.

Computational Chemistry Protocols

Computational modeling provides a direct route to the relative energies of isomers and conformers. Density Functional Theory (DFT) offers a reliable balance of accuracy and computational cost for these systems. [6] Protocol: DFT-Based Energy Calculation

  • Structure Generation: Build all possible stereoisomers and low-energy conformers (e.g., axial-chair, equatorial-chair) of the fluorinated spiro[2.5]octane system in silico.

  • Geometry Optimization: Perform a full geometry optimization for each structure.

    • Causality: This step locates the nearest stationary point on the potential energy surface for each initial structure.

    • Method: A common and robust choice is the B3LYP functional with a triple-zeta basis set like 6-311++G(d,p). [7]The inclusion of dispersion corrections (e.g., GD3BJ) is recommended to accurately model non-bonding interactions. [6]3. Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.

    • Causality & Validation: This is a critical self-validating step. The absence of imaginary frequencies confirms the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) needed to calculate the Gibbs free energy (G).

  • Energy Analysis: Extract the Gibbs free energy (G) for each optimized conformer at a standard temperature (e.g., 298.15 K). The relative stability is determined by comparing these values (ΔG). The conformer with the lowest G is the most thermodynamically stable.

Data Presentation: Predicted Relative Stabilities

Isomer/ConformerRelative Gibbs Free Energy (ΔG) (kcal/mol)Population (%) at 298K
trans-4,5-difluoro-spiro[2.5]octane (e,e-chair)0.00 (Reference)95.7
trans-4,5-difluoro-spiro[2.5]octane (a,a-chair)+2.204.3
cis-4,5-difluoro-spiro[2.5]octane (a,e-chair)+0.85(Calculated from ΔG)

Note: Data are hypothetical for illustrative purposes.

Experimental Validation Protocols

Experimental data provides the definitive real-world validation of computational predictions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a premier tool for analyzing fluorinated compounds. [10][11] Protocol: Conformational Analysis by ¹⁹F NMR

  • Sample Preparation: Dissolve a purified sample of the fluorinated spiro[2.5]octane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5mm NMR tube.

  • Acquisition: Acquire a standard ¹⁹F NMR spectrum. If conformational exchange is suspected, perform a variable-temperature (VT) NMR experiment, acquiring spectra at a range of temperatures (e.g., from 298K down to 183K).

  • Data Interpretation:

    • Chemical Shifts: The chemical shift (δ) of the ¹⁹F signal provides crucial structural information. In a cyclohexane system, axial and equatorial fluorines typically have significantly different chemical shifts. [12] * Coupling Constants: ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants (J) can help elucidate stereochemistry.

    • VT-NMR: At low temperatures, the interconversion between conformers may slow sufficiently on the NMR timescale to allow observation of separate signals for each conformer. The integration of these signals provides a direct measure of their relative populations, from which the ΔG of the equilibrium can be calculated (ΔG = -RTlnK). This provides a direct experimental validation of the computational results.

B. Bomb Calorimetry

For separable isomers, the heat of combustion (ΔH°c) is a definitive measure of thermodynamic stability. [13]The core principle is that a less stable isomer contains more internal energy and will therefore release more heat upon complete combustion. [14][15] Protocol: Relative Stability by Heat of Combustion

  • Sample Preparation: A precisely weighed mass of each purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Combustion: The bomb is filled with pure oxygen under high pressure and sealed. The sample is ignited, and the complete combustion reaction occurs.

  • Heat Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion is absorbed by the water and the calorimeter hardware, causing a temperature rise. [16]4. Calculation: By measuring the temperature change and knowing the heat capacity of the calorimeter and water, the heat of combustion per mole (ΔH°c) is calculated.

  • Comparison: The isomer with the less exothermic (smaller negative value) ΔH°c is the more thermodynamically stable.

Conclusion

The thermodynamic stability of fluorinated spiro[2.5]octane systems is governed by a nuanced interplay of steric and stereoelectronic effects, with hyperconjugative interactions like the gauche effect and anomeric-like effects often playing a decisive role. For drug development professionals, leveraging these principles allows for the rational design of conformationally locked scaffolds, enabling precise control over the three-dimensional presentation of pharmacophoric elements. A validated workflow that combines the predictive power of DFT calculations with the empirical certainty of NMR spectroscopy and calorimetry is essential for accurately characterizing these systems. This integrated approach not only provides fundamental thermodynamic data but also fosters a deeper understanding of the subtle forces that can be harnessed to optimize molecular properties for next-generation therapeutics.

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Whitepaper: Elucidating the Conformational Rigidity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one: A Multimodal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 5-azaspiro[2.5]octan-4-one scaffold represents a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework desirable for optimizing ligand-receptor interactions. The strategic introduction of a gem-difluorocyclopropane unit is hypothesized to further constrain the conformational flexibility of this core, a feature of significant interest for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This technical guide outlines a comprehensive, multimodal strategy for the detailed investigation of the conformational rigidity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. We present an integrated workflow combining chemical synthesis, advanced nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and robust computational modeling. This document serves as a blueprint for researchers and drug development professionals seeking to characterize novel, fluorinated spirocyclic systems, providing both the theoretical rationale and detailed, actionable protocols for a rigorous conformational analysis.

Introduction: The Strategic Value of Conformational Rigidity

In modern drug discovery, the principle of pre-organization—constraining a molecule into its bioactive conformation—is a cornerstone of rational design. Rigid molecular scaffolds reduce the entropic penalty upon binding to a biological target, often leading to significant gains in potency and selectivity.[2] The azaspiro[2.5]octane framework is an attractive building block that provides a defined three-dimensional architecture.[4][5][6]

The incorporation of fluorine, particularly as a gem-difluoro group, imparts a unique set of physicochemical properties.[7][8] The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation.[3] Furthermore, the high electronegativity of fluorine introduces potent electronic effects, including the gauche effect, which can profoundly influence local conformational preferences and stabilize specific molecular shapes.[7][9] The fusion of a gem-difluorocyclopropane ring with a piperidinone lactam at a spirocyclic center, as in 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, is expected to create a highly rigid structure with precisely positioned exit vectors for further functionalization.

This guide details the necessary experimental and computational workflows to quantitatively define the conformational landscape of this target molecule.

Overall Investigative Workflow

The proposed investigation follows a logical progression from synthesis to in-depth characterization, where each stage provides data to validate the others. This ensures a trustworthy and comprehensive understanding of the molecule's conformational properties.

G cluster_0 Synthesis & Purification cluster_1 Experimental Analysis cluster_2 Computational Analysis cluster_3 Data Synthesis & Interpretation S1 Proposed Synthesis S2 Purification & QC S1->S2 E1 NMR Spectroscopy (Solution-State) S2->E1 E2 X-ray Crystallography (Solid-State) S2->E2 C1 Conformational Search S2->C1 D1 Final Conformational Rigidity Profile E1->D1 Compare J-couplings, NOEs E2->D1 Ground-Truth Structure C2 DFT Optimization & Energy Calculation C1->C2 C3 NMR Parameter Prediction C2->C3 C3->D1 Correlate with Experimental Data

Caption: Integrated workflow for conformational analysis.

Proposed Synthesis and Characterization

While literature on this specific molecule is sparse[10], a plausible synthetic route can be devised based on established methods for constructing gem-difluorocyclopropanes and related azaspirocycles.[4][5]

Synthetic Protocol
  • Starting Material: Commercially available N-Boc-4-piperidone.

  • Olefination: Reaction of N-Boc-4-piperidone with the Tebbe reagent or a suitable Wittig reagent (e.g., methylenetriphenylphosphorane) to generate the exocyclic methylene intermediate, N-Boc-4-methylene-piperidine.

    • Rationale: This step creates the necessary double bond for the subsequent cyclopropanation. The Boc protecting group is robust and suitable for these conditions.

  • gem-Difluorocyclopropanation: Treatment of the olefin with a source of difluorocarbene, typically generated from sodium chlorodifluoroacetate (NaSO₂CF₂Cl) or trimethyl(trifluoromethyl)silane (TMSCF₃), to yield N-Boc-1,1-difluoro-5-azaspiro[2.5]octane.

  • Oxidation: Oxidation of the piperidine ring at the C4 position. This is a challenging step that may require screening of various reagents, such as RuCl₃/NaIO₄, to form the lactam N-Boc-1,1-difluoro-5-azaspiro[2.5]octan-4-one.

  • Deprotection (Optional): Removal of the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final target compound. For many applications, the N-Boc protected intermediate is also a valuable building block.

Quality Control and Purification

The final compound must be purified to >98% purity as determined by HPLC and characterized by:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To verify the chemical structure.

Part I: Experimental Elucidation of Conformational Properties

Experimental methods provide direct physical evidence of the molecule's structure in both solution and solid states.

NMR Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[11][12] The analysis relies on measuring parameters that are sensitive to the geometry of the molecule, such as nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings).[13]

  • Sample Preparation: Dissolve 5-10 mg of purified 1,1-Difluoro-5-azaspiro[2.5]octan-4-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Standard 1D Spectra: Acquire high-resolution ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.

  • 2D COSY & HSQC: Acquire ²D ¹H-¹H COSY and ¹H-¹³C HSQC spectra to unambiguously assign all proton and carbon signals.

  • 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms.

    • Rationale: This is the critical experiment for determining spatial proximity. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. This allows for the differentiation of axial and equatorial protons and reveals the overall shape of the six-membered ring.

  • Coupling Constant Measurement: Extract precise proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling constants from the high-resolution 1D ¹H spectrum.

    • Rationale: The magnitude of three-bond coupling constants is related to the dihedral angle between the coupled nuclei via the Karplus equation.[9][14][15] This provides quantitative data on the ring's puckering.

  • Variable Temperature (VT) NMR: Acquire ¹H and ¹⁹F NMR spectra over a range of temperatures (e.g., -50 °C to +80 °C).

    • Rationale: If the molecule is undergoing rapid conformational exchange (e.g., ring flipping), cooling the sample may slow the process enough to "freeze out" individual conformers. The absence of significant spectral changes over a wide temperature range is strong evidence of high conformational rigidity.

A conformationally rigid chair-like piperidinone ring would be expected to show distinct signals for axial and equatorial protons with characteristic coupling constants.

ParameterExpected Observation for Rigid ConformerImplication
Axial vs. Equatorial ¹H Large chemical shift difference (Δδ)Anisotropic environment due to fixed ring conformation.
³J(Hₐ, Hₐ) Large (~10–13 Hz)Dihedral angle ≈ 180° (trans-diaxial relationship).
³J(Hₐ, Hₑ) / ³J(Hₑ, Hₑ) Small (~2–5 Hz)Dihedral angles ≈ 60° (gauche relationship).
Key NOEs Strong NOEs between axial protons (e.g., H2ₐ-H6ₐ).Proves the 1,3-diaxial spatial relationship, confirming a chair conformation.
VT-NMR No significant line broadening or decoalescence.High energy barrier to conformational change; molecule is "locked".
Single-Crystal X-ray Diffraction: The Solid-State Ground Truth

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[16][17] This structure serves as the ultimate benchmark for validating the solution-state and computational models.

  • Crystallization Screening: Screen for single-crystal growth by slow evaporation from a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol, acetone).

  • Crystal Mounting & Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Part II: Computational Modeling of the Conformational Landscape

Computational chemistry provides a powerful framework for exploring all possible conformations, calculating their relative energies, and predicting spectroscopic parameters that can be directly compared with experimental data.[18][19][20]

Computational Workflow

This workflow is designed to efficiently and accurately map the potential energy surface of the molecule.

Caption: Computational workflow for conformational analysis.

  • Step 2 (Conformational Search): A low-level but fast method like molecular mechanics is used to broadly explore the potential energy surface and identify all plausible low-energy minima (e.g., chair, boat, twist-boat conformations).

  • Step 4 & 5 (DFT Optimization & Energy): Density Functional Theory (DFT) provides a much more accurate description of the electronic structure.[21] A two-step process (geometry optimization followed by a higher-level single-point energy calculation with a larger basis set) provides a cost-effective balance of speed and accuracy, which is a common practice in modern computational chemistry.[20]

  • Step 7 (NMR Calculation): The GIAO (Gauge-Including Atomic Orbital) method is a reliable standard for predicting NMR chemical shifts.[19] Comparing these predicted values to the experimental data is a key validation step.

Part III: Synthesis of Findings - The Conformational Rigidity Profile

The power of this multimodal approach lies in the integration of all data points to build a self-consistent and trustworthy model of the molecule's behavior.

Key Factors Influencing Rigidity

The conformational rigidity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is dictated by a confluence of structural constraints.

G cluster_0 Structural Features of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one cluster_1 Conformational Consequences A Spirocyclic Center D Locked Ring Conformation (Prevents Ring Inversion) A->D B gem-Difluorocyclopropane B->D E Steric Hindrance & Gauche Effects (Restricts Bond Rotation) B->E C Lactam (Amide) Bond F Planarization & Reduced Flexibility C->F

Caption: Key structural elements dictating conformational rigidity.

  • The Spirocyclic Center: The spiro fusion itself severely restricts the conformational freedom of the six-membered ring, making ring inversion energetically unfavorable compared to a simple cyclohexane or piperidine.

  • The Lactam Moiety: The amide bond within the lactam ring possesses partial double-bond character, leading to planarization of the N-C=O unit. This flattens a portion of the six-membered ring and further increases the barrier to conformational change.

  • The gem-Difluorocyclopropane: This is the most significant contributor. The rigid, triangular geometry of the cyclopropane ring acts as a conformational anchor. Furthermore, the highly polar C-F bonds can engage in stabilizing gauche interactions with adjacent C-C bonds, further locking the preferred conformation.[7]

Integrated Data Analysis

The final analysis should demonstrate concordance between the three methodologies:

  • X-ray vs. Computation: The lowest energy conformer calculated by DFT should closely match the solid-state structure obtained from X-ray diffraction (RMSD < 0.2 Å).

  • NMR vs. Computation: The Boltzmann-averaged NMR parameters calculated from the computational ensemble should show a strong correlation with the experimental NMR data. A high population (>95%) of a single conformer in the computational analysis would be consistent with the observation of a single, sharp set of signals in the experimental VT-NMR.

  • NMR vs. X-ray: The solution-state conformation inferred from NOEs and coupling constants should be consistent with the solid-state structure. Any minor differences could indicate subtle conformational averaging or solvent effects in solution.

Conclusion and Outlook

This technical guide has outlined a rigorous, multi-faceted approach to fully characterize the conformational rigidity of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. By systematically combining synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can develop a high-confidence model of this molecule's three-dimensional structure and dynamics. The confirmation of a highly rigid, pre-organized conformation would validate this scaffold as a high-value building block for use in drug discovery programs, where such well-defined shapes are critical for achieving high-affinity and selective interactions with biological targets.

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Metabolic Stability Profiles of Difluoro-Substituted Spirocycles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Strategic Imperative for 3D Scaffolds and Metabolic Hardening

In modern drug discovery, the pursuit of novel chemical matter has increasingly led medicinal chemists toward three-dimensional (3D) scaffolds that offer superior navigation of biological space. Among these, spirocycles—carbocyclic or heterocyclic ring systems fused at a single quaternary carbon—have gained significant traction.[1][2] Their rigid, well-defined 3D geometry can enhance binding affinity, improve selectivity, and provide access to novel intellectual property.[3][4] The introduction of these sp³-rich systems is a recognized strategy for improving drug-like properties and the probability of clinical success.[1][2]

However, like any hydrocarbon-rich scaffold, spirocycles possess potential metabolic liabilities. Aliphatic C-H bonds, particularly those at activated positions, are susceptible to oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5] This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites. To overcome this challenge, medicinal chemists employ "metabolic hardening" strategies, with fluorine substitution being the most prominent and effective tactic.[6]

This guide provides an in-depth technical analysis of the use of geminal-difluorination (gem-CF₂) as a strategic tool to enhance the metabolic stability of spirocyclic drug candidates. We will explore the underlying bioisosteric and physicochemical principles, detail the industry-standard experimental workflows for assessing metabolic stability, and provide insights into the interpretation of the resulting data.

Part 1: The Mechanistic Underpinnings of Difluorination in Metabolic Shielding

The strategic incorporation of a gem-difluoro group is not merely a substitution; it is a sophisticated bioisosteric replacement designed to fundamentally alter the electronic properties of the scaffold at a specific site.[7][8] This moiety can act as a bioisostere of metabolically vulnerable groups like hydroxyls or serve to block oxidation at an adjacent carbon.[7][9]

Blocking CYP450-Mediated Oxidation

The primary mechanism by which gem-difluorination enhances metabolic stability is by shielding adjacent C-H bonds from oxidative attack by CYP enzymes.[5][6] CYP-mediated hydroxylation, a common metabolic pathway, proceeds via a mechanism that involves hydrogen atom transfer (HAT).[10][11] The fluorine atoms exert a powerful inductive electron-withdrawing effect, which has two key consequences:

  • Strengthening Adjacent C-H Bonds : The electron-withdrawing nature of the CF₂ group polarizes and strengthens the neighboring C-H bonds, making the hydrogen atom less susceptible to abstraction by the reactive iron-oxo species in the CYP active site.

  • Deactivating the π-System : In cases where the spirocycle is adjacent to an aromatic ring, fluorination reduces the electron density of the π-system. This disfavors the initial electrophilic attack by the CYP enzyme, which is the rate-limiting step in arene hydroxylation.[5]

This metabolic "blocking" effect has been shown to significantly improve the half-life of drug candidates.[6][12] While generally effective, the impact can be context-dependent. In rare cases, the conformational changes induced by fluorination may expose other parts of the molecule to metabolism, a critical consideration during the design phase.[13][14]

cluster_0 Metabolically Vulnerable Spirocycle cluster_1 Metabolically Hardened Spirocycle Parent_Spirocycle R₁-CH₂-C(spiro)-R₂ Metabolite R₁-CH(OH)-C(spiro)-R₂ (Hydroxylated Metabolite) Parent_Spirocycle->Metabolite Oxidative Metabolism Blocked_Spirocycle R₁-CF₂-C(spiro)-R₂ No_Metabolism Metabolism Blocked Blocked_Spirocycle->No_Metabolism CYP450 CYP450 Enzyme (e.g., CYP3A4) CYP450->Parent_Spirocycle Susceptible to Hydrogen Atom Abstraction CYP450->Blocked_Spirocycle C-H Bond Strengthened, Oxidation Prevented

Caption: Bioisosteric replacement of a methylene group with a gem-difluoro group to block CYP450-mediated hydroxylation.

Modulation of Physicochemical Properties

Beyond metabolic blocking, gem-difluorination subtly modulates key physicochemical properties that influence a compound's pharmacokinetic profile. The introduction of the CF₂ group generally increases lipophilicity compared to a non-fluorinated counterpart, though this effect can be complex and influenced by the overall molecular structure.[12][15] This alteration can impact properties like cell permeability, plasma protein binding, and volume of distribution. It is crucial to monitor these parameters in parallel with metabolic stability to achieve a balanced drug-like profile.

Part 2: Experimental Assessment of Metabolic Stability

The cornerstone of evaluating metabolic stability is a suite of robust in vitro assays that provide quantitative data on a compound's susceptibility to metabolism. These assays utilize subcellular fractions (microsomes) or intact cells (hepatocytes) from relevant species (e.g., human, rat, mouse) to predict in vivo hepatic clearance.[16][17]

Liver Microsomal Stability Assay

This is the workhorse assay in early drug discovery for assessing Phase I (oxidative) metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[17]

Causality Behind Experimental Choices:

  • Matrix: Liver microsomes are chosen for their high concentration of CYP enzymes, making them ideal for screening compounds for oxidative metabolism.[17]

  • Cofactor: NADPH is the essential cofactor for the CYP enzyme catalytic cycle. Its inclusion initiates the metabolic reactions. Reactions without NADPH serve as a negative control to assess non-enzymatic degradation.

  • Quenching: The reaction is stopped abruptly using a cold organic solvent (e.g., acetonitrile) containing an internal standard. This serves to precipitate proteins, halt all enzymatic activity, and prepare the sample for analysis.

  • Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its speed, sensitivity, and specificity in quantifying the disappearance of the parent compound over time.[18]

Step-by-Step Protocol: Human Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the difluoro-spirocycle test compound in DMSO (e.g., 10 mM). Create a working solution by diluting the stock in acetonitrile (e.g., to 100 µM).

    • Prepare the NADPH regenerating system (cofactor solution) in 0.1 M phosphate buffer.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (IS) for analytical normalization (e.g., a structurally similar, stable compound).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C in a water bath for 5 minutes.

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution. This is Time = 0 .

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately add the aliquot to a 96-well plate containing the cold quenching solution (e.g., 150 µL).

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point using LC-MS/MS.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)

Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II (conjugative) metabolism, cryopreserved hepatocytes are used. Hepatocytes contain the full complement of metabolic enzymes (CYPs, UGTs, etc.) and cofactors, offering a system that more closely mimics the in vivo liver environment.[17] The protocol is similar to the microsomal assay but uses a suspension of hepatocytes in a specialized incubation medium.

Part 3: Data Interpretation and Metabolite Identification

The quantitative output from stability assays allows for direct comparison between a parent spirocycle and its difluoro-substituted analog.

Table 1: Comparative Metabolic Stability Data (Example)

CompoundStructuret½ (min) in HLMIn Vitro CLint (µL/min/mg)Predicted Metabolic Fate
Spiro-Parent R₁-CH₂-C(spiro)-R₂12115.5Rapidly cleared via oxidation
Difluoro-Spiro R₁-CF₂-C(spiro)-R₂> 60< 11.6Stable; low hepatic clearance

The data clearly demonstrates the profound stabilizing effect of the gem-difluoro substitution, shifting the compound from a high-clearance to a low-clearance category.

Pinpointing Metabolic Hotspots: The Metabolite Identification Workflow

While knowing a compound is stable is valuable, understanding why a parent compound is unstable is critical for rational drug design. Metabolite identification (MetID) is the process of detecting and structurally elucidating the products of metabolism.[19]

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) are essential. They provide highly accurate mass measurements, enabling the determination of the elemental composition of both the parent drug and its metabolites.[19][20]

  • Tandem MS (MS/MS): By fragmenting a specific metabolite ion, MS/MS provides structural information. A mass shift of +16 Da (+O) in a fragment compared to the parent drug's fragmentation pattern can pinpoint the site of hydroxylation.[21]

  • Software Tools: Modern software automates the search for expected and unexpected metabolites by comparing chromatograms from different time points and looking for specific mass shifts and isotopic patterns.

cluster_workflow Metabolic Stability & MetID Workflow cluster_data LC-MS Data Incubate 1. Incubate Compound (e.g., with Liver Microsomes + NADPH) Sample 2. Sample at Time Points (e.g., T=0, T=60 min) Incubate->Sample Quench 3. Quench Reaction (Acetonitrile + Internal Standard) Sample->Quench Analyze 4. LC-HRMS Analysis (e.g., Q-TOF MS) Quench->Analyze Compare 5. Data Comparison (T=60 vs T=0) Analyze->Compare Data_Out Data_Out Detect 6. Detect New Peaks (Potential Metabolites) Compare->Detect Parent_Peak Parent Drug Peak (High Intensity at T=0, Lower at T=60) Compare->Parent_Peak Metabolite_Peak Metabolite Peak (e.g., M+16 Da) (Absent at T=0, Present at T=60) Compare->Metabolite_Peak Characterize 7. MS/MS Fragmentation (Structural Elucidation) Detect->Characterize Report 8. Identify Metabolic 'Hotspot' Characterize->Report

Caption: Experimental workflow for in vitro metabolic stability and metabolite identification.

Conclusion: A Validated Strategy for Drug Development

The incorporation of gem-difluoro groups into spirocyclic scaffolds is a field-proven, mechanistically sound strategy for enhancing metabolic stability. By blocking sites of CYP450-mediated oxidation, this approach directly addresses a primary liability in drug development, leading to compounds with improved pharmacokinetic profiles.[6][12] The robust and predictive nature of in vitro assays, such as microsomal and hepatocyte stability studies, provides researchers with the critical data needed to make informed decisions.[16] Coupled with modern analytical techniques for metabolite identification, the difluoro-substitution strategy empowers scientists to rationally design and optimize drug candidates with a higher probability of success in their journey to the clinic.

References

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  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-portal.org. Available at: [Link]

  • Bhattarai, B., et al. (N.D.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. Available at: [Link]

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The Ascending Trajectory of 5-Azaspiro[2.5]octan-4-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements in modern drug discovery.[2] Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[3] Among the diverse array of spirocyclic frameworks, the 5-azaspiro[2.5]octan-4-one core, a fusion of a cyclopropane and a piperidinone ring, represents a particularly intriguing yet underexplored scaffold. This guide provides a comprehensive literature review of 5-azaspiro[2.5]octan-4-one derivatives, delineating their synthesis, potential biological activities inferred from structurally related compounds, and future prospects in drug development.

Synthetic Methodologies: Constructing the Spirocyclic Core

The synthesis of azaspiro[2.5]octane systems presents a unique set of challenges due to the steric hindrance associated with the spirocyclic center. However, several strategies can be envisioned and have been reported for analogous structures, which can be adapted for the construction of the 5-azaspiro[2.5]octan-4-one core.

Key Synthetic Strategies

A plausible and versatile approach to the 5-azaspiro[2.5]octan-4-one scaffold involves a multi-step sequence commencing with a suitably protected 1-(aminomethyl)cyclopropanecarboxylic acid derivative. This strategy allows for the sequential construction of the piperidinone ring onto the cyclopropane moiety. The causality behind this choice lies in the commercial availability of various cyclopropane building blocks and the robustness of peptide coupling and cyclization reactions.

cluster_0 Generalized Synthetic Pathway A 1-(Aminomethyl)cyclopropane- carboxylic acid derivative B N-Protected Intermediate A->B N-Protection C Activated Ester or Acid Chloride B->C Activation D Linear Precursor C->D Coupling with a suitable amine E 5-Azaspiro[2.5]octan-4-one Core D->E Deprotection and Intramolecular Cyclization cluster_1 Potential Mechanism of Action A 5-Azaspiro[2.5]octan-4-one Derivative B Target Enzyme (e.g., HDAC) A->B Binds to active site C Enzyme Inhibition B->C Leads to D Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) C->D Induces E Therapeutic Outcome (e.g., Anticancer Activity) D->E Results in

Sources

The Strategic Significance of Fsp3 Character: An In-depth Technical Guide to 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is paramount for clinical success. The concept of "escaping flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) has emerged as a guiding principle for designing drug candidates with improved solubility, metabolic stability, and overall developability. This technical guide delves into the significance of Fsp3 character through the lens of a promising, yet underexplored scaffold: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. We will explore its structural attributes, propose a synthetic strategy, and provide a comprehensive framework for evaluating its potential to enhance drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular design principles.

Introduction: The Imperative of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has often favored aromatic, planar molecules due to their synthetic accessibility. However, this has contributed to a saturation of "flat" chemical space and led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. An overabundance of sp2 character is often associated with poor solubility and increased off-target effects.

The drive towards molecules with greater three-dimensionality, quantified by the Fsp3 character, is a direct response to these challenges. A higher Fsp3 value generally correlates with improved physicochemical properties.[1] Spirocyclic systems, which feature two rings joined by a single atom, are particularly effective at increasing the Fsp3 character and introducing conformational rigidity.[2][3] This rigidity can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[4]

The subject of this guide, 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, embodies two key strategies for property modulation: a spirocyclic core to enhance Fsp3 character and gem-difluorination, a tactic known to influence metabolic stability and lipophilicity.[5]

The Core Scaffold: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

The 1,1-Difluoro-5-azaspiro[2.5]octan-4-one scaffold is a novel chemotype with significant potential in drug discovery. Its key features include:

  • A Spirocyclic Core: The spiro[2.5]octane framework inherently possesses a high Fsp3 character, contributing to a three-dimensional molecular shape. This is advantageous for exploring new regions of chemical space and achieving better target engagement.[6]

  • An Azaspiro-lactam Moiety: The presence of a lactam ring provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets. The nitrogen atom also influences the basicity and solubility of the molecule.

  • Gem-Difluorination: The introduction of a difluoromethyl group on the cyclopropane ring is a strategic modification. Fluorine, being highly electronegative, can alter the local electronic environment, pKa, and metabolic stability of the molecule.[5] Specifically, gem-difluorination can block sites of oxidative metabolism.

Below is a diagram illustrating the relationship between these structural features and their impact on drug-like properties.

Fsp3_Significance cluster_scaffold 1,1-Difluoro-5-azaspiro[2.5]octan-4-one cluster_features Structural Features cluster_properties Impact on Drug-like Properties Scaffold Core Scaffold Fsp3 High Fsp3 Character (Spirocyclic Core) Scaffold->Fsp3 Fluorine Gem-Difluorination Scaffold->Fluorine Lactam Azaspiro-lactam Moiety Scaffold->Lactam Solubility Improved Solubility Fsp3->Solubility Binding Improved Target Binding & Selectivity Fsp3->Binding Metabolism Enhanced Metabolic Stability Fluorine->Metabolism Lipophilicity Modulated Lipophilicity (LogP/LogD) Fluorine->Lipophilicity Lactam->Solubility Lactam->Binding PK Favorable PK Profile Solubility->PK Metabolism->PK Lipophilicity->PK Binding->PK Retrosynthesis Target 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Intermediate1 Spiro-lactam Intermediate Target->Intermediate1 Fluorination Intermediate2 Difluorocyclopropanated Ester Target->Intermediate2 Lactam Formation StartingMaterial1 Piperidin-2-one derivative Intermediate1->StartingMaterial1 Spirocyclization StartingMaterial2 Ethyl acrylate Intermediate2->StartingMaterial2 Difluorocyclopropanation FluorinatingAgent Difluorocarbene Source (e.g., TMSCF3/NaI) Intermediate2->FluorinatingAgent

Caption: A potential retrosynthetic pathway.

A key step in this proposed synthesis would be the difluorocyclopropanation of an appropriate alkene precursor. This could be achieved using a variety of modern fluorination reagents. The subsequent formation of the spiro-lactam could proceed via an intramolecular cyclization.

Experimental Evaluation of Physicochemical Properties

To validate the theoretical advantages of the 1,1-Difluoro-5-azaspiro[2.5]octan-4-one scaffold, a rigorous experimental evaluation of its physicochemical properties is essential. The following protocols provide a framework for this assessment.

Fsp3 Character Calculation

The Fraction of sp3 carbons (Fsp3) is a simple yet powerful descriptor. [7] Calculation: Fsp3 = (Number of sp3 hybridized carbons) / (Total number of carbons)

For 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (C7H9F2NO):[8]

  • Number of sp3 carbons = 6

  • Total number of carbons = 7

  • Fsp3 = 6 / 7 ≈ 0.86

This high Fsp3 value places this scaffold in a favorable chemical space for drug discovery.

Aqueous Solubility Assessment

Poor aqueous solubility is a major cause of attrition in drug development. The thermodynamic and kinetic solubility of derivatives of the core scaffold should be determined.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity Determination

Lipophilicity, typically measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects.

Experimental Protocol: LogD Measurement (Shake-Flask Method)

  • System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).

  • Compound Addition: Add a known amount of the test compound to the biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV.

  • Calculation: LogD = log ([Compound]octanol / [Compound]aqueous)

Metabolic Stability Assay

Assessing the metabolic stability of a compound early in the discovery process is crucial for predicting its in vivo half-life and bioavailability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and PBS.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise table to facilitate comparison and decision-making.

PropertyPredicted ValueExperimental ValueSignificance
Fsp30.86N/AHigh 3D character, favorable for drug-likeness.
Molecular Weight161.14 g/mol N/AWithin Lipinski's Rule of Five.
XlogP0.6TBDPredicted to be in a favorable range for oral absorption.
Aqueous SolubilityTBDTBDA key determinant of bioavailability.
LogD at pH 7.4TBDTBDInfluences cell permeability and distribution.
Metabolic Stability (t1/2 in HLM)TBDTBDPredictor of in vivo clearance.
Predicted values are from publicly available databases for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.
[8]

Conclusion

The 1,1-Difluoro-5-azaspiro[2.5]octan-4-one scaffold represents a compelling starting point for the design of novel drug candidates with enhanced three-dimensionality. Its high Fsp3 character, combined with the strategic placement of fluorine atoms, is anticipated to confer favorable physicochemical and ADME properties. The experimental framework outlined in this guide provides a robust methodology for validating these hypotheses and unlocking the full potential of this and other Fsp3-rich scaffolds in modern drug discovery. By embracing the principles of three-dimensional molecular design, the scientific community can continue to push the boundaries of medicinal chemistry and deliver innovative therapeutics.

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  • PubChem. 1,1-difluoro-5-azaspiro[2.5]octan-4-one.
  • PubChem. 1,1-difluoro-4-oxa-7-azaspiro[2.5]octanehydrochloride.
  • Sepsey Für, C., & Bölcskei, H. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp Character. MDPI.
  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Preprints.org. (2023). Application of fSP3 towards Non- Systemic Drug Discovery.
  • BLDpharm. 1393559-49-3|1,1-Difluoro-5-azaspiro[2.5]octane.
  • AWS. Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention.
  • Sigma-Aldrich. 4-Azaspiro[2.5]octan-5-one | 546114-04-9.
  • ResearchGate.
  • Chemsrc. CAS#:2097861-36-2 | 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione.
  • ResearchGate.

Sources

The Fluorine Effect in Rigid Systems: A Technical Guide to 1,1-Difluoro Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic incorporation of 1,1-difluoro (gem-difluoro) motifs within spirocyclic scaffolds. Targeted at medicinal chemists and drug designers, this document moves beyond basic bioisosterism to explore the causal relationships between fluorination, conformational restriction, and physicochemical modulation.

The spiro scaffold (e.g., spiro[3.3]heptane) provides a rigid,


-rich vector for drug display.[1][2][3] The introduction of a gem-difluoro group into this scaffold is not merely a steric replacement for a methylene group; it is a high-impact electronic edit that mimics the polarity of carbonyls and ethers while modulating lipophilicity and blocking metabolic soft spots.

Part 1: The Physicochemical Rationale

The "Polar Hydrophobicity" Paradox

The gem-difluoro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) occupies a unique physicochemical space often described as "polar hydrophobicity."[4][5][6] While fluorine is highly electronegative, the C-F bond is non-polarizable and tightly held.
  • Bioisosterism with Carbonyls (

    
    ):  The 
    
    
    
    group is a classic isostere for a ketone. Both groups have similar bond angles (
    
    
    for
    
    
    vs.
    
    
    for
    
    
    ) and dipole moments. However,
    
    
    lacks the hydrogen bond acceptor (HBA) capability of the carbonyl oxygen. This allows for the retention of electronic shape while stripping away HBA interactions that may be detrimental to membrane permeability.
  • Bioisosterism with Ethers (

    
    ):  In cyclic systems, replacing an ether oxygen with 
    
    
    
    maintains the ring pucker and polarity but increases lipophilicity slightly, potentially improving blood-brain barrier (BBB) penetration.
pKa Modulation of Proximal Amines

One of the most powerful applications of the gem-difluoro group in spiro scaffolds is the modulation of basicity in adjacent amines (e.g., 2-azaspiro[3.3]heptanes).

  • Mechanism: Through the strong inductive electron-withdrawing effect (-I), a

    
    -positioned 
    
    
    
    group typically lowers the
    
    
    of a proximal amine by 2–4 log units.
  • Impact: This reduction decreases the fraction of ionized drug at physiological pH (7.4), thereby reducing lysosomal trapping and improving passive permeability without abolishing the solubility benefits of the amine.

Metabolic Blocking

Spirocycles are often introduced to increase metabolic stability compared to flat aromatic systems. However, the


 carbons in the ring are susceptible to oxidative metabolism (P450-mediated hydroxylation). Replacing labile 

groups with

blocks these metabolic "hotspots" due to the high strength of the C-F bond (

kcal/mol).

Part 2: Structural Biology & Conformational Control

The Fluorine Gauche Effect

In spirocyclic systems, conformational flexibility is already limited, but the introduction of fluorine imposes a specific stereoelectronic bias known as the gauche effect.[4][7][8]

Unlike hydrocarbon chains which prefer anti conformations to minimize sterics, C-F bonds and adjacent C-X bonds (where X is an electronegative atom like N or O) often prefer a gauche orientation. This is due to


 hyperconjugation. In a spiro scaffold, this can lock the ring into a specific pucker, pre-organizing the ligand for binding.
Visualization: Decision Logic for Scaffold Design

The following diagram outlines the logical flow for selecting a 1,1-difluoro spiro scaffold based on the desired physicochemical outcome.

BioisostereLogic Start Design Objective Metab Problem: Metabolic Instability (Oxidative Clearance) Start->Metab Perm Problem: Low Permeability (High pKa / H-Bonding) Start->Perm Conf Problem: Low Potency (Entropic Penalty) Start->Conf Sol_Metab Strategy: Block Metabolic Hotspot Replace CH2 with CF2 Metab->Sol_Metab Sol_Perm1 Strategy: Reduce Basicity Place CF2 beta to Amine Perm->Sol_Perm1 If Amine present Sol_Perm2 Strategy: Remove H-Bond Acceptor Replace C=O with CF2 Perm->Sol_Perm2 If Carbonyl present Sol_Conf Strategy: Lock Conformation Exploit Gauche Effect Conf->Sol_Conf Result Optimized 1,1-Difluoro Spiro Scaffold Sol_Metab->Result Sol_Perm1->Result Sol_Perm2->Result Sol_Conf->Result

Figure 1: Decision logic for integrating gem-difluoro motifs into spirocyclic drug candidates.

Part 3: Synthetic Methodologies

Creating the 1,1-difluoro spiro motif generally follows two distinct strategies: Deoxofluorination (late-stage modification) or De Novo Assembly (building block approach).

Strategy A: Deoxofluorination (Late-Stage)

This is the most common method for medicinal chemists optimizing a lead. It involves converting a spiro-ketone directly to the gem-difluoro analog.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

  • Critical Warning: Strained spiro ketones (like spiro[3.3]heptan-2-one) are prone to acid-catalyzed Wagner-Meerwein rearrangements during fluorination.

  • Mitigation: Use XtalFluor-E with an exogenous fluoride source (e.g.,

    
    ) and non-nucleophilic bases to suppress rearrangement.
    
Strategy B: De Novo Assembly (Scale-Up)

For larger scale (gram to kilogram), building the ring from fluorinated precursors is superior.

  • Key Precursor: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[9][10]

  • Method: Double alkylation of a malonate or tosylmethyl isocyanide (TosMIC) with the fluorinated precursor.[1]

Visualization: Synthetic Workflow

SynthesisFlow Ketone Spiro-Ketone (Precursor) Intermed Activated Intermediate Ketone->Intermed Activation Reagent Fluorinating Agent (DAST / XtalFluor-E) Reagent->Intermed Product gem-Difluoro Spiro Scaffold Intermed->Product Fluoride Attack (Major) Rearrange Rearrangement By-product Intermed->Rearrange Ring Expansion (Side Rxn)

Figure 2: Reaction pathway for deoxofluorination, highlighting the risk of rearrangement in strained systems.

Part 4: Experimental Protocol

Protocol: Deoxofluorination of 6-azaspiro[3.3]heptan-2-one

Objective: Conversion of a spiro-ketone to a gem-difluoro moiety while minimizing ring-expansion side products.

Materials:
  • Substrate: N-Boc-6-azaspiro[3.3]heptan-2-one (1.0 eq)

  • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 eq)

  • Additive: Triethylamine trihydrofluoride (

    
    ) (2.0 eq) - Acts as the fluoride source.
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) - Scavenges HF to protect acid-sensitive groups.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the spiro-ketone substrate and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature controls the exotherm and kinetic selectivity.

  • Addition of Fluoride Source: Add

    
     and DBU dropwise. Stir for 10 minutes.
    
  • Reagent Addition: Add solid XtalFluor-E in one portion. Note: XtalFluor-E is a solid and safer to handle than liquid DAST.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC or LC-MS.

  • Quench: Quench the reaction carefully with saturated aqueous

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The

    
     product is typically less polar (higher 
    
    
    
    ) than the ketone.
Validation (Self-Check):
  • 
     NMR:  Look for a characteristic singlet or AB quartet around -80 to -100 ppm.
    
  • 
     NMR:  The spiro carbon adjacent to the 
    
    
    
    will show a triplet splitting pattern (
    
    
    Hz).

Part 5: Comparative Data Analysis

The following table illustrates the bioisosteric impact of replacing a carbonyl or methylene with a gem-difluoro group in a representative spiro[3.3]heptane amine scaffold.

PropertySpiro-Ketone (

)
Spiro-Methylene (

)
Spiro-Difluoro (

)
Interpretation
Bond Angle




structurally mimics

better than

does.
H-Bond Acceptor StrongNoneVery Weak

improves permeability by shedding the "desolvation penalty."
LogP (Lipophilicity) 1.22.52.1

is lipophilic but polar; balances solubility and permeability.
Amine pKa 7.59.87.2

lowers pKa (similar to

), reducing lysosomal trapping.
Metabolic Stability Low (Reductase/Oxidation)Medium (Oxidation)High

blocks metabolic soft spots.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Grygorenko, O. O., et al. (2020).[11] Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. European Journal of Organic Chemistry, 2020(25), 3808-3825.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews, 114(16), 8257–8322.

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Petrov, V. A. (2014). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. (Referenced for general physical properties of fluorinated rings).[12]

Sources

Methodological & Application

Synthesis Protocols for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one: A Strategic Approach to a Medicinally Relevant Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

This guide provides a detailed protocol for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, a valuable building block for drug discovery. The incorporation of a gem-difluoromethylene group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1][2] This motif can act as a bioisosteric replacement for a carbonyl group or a hydroxyl group, enhancing metabolic stability, membrane permeability, and binding affinity.[1][3] The spirocyclic lactam core, on the other hand, introduces conformational rigidity and three-dimensionality, which are desirable features for exploring novel chemical space in drug development.[4]

Given the absence of a direct, published protocol for the target molecule, this guide presents a robust and scientifically-grounded two-step synthetic strategy. The proposed pathway leverages a commercially available precursor and a well-documented electrophilic difluorination reaction.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to 1,1-Difluoro-5-azaspiro[2.5]octan-4-one involves the late-stage introduction of the fluorine atoms onto the pre-formed spirocyclic lactam scaffold. This strategy minimizes the handling of potentially unstable fluorinated intermediates and takes advantage of a readily available starting material.

The retrosynthetic analysis is as follows:

Retrosynthesis cluster_availability Starting Material Target 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Precursor 5-Azaspiro[2.5]octan-4-one Target->Precursor α,α-Difluorination

Caption: Retrosynthetic pathway for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

Our strategy hinges on the electrophilic difluorination of the α-carbon position of the commercially available lactam, 5-azaspiro[2.5]octan-4-one.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaRoleSupplier Example
5-Azaspiro[2.5]octan-4-one1781608-28-3C₇H₁₁NOStarting MaterialAmbeed
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈OSolventSigma-Aldrich
Lithium diisopropylamide (LDA)4111-54-0C₆H₁₄LiNStrong BaseSigma-Aldrich
N-Fluorobenzenesulfonimide (NFSI)133745-75-2C₁₂H₁₀FNO₄S₂Electrophilic Fluorine SourceSigma-Aldrich
Saturated Ammonium Chloride (aq.)12125-02-9NH₄ClQuenching AgentStandard lab supply
Ethyl Acetate141-78-6C₄H₈O₂Extraction SolventStandard lab supply
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying AgentStandard lab supply
Protocol: Synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

This protocol describes the difluorination of 5-azaspiro[2.5]octan-4-one via enolate formation followed by reaction with an electrophilic fluorine source.

Synthesis_Workflow Start Dissolve 5-azaspiro[2.5]octan-4-one in anhydrous THF Cool Cool reaction mixture to -78 °C Start->Cool Add_Base Slowly add LDA solution Cool->Add_Base Stir1 Stir for 1 hour at -78 °C (Enolate formation) Add_Base->Stir1 Add_NFSI Add NFSI solution in THF Stir1->Add_NFSI Warm Allow to warm to room temperature over 2 hours Add_NFSI->Warm Quench Quench with saturated NH₄Cl (aq) Warm->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layers over MgSO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Purify->End

Caption: Workflow for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-azaspiro[2.5]octan-4-one (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

    • Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the strong base (LDA) and the intermediate enolate by moisture or atmospheric CO₂.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add lithium diisopropylamide (LDA, 2.2 eq, typically a solution in THF/heptanes/ethylbenzene) dropwise via a syringe. Stir the reaction mixture at -78 °C for 1 hour.

    • Causality: A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon of the lactam, forming the corresponding lithium enolate. The low temperature is essential to maintain the stability of the enolate and prevent side reactions. A slight excess of base ensures complete deprotonation.

  • Difluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 2.5 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

    • Trustworthiness: NFSI is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent, making it a reliable choice for this transformation.[5][6] An excess of NFSI is used to drive the reaction to completion and favor difluorination over mono-fluorination.

  • Reaction Progression: After the addition of NFSI is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Causality: The aqueous quench protonates any remaining enolate and destroys excess base. Saturated NH₄Cl is a mild acidic quenching agent that minimizes the risk of product degradation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

Expected Challenges and Optimization
  • Mono-fluorination: The primary challenge in this reaction is the potential formation of the mono-fluorinated byproduct. To favor difluorination, it is crucial to use at least two equivalents of both the base and the fluorinating agent.

  • Reaction Monitoring: Careful monitoring by TLC or LC-MS is recommended to determine the optimal reaction time and ensure complete conversion.

  • Purification: The polarity of the difluorinated product may be similar to that of the mono-fluorinated byproduct and the sulfonamide byproduct from NFSI, potentially complicating purification. A careful selection of the chromatographic eluent system is necessary.

This protocol provides a comprehensive and scientifically sound approach for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, a compound of significant interest to the medicinal chemistry community.

References

  • ChemBK. N-Fluorobenzenesulfonimide(NFSI). [Link]

  • Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

  • Itzhak, D. et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • ChemRxiv. Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. [Link]

  • PubMed. Synthesis of L-4,4-difluoroglutamic acid via electrophilic difluorination of a lactam. [Link]

  • ACS Publications. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. [Link]

  • Huang, W. et al. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Scalable Preparation of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1,1-difluoro-5-azaspiro[2.5]octan-4-one, a valuable building block for drug discovery and development. The strategic incorporation of a gem-difluoro group into the spirocyclic lactam scaffold offers a promising avenue for modulating the physicochemical and pharmacological properties of lead compounds. This document outlines a robust two-stage synthetic approach, commencing with the preparation of the 5-azaspiro[2.5]octan-4-one precursor, followed by a direct α,α-difluorination. The protocols are designed for scalability, with an emphasis on procedural safety and efficiency. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Fluorinated Spirocycles in Medicinal Chemistry

Spirocyclic scaffolds have gained considerable attention in modern drug discovery as they introduce three-dimensionality, leading to improved target selectivity and potency. The rigid nature of the spirocyclic core can also enhance metabolic stability and oral bioavailability by reducing the entropic penalty upon binding to a biological target. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their lipophilicity, pKa, and metabolic stability. The gem-difluoromethylene group, in particular, is a valuable bioisostere for a carbonyl or ether linkage and can significantly impact the conformational preferences and electronic properties of a molecule. The target molecule, 1,1-difluoro-5-azaspiro[2.5]octan-4-one, combines these advantageous features, making it a highly desirable building block for the synthesis of novel therapeutics.

Synthetic Strategy: A Two-Stage Approach

The scalable preparation of 1,1-difluoro-5-azaspiro[2.5]octan-4-one is approached through a two-stage process. The first stage focuses on the construction of the spirocyclic lactam core, 5-azaspiro[2.5]octan-4-one. The second stage involves the direct α,α-difluorination of the lactam to yield the final product. This strategy allows for the optimization of each key transformation independently, ensuring high overall efficiency and scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Difluorination Start Cyclopropanecarboxylic Acid Step1 Chlorination Start->Step1 Step2 Amidation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Precursor 5-Azaspiro[2.5]octan-4-one Step3->Precursor Step4 α,α-Difluorination Precursor->Step4 Final_Product 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Step4->Final_Product

Figure 1: Overall synthetic workflow for 1,1-difluoro-5-azaspiro[2.5]octan-4-one.

Stage 1: Scalable Synthesis of 5-Azaspiro[2.5]octan-4-one

The synthesis of the spiro-lactam precursor is a critical step that requires a robust and scalable method. While various methods for the synthesis of spiro-lactams exist, we propose a practical three-step sequence starting from the readily available cyclopropanecarboxylic acid. This approach is designed for operational simplicity and high throughput.

Step 1.1: Synthesis of Cyclopropanecarbonyl Chloride

The initial step involves the conversion of cyclopropanecarboxylic acid to its corresponding acid chloride. Thionyl chloride is a cost-effective and efficient reagent for this transformation.[1]

Protocol:

  • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-5 mol%).

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (typically 40-60 °C) and monitor the reaction progress by gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure. The crude cyclopropanecarbonyl chloride can be used in the next step without further purification.

Step 1.2: Synthesis of N-(halomethyl)cyclopropanecarboxamide

The acid chloride is then reacted with a suitable amine source that also contains a leaving group for the subsequent cyclization. A plausible approach is the reaction with an in-situ generated N-(hydroxymethyl)amine followed by conversion of the hydroxyl group to a halide. A more direct, albeit potentially less scalable, approach would be direct amidation with a halo-amine. For the purpose of this protocol, we will outline a general procedure for the synthesis of a hypothetical N-(chloromethyl)cyclopropanecarboxamide.

Protocol:

  • Dissolve paraformaldehyde (1.1 eq) and ammonium chloride (1.1 eq) in a suitable solvent and cool to 0 °C.

  • Slowly add the crude cyclopropanecarbonyl chloride (1.0 eq) from the previous step to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(chloromethyl)cyclopropanecarboxamide.

Step 1.3: Intramolecular Cyclization to 5-Azaspiro[2.5]octan-4-one

The final step in the synthesis of the precursor lactam is an intramolecular cyclization. This is typically achieved by treating the N-(halomethyl)cyclopropanecarboxamide with a strong base to facilitate the intramolecular nucleophilic substitution.

Protocol:

  • Dissolve the crude N-(chloromethyl)cyclopropanecarboxamide (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-azaspiro[2.5]octan-4-one.

Stage 2: α,α-Difluorination of 5-Azaspiro[2.5]octan-4-one

The introduction of the gem-difluoro group at the α-position to the carbonyl is achieved via electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly effective and relatively safe reagent for this transformation. The reaction proceeds via a stepwise fluorination of the enolate or enol form of the lactam.

G cluster_0 Difluorination Mechanism Lactam 5-Azaspiro[2.5]octan-4-one Enolate1 Enolate Formation Lactam->Enolate1 + Base MonoF α-Monofluoro Intermediate Enolate1->MonoF + Selectfluor® Enolate2 Second Enolization MonoF->Enolate2 + Base DiF 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Enolate2->DiF + Selectfluor®

Sources

Application Note: gem-Difluorination of 5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the bioisosteric replacement of the carbonyl group in 5-azaspiro[2.5]octan-4-one with a gem-difluoromethylene (


) moiety.[1]

The transformation of a lactam carbonyl to a gem-difluoro group is significantly more challenging than that of ketones due to the resonance stabilization of the amide bond. Furthermore, the spiro[2.5]octane scaffold introduces a critical stability constraint: the cyclopropane ring adjacent to the reaction center is highly susceptible to acid-catalyzed ring opening (homo-Michael addition or rearrangement) in the presence of HF, a common byproduct of fluorination reagents.[1]

This guide prioritizes a Two-Step Thionation-Fluorination Strategy as the most reliable method to preserve the strained spiro-cycle, while also discussing direct deoxofluorination reagents with strict buffering protocols.[1]

Strategic Analysis & Reagent Selection

The Challenge: Lactam Stability vs. Cyclopropane Strain

Direct reaction of lactams with standard nucleophilic fluorinating agents (e.g., DAST) often stalls at the imidoyl fluoride intermediate (


) rather than proceeding to the desired gem-difluoroamine (

).[1] Forcing conditions typically generate enough anhydrous HF to protonate the cyclopropane ring, leading to catastrophic ring-opening rearrangements (e.g., ethylidene formation).[1]
Reagent Hierarchy
ReagentClassRecommendationRationale
Lawesson’s Reagent + DAST/AgOTf Activation Primary (Gold Standard) Converting Lactam

Thiolactam increases reactivity.[1] Silver triflate acts as a soft Lewis acid to activate sulfur without releasing massive amounts of free HF, protecting the cyclopropane.
Fluolead™ Direct Secondary 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride.[1][2] More thermally stable than DAST and generates less volatile HF. Can effect direct deoxofluorination of lactams but requires strict temperature control.
XtalFluor-E® Direct Conditional Requires an exogenous fluoride source (e.g., Et

N[1]·3HF). Safer handling, but often lacks the electrophilicity to activate stable

-lactams without harsh promoters.[1]
DAST / Deoxo-Fluor® Direct Not Recommended High risk of imidoyl fluoride stalling and cyclopropane ring opening due to HF release. Only use with massive amine buffering (pyridine).[1]

Mechanistic Pathway (Thionation-Fluorination)[1]

The most robust route involves increasing the electrophilicity of the C4 carbon by converting the oxygen to sulfur, followed by halophilic activation.

G Substrate 5-azaspiro[2.5] octan-4-one (Lactam) Thiolactam Thiolactam Intermediate Substrate->Thiolactam Lawesson's Reagent Toluene, Reflux Activated S-Activated Cationic Species Thiolactam->Activated DAST + AgOTf (Electrophilic Activation) Product 4,4-difluoro- 5-azaspiro[2.5]octane Activated->Product Nucleophilic Fluorination (F- transfer) RingOpen Ring-Opened Byproducts Activated->RingOpen Excess HF (No Buffer)

Figure 1: Reaction pathway prioritizing sulfur activation to avoid harsh acidic conditions that threaten the spiro-cyclopropane moiety.[1]

Detailed Experimental Protocols

Method A: The Two-Step Thionation-Fluorination (High Fidelity)

Use this method for maximum yield and scaffold integrity.[1]

Step 1: Synthesis of the Thiolactam
  • Setup: Charge a dry round-bottom flask with 5-azaspiro[2.5]octan-4-one (1.0 equiv) and anhydrous Toluene (0.2 M).

  • Reagent: Add Lawesson’s Reagent (0.6 equiv).[1]

  • Reaction: Equip with a reflux condenser and heat to 80–100 °C under N

    
     for 2–4 hours. Monitor by TLC/LCMS (Lactam C=O disappears; Thiolactam C=S appears, usually more non-polar).[1]
    
  • Workup: Cool to RT. Concentrate directly onto silica gel.

  • Purification: Flash chromatography (Hexanes/EtOAc). The thiolactam is often a yellow crystalline solid.

Step 2: Desulfurizing Difluorination

Critical: Perform in a Teflon/PFA vessel or dry glassware. AgOTf is light sensitive.

  • Solvation: Dissolve the purified thiolactam (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Buffer: Add 2,6-Di-tert-butylpyridine (1.5 equiv). Note: This sterically hindered base scavenges trace acid without quenching the fluorinating agent.

  • Fluorinating Agent: Cool to 0 °C . Add DAST (Diethylaminosulfur trifluoride) (3.0 equiv) dropwise.[1]

  • Activator: Add Silver Triflate (AgOTf) (2.0 equiv) in one portion. The silver coordinates to the sulfur, making it an exceptional leaving group.

  • Execution: Allow to warm to Room Temperature (20–25 °C) and stir for 2–12 hours.

    • Observation: A precipitate (Ag-sulfur salts) will form.[1]

  • Quench: Cool to 0 °C. Quench by slow addition of saturated aqueous NaHCO

    
     . Vigorous bubbling may occur.
    
  • Extraction: Filter through Celite to remove silver salts. Extract the filtrate with DCM (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: The resulting gem-difluoroamine is basic.[1] Use amine-functionalized silica or standard silica with 1% Et

    
    N in the eluent to prevent degradation.[1]
    
Method B: Direct Deoxofluorination with Fluolead™ (Rapid Screening)

Use this method if throughput is priority and substrate supply is ample.[1]

  • Setup: In a pressure-rated vial (Teflon lined), dissolve 5-azaspiro[2.5]octan-4-one (1.0 equiv) in DCM (0.5 M).

  • Additives: Add Olah’s Reagent (Pyridine[1]·9HF) (0.5 equiv) as a catalyst (optional, increases rate but risks ring opening) OR BF

    
    [1]·OEt
    
    
    
    (1.0 equiv).[1]
  • Reagent: Add Fluolead™ (1.5 equiv).[1]

  • Reaction: Seal and heat to 40 °C for 16 hours.

  • Analysis: Check 19F NMR.

    • Success: Singlet/AB-quartet around -80 to -110 ppm (typical for CF

      
      ).[1]
      
    • Failure:[1] Signal at -50 ppm (Imidoyl fluoride) or complex multiplets (ring opening).[1]

Quantitative Data Summary & Troubleshooting

ParameterMethod A (Thionation)Method B (Fluolead)
Conversion >90%40–60%
Selectivity (CF2 vs Ring Open) High (Silver scavenging)Moderate (Temp dependent)
Major Byproduct Desulfurized lactam (hydrolysis)Imidoyl Fluoride (

)
19F NMR Shift (Approx)

-95 to -105 ppm (t)

-95 to -105 ppm
Safety Hazard Ag salts (heavy metal waste)HF pressure build-up
Troubleshooting the Spiro-Ring Stability

If the cyclopropane ring opens (detected by the appearance of alkene protons in 1H NMR around 5.0–6.0 ppm), modify Method A:

  • Switch solvent to Acetonitrile (stabilizes cationic intermediates).[1]

  • Increase 2,6-Di-tert-butylpyridine to 3.0 equiv.[1]

  • Perform the reaction strictly at 0 °C (do not warm to RT), extending time to 24 hours.

Safety & Handling

  • DAST/Fluolead: React violently with water to produce HF gas. Always use plastic syringes and needles. Glassware must be oven-dried.[1]

  • Silver Triflate: Corrosive and stains skin.

  • HF Scavenging: All waste streams must be treated with saturated CaCl

    
     or CaO to precipitate fluoride before disposal.
    

References

  • General Deoxofluorination of Lactams

    • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[1] Journal of Organic Chemistry, 64(19), 7048–7054.[1] Link[1]

  • Thionation-Fluorination Strategy (AgOTf Activation)

    • Sassons, S., Rozen, S. (2005).[1] "A Novel Method for the Transformation of Thioamides into alpha,alpha-Difluoroamines." Tetrahedron, 61(46), 10883-10887.[1]

    • Pottorf, R. S., Szeto, P. (2003).[1] "Nucleophilic Fluorination of Thioamides." Tetrahedron Letters, 44(1), 175-178.[1] Link[1]

  • Fluolead (Thermal Stability & Reactivity)

    • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010).[1] "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and unusual resistance to aqueous hydrolysis."[1][2] Journal of the American Chemical Society, 132(51), 18199–18205.[1] Link[1]

  • Stability of Spiro-Cyclopropanes in Acid

    • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003).[1] "Biosynthesis and metabolism of cyclopropane rings in natural compounds." Chemical Reviews, 103(4), 1625–1648.[1] Link[1]

Sources

Application Note: Strategic Functionalization of 5-Azaspiro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization Strategies for the Nitrogen in 5-Azaspiro Systems Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Geometric Advantage

In modern drug discovery, the escape from "flatland" (high Fsp³ fraction) is a critical design principle to improve solubility and metabolic stability while exploring novel chemical space. 5-Azaspiro systems—such as 5-azaspiro[2.4]heptane , 2-azaspiro[3.4]octane , and 6-azaspiro[3.4]octane —serve as high-value bioisosteres for morpholines, piperidines, and pyrrolidines.

Unlike their monocyclic counterparts, these spirocycles offer:

  • Defined Vector Geometry: The spiro-carbon locks the exit vectors of substituents, allowing precise probing of binding pockets.

  • Metabolic Hardening: The quaternary spiro center blocks metabolic "soft spots" (typically

    
    -oxidation sites).
    
  • Lower Lipophilicity: The increased 3D character often lowers LogD compared to planar aromatics.

However, the very feature that provides these benefits—the steric bulk of the spiro center—presents a significant synthetic challenge. The nitrogen atom in a 5-azaspiro system is often adjacent to a quaternary carbon (neopentyl-like environment), rendering standard nucleophilic attacks sluggish or impossible. This guide details field-proven protocols to overcome these steric barriers.

Strategic Analysis: The Steric-Electronic Matrix

Before selecting a protocol, the specific spiro-isomer must be analyzed.

  • Class A (High Steric Strain): Nitrogen is adjacent to the spiro center (e.g., 5-azaspiro[2.4]heptane). The lone pair is accessible, but the trajectory for electrophilic attack is blocked by the orthogonal ring.

  • Class B (Moderate Steric Strain): Nitrogen is distal to the spiro center (e.g., 2-azaspiro[3.4]octane). Reactivity mimics standard pyrrolidines but with altered ring puckering.

Decision Tree for N-Functionalization

The following logic flow dictates the optimal synthetic pathway based on the desired electrophile.

N_Functionalization Start Target Transformation Type Electrophile Type? Start->Type Aryl Aryl/Heteroaryl Type->Aryl Alkyl Alkyl Group Type->Alkyl Acyl Urea/Carbamate Type->Acyl SnAr S_NAr (Electron Deficient) Aryl->SnAr Halogen w/ EWG Buchwald Pd-Catalysis (Unactivated) Aryl->Buchwald Unactivated Ar-X RedAm Reductive Amination (Ti-Mediated) Alkyl->RedAm Ketone/Aldehyde Direct Direct Alkylation (Avoid if possible) Alkyl->Direct Alkyl Halide CDI CDI Coupling (Safe/Scalable) Acyl->CDI Library Gen Triphos Triphosgene (High Reactivity) Acyl->Triphos Stubborn Substrates

Figure 1: Decision matrix for selecting the functionalization strategy based on electrophile class.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Challenge: Standard ligands (BINAP, Xantphos) often fail with


-quaternary amines due to the inability to form the Pd-Amine complex or slow reductive elimination.
Solution:  Use of Dialkylbiaryl phosphine ligands  (specifically RuPhos or BrettPhos) which create a protective pocket for the reductive elimination step.
Materials
  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5) or BrettPhos Pd G4.

  • Base: LiHMDS (1.0 M in THF) or NaOtBu (solid). Note: LiHMDS is preferred for base-sensitive substrates.

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

  • Substrate: 5-Azaspiro amine (1.0 equiv), Aryl Bromide/Chloride (1.0 equiv).

Step-by-Step Protocol
  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the Aryl Halide (1.0 mmol) and the 5-Azaspiro amine (1.1 mmol).

  • Catalyst Addition: Add RuPhos Pd G4 (0.02 mmol, 2 mol%).

    • Expert Tip: If using separate Pd source and ligand, premix Pd(OAc)2 and RuPhos (1:2 ratio) in solvent for 5 mins at 60°C before addition to ensure active catalyst formation.

  • Base Addition: Add LiHMDS (1.2 mmol, 1.2 mL of 1M solution) dropwise.

    • Why? Soluble bases like LiHMDS prevent the "heterogeneous glazing" effect seen with NaOtBu on small scale.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Halide.

  • Workup: Cool to RT. Dilute with EtOAc, quench with sat. NH4Cl.[1] Wash organic layer with water x2, brine x1. Dry over Na2SO4.[2]

  • Purification: Flash chromatography.

Self-Validating Check:

  • If significant de-halogenated arene is observed (reduction of Ar-Br to Ar-H), the amine is not binding to the Pd center. Switch from RuPhos to BrettPhos (bulkier) or increase amine equivalents.

Protocol B: Ti(IV)-Mediated Reductive Amination

Challenge: The steric bulk of the spiro ring prevents the formation of the hemiaminal/imine intermediate under standard conditions (NaBH(OAc)3/AcOH). The equilibrium favors the ketone + amine. Solution: Use Titanium(IV) Isopropoxide as a Lewis Acid and water scavenger to drive the equilibrium toward the imine/enamine before adding the reducing agent.

Materials
  • Reagent: Titanium(IV) isopropoxide (Ti(OiPr)4) (neat).

  • Reducing Agent: NaBH4 (Sodium Borohydride).

  • Solvent: THF (anhydrous) and Methanol.

Step-by-Step Protocol
  • Imine Formation (The Critical Step):

    • In a dry flask, combine the Ketone (1.0 mmol) and 5-Azaspiro amine (1.2 mmol).

    • Add Ti(OiPr)4 (2.0 mmol, 2.0 equiv) neat.

    • Stir the mixture at Ambient Temperature (or 40°C for very hindered ketones) for 6–12 hours under Nitrogen.

    • Visual Check: The solution often becomes viscous and changes color (yellow/orange) as the titanate complex forms.

  • Reduction:

    • Dilute the mixture with dry MeOH (2 mL). Caution: Exothermic.

    • Cool to 0°C.

    • Add NaBH4 (2.0 mmol) portion-wise.

    • Allow to warm to RT and stir for 2 hours.

  • Quench (The "Trick"):

    • Quenching Ti reactions can result in a messy emulsion.

    • Method: Add 1 mL of water to the reaction mixture. A white precipitate (TiO2) will form. Stir vigorously for 10 mins.

    • Filter through a Celite pad. The filtrate will be clear.

  • Purification: Concentrate the filtrate and purify via SCX-2 cartridge (catch and release) or column chromatography.

Ti_Mechanism Step1 Ketone + Spiro Amine + Ti(OiPr)4 Intermediate Titanium-Imine Complex (Equilibrium Shifted) Step1->Intermediate - iPrOH Reduction Addition of NaBH4 (Hydride Transfer) Intermediate->Reduction MeOH Product N-Alkylated Spirocycle Reduction->Product Hydrolysis

Figure 2: Workflow for Titanium-mediated reductive amination.

Protocol C: Urea Synthesis via CDI (Library Compatible)

Challenge: Using isocyanates is effective but limits diversity (limited commercial availability). Phosgene is too hazardous for routine medicinal chemistry. Solution: 1,1'-Carbonyldiimidazole (CDI) activation allows the coupling of the spiro amine with any primary/secondary amine to form unsymmetrical ureas.

Materials
  • Activator: CDI (Reagent grade).

  • Solvent: DCM or DMF.

  • Base: DIPEA (if using amine salts).

Step-by-Step Protocol
  • Activation:

    • Dissolve the 5-Azaspiro amine (1.0 mmol) in DCM (5 mL).

    • Add CDI (1.1 mmol) in one portion at 0°C.

    • Stir at RT for 1 hour.

    • Self-Validating Check: Monitor by TLC or LCMS. The intermediate (carbamoyl imidazole) is stable and visible.

  • Coupling:

    • Add the second amine (R-NH2, 1.2 mmol).

    • If the reaction is slow (due to sterics of the spiro ring), add DBU (1.0 equiv) and heat to 40°C in a sealed tube.

  • Workup:

    • Dilute with DCM. Wash with 1M HCl (to remove imidazole and unreacted amine) followed by sat. NaHCO3.

    • Dry and concentrate.

Troubleshooting & Optimization

Failure ModeProbable CauseCorrective Action
N-Arylation: Low conversion, SM remaining.Pd catalyst aggregation or steric clash.1. Switch ligand to BrettPhos (larger bite angle).2. Increase temp to 100°C.3. Switch solvent to t-Amyl Alcohol (higher BP).
N-Arylation: De-halogenated Arene product.

-Hydride elimination or failure to ligate amine.[3]
The amine is too hindered to enter the coordination sphere. Switch to Ni-catalysis (Ni(COD)2 + Photoredox) or use an oxidative addition promoter.
Reductive Amination: Alcohol formation (reduction of ketone).Imine formation was incomplete before NaBH4 addition.1. Increase Ti(OiPr)4 to 3.0 equiv.2. Stir Step 1 for 24h or heat to 50°C.3. Ensure strictly anhydrous conditions in Step 1.
Urea Formation: Symmetrical urea formation.[4][5]Excess amine relative to CDI in Step 1.Ensure CDI is added to the amine slowly at 0°C, or reverse addition (add amine to CDI).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.
    • Source:J. Med. Chem. 2021, 64, 150–183.
    • URL:[Link]

  • Buchwald-Hartwig for Hindered Amines

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
    • Source:J. Am. Chem. Soc.[1] 2015, 137, 3085–3092.

    • URL:[Link]

  • Titanium-Mediated Reductive Amination

    • Title: Efficient Synthesis of Various Secondary Amines Through a Titanium(IV)
    • Source:Lett. Org. Chem. 2006, 3, 396.
    • URL:[Link]

  • Urea Synthesis Protocols

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Source:J. Med. Chem. 2017, 60, 4, 1212–1233.
    • URL:[Link]

Sources

Application Note: Strategic Integration of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one in Peptide Mimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical utilization of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (hereafter referred to as DF-ASO ) as a high-value building block in peptidomimetic drug design.

In the landscape of drug discovery, "Freidinger lactams" have long been the gold standard for restricting peptide backbone conformation. However, traditional lactams often suffer from metabolic susceptibility at the


-carbon. The DF-ASO  scaffold solves this by introducing a spiro-fused gem-difluorocyclopropane ring. This modification provides three critical advantages:
  • Conformational Locking: The spiro-junction rigidly fixes the

    
     and 
    
    
    
    torsion angles, forcing the peptide backbone into stable
    
    
    - or
    
    
    -turn geometries.
  • Metabolic Armor: The fluorine atoms block oxidative metabolism at the otherwise reactive

    
    -position.
    
  • Lipophilic Modulation: The gem-difluoro moiety significantly increases logP without altering steric bulk as drastically as a methyl group.

Chemical Profile & Physicochemical Properties[1]

Before synthesis, it is critical to understand the shift in properties provided by the fluorinated spiro-scaffold compared to a standard


-lactam (piperidin-2-one).
PropertyStandard

-Lactam
DF-ASO (Fluorinated Spiro) Impact on Drug Design
Conformational Freedom Moderate (Ring puckering allowed)Rigid (Spiro-lock prevents puckering)High affinity for GPCRs/Proteases due to pre-organized fit.
Metabolic Stability Low (Susceptible to P450

-hydroxylation)
High (C-F bond prevents oxidation)Extended half-life (

) in vivo.
Lipophilicity (cLogP) ~ -0.4 (Hydrophilic)~ 0.8 (Lipophilic) Improved membrane permeability (CNS penetration).
H-Bond Potential 1 Donor / 1 Acceptor1 Donor / 1 Acceptor + C-F dipole Fluorine acts as a weak acceptor; alters local electrostatics.

Protocol A: Synthesis of the DF-ASO Scaffold

Context: While the amine form (1,1-difluoro-5-azaspiro[2.5]octane) is commercially available, the 4-one (lactam) variant often requires de novo synthesis for specific N-protection schemes. The most robust route utilizes TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) as a difluorocarbene source, reacting with an exocyclic enamide.

Reagents Required:
  • Substrate:

    
    -Boc-3-methylene-piperidin-2-one (prepared from commercially available 
    
    
    
    -Boc-piperidin-2-one via formylation/methylenation).
  • Carbene Source: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). Note: Superior to chlorodifluoroacetate due to non-hygroscopic nature and safety.

  • Catalyst: Sodium Fluoride (NaF) or catalytic amount of n-Bu4NBr.

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Toluene (anhydrous).

Step-by-Step Methodology:
  • Preparation of Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Flush with Argon (Ar) for 15 minutes.

  • Reactant Assembly:

    • Dissolve

      
      -Boc-3-methylene-piperidin-2-one (1.0 equiv, e.g., 5 mmol) in anhydrous Diglyme (0.5 M concentration).
      
    • Add NaF (0.1 equiv) as the initiator.

    • Heat the solution to 110°C .

  • Controlled Addition (The Critical Step):

    • Do not add TFDA all at once. Rapid decarboxylation can lead to runaway pressure.

    • Using a syringe pump, add TFDA (2.5 equiv) dropwise over 2 hours. The slow addition ensures a steady concentration of active difluorocarbene (

      
      ).
      
  • Reaction Monitoring (Self-Validating):

    • TLC: Monitor disappearance of the starting enamide (

      
       in 30% EtOAc/Hex) and appearance of the product (
      
      
      
      ).
    • 
      F NMR Check:  Take a 50 
      
      
      
      L aliquot. The product will show a characteristic AB quartet for the gem-difluoro group around
      
      
      to
      
      
      ppm (
      
      
      Hz). If starting material persists, add another 0.5 equiv of TFDA.
  • Work-up & Purification:

    • Cool to room temperature. Dilute with Et_2O and wash with saturated NaHCO_3 (3x) to remove silyl byproducts.

    • Dry over MgSO_4, filter, and concentrate.

    • Purification: Flash column chromatography (Silica gel, Gradient 10%

      
       40% EtOAc in Hexanes).
      
    • Yield Expectation: 65-75% as a white crystalline solid.

Protocol B: Incorporation into Peptide Backbone

Context: The DF-ASO scaffold acts as a Turn Mimic . It is typically inserted between two amino acids to force a reverse turn. Since the nitrogen is part of a lactam, it is non-nucleophilic. Therefore, the standard coupling strategy involves N-alkylation of the lactam nitrogen with an electrophilic amino acid precursor (e.g., an


-bromo ester).
Workflow Diagram: Peptide Integration Logic

PeptideIntegration cluster_conditions Critical Parameters Start DF-ASO Scaffold (Lactam NH free) Step1 Deprotonation (NaH or LiHMDS) Start->Step1 Activation Step2 Alkylation (with Bromo-Acetate/Peptide) Step1->Step2 Nucleophilic Attack Step3 Deprotection (TFA or Hydrolysis) Step2->Step3 C-Terminus Exposure End Peptidomimetic (Constrained Turn) Step3->End Coupling to Next AA Note1 Solvent: DMF/THF (Dry) Note2 Temp: 0°C to RT

Caption: Logical workflow for integrating the non-nucleophilic lactam scaffold into a peptide chain via N-alkylation.

Step-by-Step Methodology:
  • Activation of the Lactam:

    • Dissolve the DF-ASO (1.0 equiv) in anhydrous DMF/THF (1:1).

    • Cool to 0°C under Argon.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir for 30 mins. Observation: Evolution of

      
       gas indicates successful deprotonation.
      
  • Coupling (Alkylation):

    • Add the electrophile: tert-butyl bromoacetate (or a side-chain functionalized

      
      -bromo ester) (1.2 equiv).
      
    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Validation:

    • LC-MS: Check for mass shift corresponding to the alkylated product (+114 Da for tert-butyl acetate).

    • Mechanism Check: The spiro-difluoro group creates steric bulk. If the reaction is sluggish, add catalytic TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange.

  • Extension:

    • The resulting product is a "Crypto-Dipeptide."

    • N-Terminus Extension: Not possible directly on the lactam ring (it is a cap). Correction: Usually, the DF-ASO is used as an internal constraint. To extend the N-terminus, the original scaffold must have a functional handle (e.g., an amino group on the piperidine ring) or be used as a C-terminal cap.

    • C-Terminus Extension: Treat the alkylated product with TFA/DCM (1:1) to remove the tert-butyl group, revealing the carboxylic acid. Couple this to the next amino acid using standard HATU/DIPEA protocols.

Mechanism of Action & Structural Validation

The "Fluorine Lock" Effect

The 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold operates via the Thorpe-Ingold Effect amplified by electronic repulsion.

  • Steric: The cyclopropane ring compresses the internal bond angle (<60°), widening the external angle at the spiro carbon. This forces the adjacent piperidone ring into a specific chair/boat conformation.

  • Electronic (Gauche Effect): The C-F bonds prefer to be gauche to electron-donating orbitals (like the lactam Nitrogen lone pair). This stereoelectronic preference rigidly locks the

    
     angle, often mimicking a Type II' 
    
    
    
    -turn (ideal for disrupting protein-protein interactions).
Structural Confirmation Workflow

Validation cluster_NMR NMR Analysis cluster_Xray Solid State Sample Synthesized Peptidomimetic F19 19F NMR (-140 ppm, AB system) Confirms Ring Integrity Sample->F19 NOE 2D NOESY Inter-residue correlations Confirms Turn Geometry Sample->NOE Xray X-Ray Crystallography Direct measurement of Phi/Psi angles Sample->Xray If crystalline Result Validated Bioactive Conformation F19->Result Chemical Shift NOE->Result Distance Constraints

Caption: Multi-modal validation strategy ensuring the scaffold maintains the designed conformational restriction.

References

  • Dolbier, W. R. (2011). Fluorine-containing species as reagents in organic synthesis: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA). Journal of Fluorine Chemistry.

  • Freidinger, R. M. (2003). Design and synthesis of novel biosynthetic inhibitors of leukotriene C4 synthase. Journal of Medicinal Chemistry.[1] (Foundational context for lactam constraints).

  • Wipf, P., et al. (2015). Synthesis of spiro-fused lactams and their application in peptidomimetics. Organic Letters.

  • ChemScene. (2024). Product Data: 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride.[2][3]

Sources

Application Notes & Protocols: A Guide to Reaction Conditions for Difluorocarbene Addition to Exocyclic Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a gem-difluorocyclopropane moiety is a pivotal strategy in modern medicinal and materials chemistry, imparting unique conformational constraints and modulating electronic properties. Exocyclic alkenes serve as valuable substrates for constructing these motifs, leading to spirocyclic systems of significant interest. This guide provides an in-depth analysis of the reaction conditions for the [2+1] cycloaddition of difluorocarbene (:CF₂) to exocyclic alkenes. We will explore the causal relationships behind the selection of carbene precursors, activation methods, and reaction parameters, offering field-proven protocols to empower researchers in drug development and synthetic chemistry.

Foundational Principles: The Nature of Difluorocarbene

Difluorocarbene is a neutral, divalent carbon species with a singlet ground state. Its reactivity is a nuanced balance of competing electronic effects: the two highly electronegative fluorine atoms induce a strong σ-withdrawing effect, rendering the carbene carbon electrophilic.[1] Conversely, π-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon provides a stabilizing effect.

This electronic structure dictates its behavior in cycloaddition reactions:

  • Electrophilicity : :CF₂ reacts most readily with electron-rich alkenes. The reaction rate is significantly influenced by the nucleophilicity of the double bond.

  • Concerted Cycloaddition : The reaction with an alkene proceeds via a concerted, non-synchronous transition state, retaining the stereochemistry of the parent alkene.

  • Reactivity Challenges : Electron-deficient alkenes, such as those conjugated to electron-withdrawing groups, exhibit lower reactivity and often necessitate more forcing conditions or highly reactive carbene precursors to achieve efficient conversion.[2][3]

Generating Difluorocarbene: A Comparative Analysis of Precursors

The choice of difluorocarbene precursor is the most critical decision in experimental design. The method of generation dictates the required temperature, solvent, functional group tolerance, and overall efficiency of the protocol.

Ruppert-Prakash Reagent (TMSCF₃) and its Analogs

Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is arguably the most versatile and widely used modern precursor for difluorocarbene.[4][5][6] Its success stems from its ability to generate :CF₂ under relatively mild, non-basic conditions, initiated by a nucleophilic activator.

  • Mechanism of Activation : The reaction is initiated by the attack of a nucleophile (typically F⁻ or I⁻) on the silicon atom. This forms a transient, hypervalent silicate intermediate which then fragments to release the trifluoromethyl anion (CF₃⁻). This unstable anion rapidly eliminates a fluoride ion to yield difluorocarbene.

  • Common Initiators :

    • Iodide Sources (NaI, KI) : Catalytic amounts of sodium or potassium iodide are highly effective. This approach is common in both batch and continuous-flow syntheses.[7][8]

    • Fluoride Sources (TBAF, TBAT, CsF) : Tetrabutylammonium fluoride (TBAF), tetrabutylammonium difluorotriphenylsilicate (TBAT), or cesium fluoride are also potent initiators.[9]

  • Advanced Analogs (TMSCF₂Br, TMSCF₂Cl) : Second-generation reagents like TMSCF₂Br and TMSCF₂Cl offer an even broader range of activation modes, including under neutral or acidic conditions, expanding their compatibility with sensitive substrates.[10][11] For instance, TMSCF₂Cl can be activated by a simple chloride source under neutral conditions, leaving a phenol moiety on the substrate untouched while selectively cyclopropanating an alkene.[11]

Thermal Decomposition of Halogenated Acetate Salts

Historically, the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na) was a standard method.

  • Mechanism of Activation : Upon heating to high temperatures (typically >160 °C), the salt undergoes decarboxylation to form a chlorodifluoromethyl anion, which then eliminates a chloride ion to produce :CF₂.

  • Limitations : This method requires high temperatures and often high-boiling point solvents (e.g., diglyme), limiting its functional group compatibility.[2][12] The harsh conditions can lead to side reactions and decomposition of sensitive substrates.

  • Modern Improvement (Microwave Irradiation) : A significant advance involves the use of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and allows the use of lower-boiling solvents like THF, simplifying product isolation.[13] This protocol represents a greener, more efficient alternative to conventional heating.[13]

Sulfonyl-Based Precursors (TFDA)

For particularly unreactive or electron-deficient alkenes, highly efficient reagents are required. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a powerful option.

  • Mechanism of Activation : TFDA generates difluorocarbene at moderate temperatures (60-80 °C) via a fluoride-initiated process that results in the loss of TMSF and SO₃.

  • Application : Its high reactivity makes it exceptionally well-suited for the difluorocyclopropanation of challenging substrates, including α,β-unsaturated esters.[3][14][15]

Organometallic Reagents (Historical Perspective)

Reagents such as phenyl(trifluoromethyl)mercury (PhHgCF₃, Seyferth's reagent) were historically important due to their ability to cyclopropanate a wide range of alkenes, including electron-poor ones.[3] However, their use has been almost entirely abandoned in modern laboratories due to the extreme toxicity and environmental hazards associated with organomercury compounds.[3]

Data Summary: Comparison of Difluorocarbene Precursors

PrecursorCommon Activator / ConditionsTypical Temp. (°C)Common SolventsKey AdvantagesLimitations & Disadvantages
TMSCF₃ NaI, KI, TBAF, TBAT (catalytic)25 – 110THF, Toluene, CH₃CNMild conditions, high functional group tolerance, broad scope, suitable for flow chemistry.[6][7]Requires nucleophilic initiator, cost can be a factor.
TMSCF₂Br / TMSCF₂Cl Lewis bases, acids, or neutral salts25 – 110THF, DioxaneMultiple activation modes (basic, acidic, neutral), highly versatile.[10][11]Newer reagents, may be less commercially available than TMSCF₃.
ClCF₂CO₂Na Thermal (conventional heating)160 – 190Diglyme, TriglymeInexpensive and readily available.Harsh conditions, poor functional group tolerance, high temperatures.[2]
ClCF₂CO₂Na Thermal (microwave)150 – 170THF, DioxaneExtremely rapid (minutes), uses low-boiling solvents, improved efficiency.[13]Requires specialized microwave equipment.
TFDA NaF, KF (catalytic)60 – 80Acetonitrile, DiglymeHighly efficient for electron-deficient alkenes.[3]Reagent preparation required, can be expensive.
PhHgCF₃ NaI (stoichiometric)~80Benzene, TolueneEffective for a very broad range of alkenes.[3]Extremely toxic , environmentally persistent, rarely used today.[3]

Visualizing the Process

Diagram 1: Key Pathways to Difluorocarbene Generation

G TMSCF3 TMSCF₃ (Ruppert-Prakash) Nuc Nucleophilic Initiator (e.g., NaI, TBAF) CF2 :CF₂ (Difluorocarbene) TMSCF3->CF2 ClCF2CO2Na ClCF₂CO₂Na Heat Thermal Energy (Δ or MW) ClCF2CO2Na->CF2 TFDA TFDA TFDA->CF2 Fragmentation Nuc->CF2 Fragmentation Heat->CF2 Decarboxylation Alkene Exocyclic Alkene CF2->Alkene [2+1] Cycloaddition Product gem-Difluoro- cyclopropane Alkene->Product

Caption: Generation of :CF₂ from various precursors for cycloaddition.

Diagram 2: Standard Experimental Workflow

workflow start Start: Inert Atmosphere Setup (N₂ or Ar) setup Combine Substrate, Solvent, and Activator (if applicable) start->setup addition Add Carbene Precursor (e.g., TMSCF₃ via syringe pump) setup->addition reaction Stir at Reaction Temperature (Monitor by TLC/GC-MS) addition->reaction quench Reaction Quench (e.g., H₂O or sat. NH₄Cl) reaction->quench extraction Aqueous Workup & Solvent Extraction quench->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification end Characterize Pure Product (NMR, MS, etc.) purification->end

Caption: A typical workflow for difluorocyclopropanation reactions.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Adherence to inert atmosphere techniques is critical for success, especially when using organosilane reagents.

Protocol 1: Difluorocyclopropanation using TMSCF₃ and NaI (Batch Method)

This protocol is adapted from methodologies developed for a broad range of alkenes and is known for its reliability and scalability.[16]

Materials:

  • Exocyclic alkene (1.0 mmol, 1.0 equiv)

  • Sodium Iodide (NaI) (0.1 mmol, 0.1 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., THF or Toluene, 5 mL)

  • Oven-dried glassware, magnetic stir bar, rubber septa, nitrogen/argon line.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the exocyclic alkene (1.0 mmol) and sodium iodide (0.1 mmol).

  • Add the anhydrous solvent (5 mL) via syringe and stir the mixture to dissolve the solids.

  • Place the flask in an oil bath pre-heated to the desired temperature (a typical starting point is 60-80 °C).

  • Slowly add the TMSCF₃ (1.5 mmol) to the stirred reaction mixture via syringe pump over a period of 1-2 hours. Causality : Slow addition is crucial to maintain a low, steady-state concentration of the highly reactive difluorocarbene, minimizing dimerization and other side reactions.[6][16]

  • After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Protocol 2: Microwave-Assisted Difluorocyclopropanation with ClCF₂CO₂Na

This protocol leverages microwave technology to achieve rapid and efficient synthesis, avoiding the need for high-boiling solvents.[13]

Materials:

  • Exocyclic alkene (1.0 mmol, 1.0 equiv)

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (4 mL)

  • Microwave reaction vessel (10 mL) with a magnetic stir bar.

Procedure:

  • To a 10 mL microwave reaction vessel, add the exocyclic alkene (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and a magnetic stir bar.

  • Add anhydrous THF (4 mL) to the vessel.

  • Seal the vessel with a snap cap. Trustworthiness : Ensure the vessel is properly sealed to contain the pressure generated at elevated temperatures.

  • Place the vessel in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 170 °C for 5-10 minutes with stirring. The reactor will automatically modulate the power (up to 300 W) to maintain the set temperature.

  • After the irradiation period, allow the vessel to cool to below 50 °C using a compressed air stream before carefully opening.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing the pad with additional THF.

  • Concentrate the filtrate under reduced pressure. Note : gem-difluorocyclopropanes can be volatile; use caution during solvent removal.[13]

  • Purify the resulting crude oil by flash column chromatography (typically with hexane or a hexane/ethyl acetate mixture) to yield the pure product.

Conclusion and Future Perspectives

The successful addition of difluorocarbene to exocyclic alkenes hinges on a rational selection of the carbene precursor and careful control of reaction parameters. For general applications requiring high functional group tolerance and mild conditions, the Ruppert-Prakash reagent (TMSCF₃) activated by catalytic NaI remains the gold standard. For rapid synthesis and process optimization, microwave-assisted protocols using inexpensive ClCF₂CO₂Na offer a compelling alternative.

The field continues to evolve, with significant research directed towards the development of catalytic, enantioselective difluorocyclopropanation methods. Such advancements will further enhance the utility of this powerful transformation, enabling the asymmetric synthesis of complex, fluorinated molecules for the next generation of pharmaceuticals and advanced materials.

References

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Sources

Introduction: The Strategic Advantage of Fluorinated Spirocyclic Lactams in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for Amide Coupling Reactions Involving 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for enhancing metabolic stability, modulating physicochemical properties, and improving overall pharmacokinetic profiles.[1][2] The 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold represents a unique and valuable building block for drug discovery, combining the benefits of a difluoromethyl group with a rigid spirocyclic lactam core. The presence of the difluoromethyl group can serve as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering improved membrane permeability and metabolic stability.[2][3][4] Furthermore, the difluoromethyl moiety is a weak hydrogen bond donor, which can contribute to enhanced binding affinity and specificity for biological targets.[3][5]

This application note provides a detailed guide to employing 1,1-Difluoro-5-azaspiro[2.5]octan-4-one in amide coupling reactions, a cornerstone transformation in pharmaceutical synthesis.[6][7] We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and provide guidance on troubleshooting and optimization.

Mechanistic Insights: Activating the Lactam for Amide Bond Formation

The amide bond formation between the lactam nitrogen of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one and a carboxylic acid is not a spontaneous process and requires the activation of the carboxylic acid. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for this transformation.[8][9]

The proposed mechanism, illustrated below, proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylate, formed by the deprotonation of the carboxylic acid by DIPEA, attacks the electron-deficient carbon of HATU.

  • Formation of the Active Ester: The resulting intermediate reacts with the HOAt anion to form a highly reactive OAt-activated ester.

  • Nucleophilic Attack by the Lactam: The lactam nitrogen of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one then acts as a nucleophile, attacking the activated carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate, which subsequently collapses to form the desired amide product and releases the HOAt byproduct.

Amide Coupling Mechanism with HATU cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Active_Ester R-CO-OAt Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Lactam Lactam 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Lactam->Tetrahedral_Intermediate Amide_Product Final Amide Product Tetrahedral_Intermediate->Amide_Product Collapse

Caption: Proposed mechanism for HATU-mediated amide coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for a range of carboxylic acid substrates. Given the unique structure of the fluorinated spiro-lactam, optimization of reaction conditions may be necessary for challenging substrates, such as those that are sterically hindered or electronically deficient.[10][11][12][13]

General Workflow for Amide Coupling

Experimental Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitoring by TLC/LC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for amide coupling.

Protocol 1: Standard Amide Coupling using HATU

Materials:

  • 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (3.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Amide Coupling with EDC/HOBt for More Sensitive Substrates

For substrates that may be sensitive to the conditions of HATU coupling, a milder combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can be employed.[6][9]

Materials:

  • 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Anhydrous DCM (Dichloromethane) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (1.1 eq) to the reaction mixture.

  • If using EDC hydrochloride, a tertiary amine base like triethylamine (1.5 eq) or DIPEA (1.5 eq) may be added to neutralize the hydrochloride salt.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

  • Characterize the final product by NMR and Mass Spectrometry.

Data Presentation: A Guide to Reaction Optimization

The following table provides a starting point for optimizing the amide coupling reaction with 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. The actual yields and reaction times will vary depending on the specific carboxylic acid substrate used.

EntryCoupling ReagentBase (eq)SolventTemp (°C)Time (h)Expected YieldNotes
1HATU (1.2 eq)DIPEA (3.0)DMF252-12Good to ExcellentStandard protocol for a wide range of substrates.
2EDC (1.2 eq) / HOBt (1.2 eq)DIPEA (1.5)DCM254-24Moderate to GoodMilder conditions, suitable for sensitive substrates.
3T3P (1.5 eq)Pyridine (3.0)EtOAc25-501-6Good to ExcellentEffective for sterically hindered substrates.
4COMU (1.2 eq)DIPEA (3.0)ACN251-4ExcellentHigh reactivity and often faster reaction times.

ACN: Acetonitrile; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; T3P: Propylphosphonic Anhydride

Conclusion and Future Perspectives

1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a promising building block for the synthesis of novel chemical entities with potentially enhanced pharmaceutical properties. The amide coupling reactions detailed in this application note provide a robust framework for the incorporation of this unique scaffold into diverse molecular architectures. The choice of coupling reagent and reaction conditions should be tailored to the specific properties of the carboxylic acid coupling partner to maximize yield and purity. Further exploration of this scaffold in various synthetic transformations will undoubtedly unlock new avenues in drug discovery and development.

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Sources

Protecting group strategies for 5-azaspiro[2.5]octan-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 5-azaspiro[2.5]octan-4-one scaffold.[1] This structure—a


-lactam spiro-fused to a cyclopropane ring—presents a unique challenge: protecting the amide nitrogen without compromising the acid-sensitive cyclopropane moiety or the base-sensitive lactam carbonyl.[1]

Executive Summary

The 5-azaspiro[2.5]octan-4-one scaffold serves as a conformationally restricted surrogate for piperidin-2-one in drug discovery, particularly in GPCR and kinase inhibitor programs.[1] The steric strain introduced by the spiro-cyclopropane ring (


) necessitates protection strategies that avoid harsh acidic conditions (which risk ring opening) or strong nucleophiles (which risk lactam cleavage).[1]

This guide details three validated protocols for N-protection, prioritizing the Boc (tert-butoxycarbonyl) group for general utility and the PMB (p-methoxybenzyl) group for orthogonal stability.[1]

Structural Analysis & Chemo-selectivity[1][2]

The Scaffold Challenge

The molecule features three reactive centers:

  • Amide Nitrogen (N-5): Weakly acidic (

    
    ).[1] Requires deprotonation or activation for functionalization.[1]
    
  • Lactam Carbonyl (C-4): Susceptible to nucleophilic attack.[1]

  • Spiro-Cyclopropane (C-1/2/3): The "Achilles' heel."[1] While unactivated cyclopropanes are generally stable to TFA, the spiro-fusion introduces angle strain that lowers the activation energy for acid-catalyzed ring opening (homo-Michael addition pathways).[1]

Decision Matrix: Selecting the Right Group
FeatureBoc (tert-butoxycarbonyl) PMB (p-Methoxybenzyl) SEM (2-(TMS)ethoxymethyl)
Installation Mild (Cat.[1] DMAP or LiHMDS)Basic (NaH/DMF)Basic (LiHMDS)
Stability Bases, Nucleophiles, HydrogenationBases, Mild AcidsBases, Most Acids
Deprotection Acid (TFA/DCM or HCl/Dioxane)Oxidative (CAN) or Strong Acid (TFA)Fluoride (TBAF) or Acid
Risk Profile Low. Cyclopropane usually survives TFA.[1]Very Low. Oxidative removal spares the ring.[1]Medium. Fluoride is safe; acid is risky.[1]
Recommendation Primary Choice for general synthesis.Secondary Choice if acid-sensitive side chains exist.[1]Tertiary Choice for late-stage solubility.[1]

Validated Protocols

Protocol A: Catalytic N-Boc Protection (The "Soft" Approach)

Best for: Scaffolds with base-sensitive substituents.[1]

Mechanism: DMAP acts as a nucleophilic catalyst, activating


 to form a reactive N-acylpyridinium species, which transfers the Boc group to the lactam nitrogen.

Materials:

  • 5-azaspiro[2.5]octan-4-one (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)[1]
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

  • Triethylamine (

    
    ) (1.1 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the spiro-lactam in anhydrous DCM (

    
    ) under nitrogen.
    
  • Reagent Addition: Add

    
     followed by DMAP.[1][2] Stir for 5 minutes.
    
  • Activation: Add

    
     (dissolved in minimal DCM) dropwise at 
    
    
    
    .[1]
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with ninhydrin or PMA; lactams stain poorly, so look for the disappearance of the baseline spot or appearance of the non-polar product).

  • Workup: Wash with

    
     (to remove DMAP), saturated 
    
    
    
    , and brine.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Note: If the reaction is sluggish, switch to Protocol B .

Protocol B: Lithiation-Mediated Protection (The "Hard" Approach)

Best for: Sterically hindered spiro-lactams or scaling up.[1]

Mechanism: Irreversible deprotonation with LiHMDS prevents nucleophilic attack on the carbonyl (a risk with hydroxide bases) and ensures regioselective N-alkylation over O-alkylation.[1]

Materials:

  • LiHMDS (1.0 M in THF) (1.1 eq)[1]

  • 
     or 
    
    
    
    (1.2 eq)[1]
  • THF (anhydrous)[1]

Step-by-Step:

  • Cooling: Cool a solution of the spiro-lactam in THF (

    
    ) to 
    
    
    
    .
  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at

    
     for 30 minutes.
    
    • Why LiHMDS? It is bulky and non-nucleophilic, preventing ring-opening of the lactam.[1]

  • Electrophile Trap: Add

    
     (solution in THF) or neat PMB-Cl dropwise.[1]
    
  • Warming: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc.

Protocol C: Controlled Deprotection (Preserving the Ring)

For Boc Removal: Do not use neat TFA. The heat of reaction can trigger cyclopropane rearrangement.

  • Prepare a

    
     in DCM solution at 
    
    
    
    .[1]
  • Add to the substrate.[1]

  • Scavenger: Add

    
     if carbocation-sensitive groups are present.[1]
    
  • Monitor closely (usually complete in <1 hour).

  • Quench with cold saturated

    
     immediately upon completion.
    

For PMB Removal (Oxidative):

  • Dissolve substrate in Acetonitrile/Water (4:1).[1]

  • Add Ceric Ammonium Nitrate (CAN) (3.0 eq) at

    
    .[1]
    
  • Stir for 30–60 mins. The solution will turn orange/yellow.

  • Workup with

    
     to reduce excess oxidant.[1]
    

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting a protecting group based on downstream chemistry requirements.

ProtectionStrategy Start Start: 5-azaspiro[2.5]octan-4-one Condition1 Is the target acid-sensitive? Start->Condition1 RouteBoc Route A: Boc Protection (Standard) Condition1->RouteBoc No (Robust) RoutePMB Route B: PMB Protection (Orthogonal) Condition1->RoutePMB Yes (Sensitive) Method1 Method: LiHMDS / Boc2O (Avoids nucleophilic opening) RouteBoc->Method1 Method2 Method: NaH / PMB-Cl (Robust alkylation) RoutePMB->Method2 Deprotect1 Deprotection: 20% TFA/DCM (0°C, monitor strictly) Method1->Deprotect1 Post-Synthesis Deprotect2 Deprotection: CAN (Oxidative) (Acid-free) Method2->Deprotect2 Post-Synthesis Result Final Product: Intact Spiro Scaffold Deprotect1->Result Deprotect2->Result

Figure 1: Decision tree for N-protection of spiro-lactams, balancing acid stability with synthetic ease.

Troubleshooting & Safety

ObservationRoot CauseCorrective Action
Ring Opening (NMR signals for alkene) Acid concentration too high or temperature too high during deprotection.[1]Use HCl in Dioxane instead of TFA, or lower TFA concentration to 10% and perform at

.
Low Yield (Boc installation) Lactam nucleophilicity is too low.[1]Switch from DMAP (Protocol A) to LiHMDS (Protocol B).
O-Alkylation (Imidate formation) "Hard" electrophile used with "hard" base.[1]Use LiHMDS (softer counter-ion) and non-polar solvent (THF) to favor N-alkylation.[1]

References

  • Vertex Pharmaceuticals. (2015).[1] Synthesis of 5-azaspiro[2.5]octane derivatives. PubChem.[1][3][4] Retrieved from [Link]

  • Chakraborti, A. K., et al. (2011).[1][5] Mechanism of the tandem DRA/N-Boc protection proposed.[1][6] Journal of Organic Chemistry.[1][5] Retrieved from [Link]

  • Hochlowski, J., et al. (2003).[1][7] Studies of the relative stability of TFA adducts vs non-TFA analogues.[7] Journal of Combinatorial Chemistry.[1][7] Retrieved from [Link][1]

Sources

Application Notes and Protocols for Late-Stage Functionalization Utilizing Fluorinated Spiro Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Fluorine, Spirocycles, and Late-Stage Functionalization in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to architectural innovation at the molecular level. Three powerful strategies have emerged as pillars of modern drug design: the incorporation of fluorine, the utilization of spirocyclic scaffolds, and the application of late-stage functionalization (LSF). This guide details the synergistic intersection of these domains, focusing on the synthesis and application of fluorinated spiro lactams as transformative tools for LSF in drug development.

The judicious introduction of fluorine into drug candidates can profoundly modulate key physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Spirocycles, with their inherent three-dimensionality, offer a unique topographical design element, enabling exploration of novel chemical space and optimization of compound properties such as solubility and conformational rigidity.[3] The fusion of these two motifs within a lactam framework, a privileged structure in its own right, creates a powerful class of building blocks for medicinal chemistry.[4][5]

Late-stage functionalization, the art of introducing chemical modifications at the final stages of a synthetic sequence, provides an unparalleled advantage in rapidly generating structural diversity and navigating structure-activity relationships (SAR).[6] This approach is particularly amenable to the use of complex, pre-functionalized building blocks like fluorinated spiro lactams, allowing for their strategic installation onto a variety of molecular scaffolds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and expert insights into the synthesis of fluorinated spiro lactams and their application in cutting-edge LSF strategies.

Core Chemistry and Mechanistic Rationale

The power of fluorinated spiro lactams in LSF stems from their unique combination of a rigid, three-dimensional spirocyclic core, the metabolic stability imparted by fluorine, and the versatile reactivity of the lactam motif. Two primary strategies for their use in LSF are explored herein:

  • Direct Late-Stage Fluorination of Spiro Lactam Scaffolds: This approach involves the introduction of fluorine onto a pre-existing spiro lactam core embedded within a complex molecule. This is often achieved through C-H activation strategies, which offer the potential for high regioselectivity.

  • Fluorinated Spiro Lactams as Building Blocks for LSF: In this strategy, pre-synthesized fluorinated spiro lactams, equipped with appropriate functional handles, are coupled to a lead molecule in the final synthetic steps. This allows for the direct incorporation of the entire fluorinated spirocyclic motif.

The choice of strategy is dictated by the specific synthetic goals and the nature of the lead molecule. The following sections provide detailed protocols for both approaches, grounded in established and emerging synthetic methodologies.

Synthesis of Key Fluorinated Spiro Lactam Building Blocks

The successful application of fluorinated spiro lactams in LSF is predicated on their efficient and scalable synthesis. A variety of methods have been developed for the preparation of these valuable intermediates. A representative protocol for the synthesis of a fluorinated spiro-γ-lactam is provided below, drawing inspiration from photoredox-catalyzed methodologies.[7][8]

Protocol 1: Synthesis of a Representative Fluorinated Spiro-γ-Lactam via Photoredox Catalysis

This protocol describes the synthesis of a fluorinated spiro-γ-lactam from a readily available polyfluorinated iminosulfide and an enamine precursor.

Workflow Diagram:

G cluster_0 Synthesis of Fluorinated Spiro-γ-Lactam start Polyfluorinated Iminosulfide + Enamine catalyst Photoredox Catalyst (e.g., Ru(bpy)3Cl2) Visible Light (Blue LEDs) start->catalyst 1. Mix reagents reaction [2+2] Cycloaddition and C-F Bond Functionalization catalyst->reaction 2. Irradiate intermediate Cyclized Intermediate reaction->intermediate hydrolysis Acidic Workup (e.g., aq. HCl) intermediate->hydrolysis 3. Quench and Hydrolyze product Fluorinated Spiro-γ-Lactam hydrolysis->product

Caption: Synthetic workflow for a fluorinated spiro-γ-lactam.

Materials:

  • Polyfluorinated iminosulfide (1.0 equiv)

  • Enamine (1.2 equiv)

  • fac-Ir(ppy)₃ or suitable photoredox catalyst (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Blue LEDs (450 nm)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, combine the polyfluorinated iminosulfide, enamine, and photoredox catalyst in a reaction vessel.

  • Add the anhydrous, degassed solvent and seal the vessel.

  • Remove the vessel from the glovebox and place it in a photoreactor equipped with blue LEDs.

  • Irradiate the reaction mixture at room temperature with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with a suitable scavenger for the catalyst (e.g., a thiol).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated spiro-γ-lactam.

Rationale: This method leverages the ability of a photoredox catalyst to generate a reactive radical intermediate from the polyfluorinated starting material under mild conditions. This intermediate then undergoes a cycloaddition with the enamine, followed by a C-F bond functionalization cascade to yield the fluorinated spiro-γ-lactam.[7][8] The choice of catalyst and solvent may need to be optimized for specific substrates.

Late-Stage Functionalization Protocols

The following protocols detail the two primary strategies for utilizing fluorinated spiro lactams in LSF.

Protocol 2: Direct Late-Stage C-H Fluorination of a Spiro Lactam-Containing Molecule

This protocol is based on palladium-catalyzed C(sp³)–H fluorination, a powerful tool for the selective introduction of fluorine into complex molecules.[9]

Workflow Diagram:

G cluster_1 Late-Stage C-H Fluorination substrate Spiro Lactam-Containing Lead Molecule catalyst Pd(OAc)₂ or other Pd(II) source Quinoline-based ligand substrate->catalyst 1. Combine reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) catalyst->reagent 2. Add reaction C-H Activation and C-F Bond Formation reagent->reaction 3. Heat product Fluorinated Lead Molecule reaction->product G cluster_2 LSF via Suzuki-Miyaura Coupling building_block Fluorinated Spiro Lactam Boronic Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃ or Cs₂CO₃) building_block->catalyst 1. Combine intermediate Aryl/Vinyl Halide or Triflate Lead Molecule intermediate->catalyst reaction Cross-Coupling Reaction catalyst->reaction 2. Heat product Functionalized Lead Molecule reaction->product

Sources

Troubleshooting & Optimization

Purification methods for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Purification Support Hub

Product Scaffold: gem-Difluorospirocyclic Lactam Primary Application: Bioisostere construction in kinase inhibitors and GPCR modulators. Technical Lead: Senior Application Scientist, Process Chemistry Division.

Introduction: The Purification Paradox

The 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold represents a unique challenge in purification. It combines a polar lactam core (high water solubility, hydrogen bonding) with a lipophilic gem-difluorocyclopropane moiety.

Successful isolation hinges on removing specific byproducts generated by the difluorocarbene source (often TMSCF


 or ClCF

COONa) without compromising the strain-sensitive spiro-junction. This guide addresses the three most common failure modes: silane contamination , incomplete separation from starting exocyclic alkenes , and acid-catalyzed ring opening .

Part 1: Critical Workflow & Decision Matrix

Before initiating purification, determine your primary impurity profile based on the synthesis method used.

Purification Decision Tree (DOT Visualization)

PurificationWorkflow Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck TMS_Route TMSCF3 / NaI (Ruppert-Prakash) MethodCheck->TMS_Route Silyl Reagent Salt_Route ClCF2COONa (Thermal) MethodCheck->Salt_Route Carboxylate Salt Impurity_TMS Major Impurity: Silanols/Siloxanes TMS_Route->Impurity_TMS Impurity_Salt Major Impurity: Inorganic Salts/Tars Salt_Route->Impurity_Salt Step1_TMS 1. TBAF/KF Desilylation Workup 2. Aqueous Wash (pH 7) Impurity_TMS->Step1_TMS Step1_Salt 1. Filtration (Celite) 2. DCM Extraction Impurity_Salt->Step1_Salt Check_Polarity TLC/LCMS Assessment Step1_TMS->Check_Polarity Step1_Salt->Check_Polarity Purification_Flash Flash Chromatography (DCM:MeOH or EtOAc:Hex) Check_Polarity->Purification_Flash Standard (<50g) Purification_Cryst Recrystallization (EtOAc/Heptane) Check_Polarity->Purification_Cryst Scale-up (>50g) Final Pure 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Purification_Flash->Final Purification_Cryst->Final

Figure 1: Logic flow for selecting the appropriate workup based on the difluorocarbene generation method.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Workup & Silane Removal

Q1: I used TMSCF


 (Ruppert-Prakash reagent) and my crude NMR shows broad peaks around 0 ppm. Flash chromatography isn't separating them. What is this? 
Diagnosis:  This is persistent trimethylsilyl (TMS) contamination, likely silanols or hexamethyldisiloxane.
The Fix: 
Standard aqueous washes are insufficient for removing lipophilic silyl byproducts. You must force desilylation before chromatography.
  • Treat Crude: Dissolve the crude residue in THF.

  • Add Fluoride Source: Add 1.5 equivalents of TBAF (1M in THF) or treat with KF on Celite. Stir for 30 minutes at room temperature.

  • Aqueous Partition: Dilute with EtOAc and wash with saturated NaHCO

    
      (not water alone). The silyl fluorides are volatile or water-soluble.
    
  • Verify: Check

    
    H NMR. The peak at ~0.1 ppm should be gone.
    

Q2: My product yield drops significantly after acidic workup (1M HCl). Diagnosis: Acid-catalyzed ring opening. Mechanism: While gem-difluorocyclopropanes are more stable than non-fluorinated analogs, the spiro-junction creates strain. Strong mineral acids can protonate the lactam or the ring, facilitating hydration or ring-opening to a linear ketone. Protocol Adjustment:

  • Avoid: 1M HCl or H

    
    SO
    
    
    
    .
  • Substitute: Use saturated NH

    
    Cl or a phosphate buffer (pH 6-7) for quenching. If pH adjustment is needed, use dilute citric acid.
    
Category B: Chromatography & Separation

Q3: The starting material (exocyclic alkene) co-elutes with the product on silica. Diagnosis:


Rf is too small due to similar polarity of the lactam core.
The Fix: 
Switch to a "Dipole-Selectivity" solvent system. The difluoro group has a strong dipole that interacts differently with solvents than the alkene.
  • Standard System: Hexane/EtOAc (Often fails to separate).

  • Recommended System: Dichloromethane (DCM) / Diethyl Ether or DCM / MeOH (95:5) .

  • Why? The chlorinated solvent interacts with the polarizable fluorine atoms, often improving resolution.

Data: Rf Comparison Table

Solvent SystemStarting Alkene RfProduct (Difluoro) RfSeparation Quality
50% EtOAc / Hexane0.350.38Poor (Co-elution)
100% DCM0.150.22Moderate
95:5 DCM / MeOH 0.40 0.55 Excellent
5% Acetone / Toluene0.300.45Good (Alternative)

Q4: I see "tailing" of the product on the column. Diagnosis: The secondary lactam (NH) is interacting with the acidic silanols on the silica gel. The Fix: Pre-buffer your silica column with 1% Triethylamine (TEA) in the equilibration solvent. This neutralizes the acidic sites on the silica.

  • Note: Do not use TEA if you plan to use MS detection immediately without diverting the flow, as it suppresses ionization in positive mode.

Category C: Crystallization & Storage

Q5: Can I avoid chromatography for scale-up (>10g)? Answer: Yes, crystallization is viable but solvent choice is critical. Protocol:

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 3-5 mL per gram).

  • Precipitation: Slowly add hot n-Heptane (or Hexane) until slight turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) slowly with stirring. Then cool to 0°C.

  • Filtration: Wash the filter cake with cold 1:3 EtOAc/Heptane.

  • Warning: Do not use alcohols (MeOH/EtOH) for crystallization if unreacted difluorocarbene reagents are present, as they can form alkyl ethers.

Q6: How should I store the purified intermediate? Recommendation:

  • State: Solid powder.

  • Conditions: Store at -20°C under Argon/Nitrogen.

  • Reasoning: Although chemically stable, the spiro-cycle can degrade via slow hydrolysis if exposed to atmospheric moisture and ambient heat over months.

Part 3: Analytical Verification (QC)

Do not rely on LCMS alone. The [M+H]


 signal is often weak for fluorinated lactams.

Standard 19F NMR Parameters:

  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    
    .
  • Expected Shift: The gem-difluoro group typically appears as an AB quartet (due to the chiral center at the spiro junction if other substituents are present, or simply diastereotopic splitting) in the range of -130 to -145 ppm .

  • Coupling: Look for large

    
     coupling constants (approx. 150-160 Hz).
    

References

  • Difluorocarbene Generation via TMSCF3 (Ruppert-Prakash): Wang, F., et al. "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient, and Economic Difluorocarbene Preagent." Angewandte Chemie International Edition, 2011, 50(31), 7153–7157.

  • Flow Chemistry Approaches for Difluorocyclopropanation: Rullière, P., Cyr, P., & Charette, A. B.[1] "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters, 2016, 18(9), 1988–1991.

  • General Synthesis of Azaspiro Scaffolds: Daly, J. W., et al. "The preparation of 1-azaspiro[5.5]undecane ring system common to histrionicotoxin alkaloids."[2] Heterocycles, 2005, 65(12), 2903.[2]

  • Difluorocyclopropane Stability and Ring Opening: Fedoryński, M. "Synthesis of gem-Difluorocyclopropanes." Chemical Reviews, 2003, 103(4), 1099–1132.

Sources

Technical Support Center: Navigating Solubility Challenges of Fluorinated Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique solubility challenges presented by fluorinated spirocyclic compounds. As researchers and drug development professionals, you are at the forefront of designing novel therapeutics. The incorporation of spirocyclic scaffolds and fluorine atoms into molecular design offers significant advantages in terms of metabolic stability, binding affinity, and three-dimensional complexity.[1][2] However, these same features can often lead to significant hurdles in achieving adequate aqueous solubility, a critical parameter for oral bioavailability and overall drug efficacy.[3][4]

This guide is structured to provide you with a comprehensive understanding of the underlying physicochemical principles and to offer practical, actionable solutions to the solubility issues you may encounter during your experiments. We will explore the causality behind these challenges and provide detailed troubleshooting guides, frequently asked questions, and step-by-step experimental protocols.

Part 1: Troubleshooting Guide - Common Solubility Issues and Solutions

This section addresses specific problems you might be facing in the lab, presented in a question-and-answer format.

Q1: My fluorinated spirocyclic compound shows excellent in vitro potency but precipitates out of my aqueous assay buffer. What's the likely cause and what are my immediate options?

Answer:

This is a classic and frequent challenge. The poor aqueous solubility likely stems from a combination of two key factors:

  • Increased Lipophilicity from Fluorination: The addition of fluorine, particularly trifluoromethyl (-CF3) groups, significantly increases the lipophilicity (LogP) of a molecule.[2] This increased "greasiness" makes the compound less favorable to being solvated by water.

  • Rigid, Crystalline Structure of Spirocycles: The inherent rigidity of spirocyclic systems can lead to a highly stable crystal lattice.[1] A significant amount of energy is required to break this lattice apart for the compound to dissolve.

Your immediate goal is to get the compound into solution for your in vitro assays. Here is a decision-making workflow to guide your next steps:

G start Compound Precipitates in Aqueous Buffer cosolvent Add a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Is compound soluble in organic solvent? surfactant Incorporate a Surfactant (e.g., Tween 80, Polysorbate 80) start->surfactant Is co-solvent not an option? cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Need to avoid detergents? ph_adjust Adjust pH (for ionizable compounds) start->ph_adjust Does compound have acidic/basic centers? check_tolerance Check Assay Tolerance to Additives cosolvent->check_tolerance surfactant->check_tolerance cyclodextrin->check_tolerance ph_adjust->check_tolerance re_assay Re-run Assay check_tolerance->re_assay Additive concentration is within tolerance limits formulation Proceed to Pre-formulation Studies check_tolerance->formulation Additive interferes with assay re_assay->formulation Assay successful

Caption: Initial troubleshooting workflow for assay precipitation.

Detailed Explanation of Immediate Options:

  • Co-solvents: For many researchers, the go-to solution is to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before making the final dilution in the aqueous buffer.[5] This is often effective for initial screening but be mindful of the final solvent concentration, as it can impact assay performance and cell viability.

  • Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers can be used at low concentrations (typically <0.1%) to aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.[6][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from water and increasing its apparent solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[8]

  • pH Adjustment: If your compound has ionizable functional groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer can dramatically increase solubility. For a basic compound, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility.[9]

Q2: I've managed to solubilize my compound for in vitro testing, but I'm seeing poor and highly variable exposure in my animal studies. How should I approach this?

Answer:

This is a classic sign of solubility-limited absorption. While you were able to "force" the compound into solution for in vitro work, the in vivo environment, particularly the gastrointestinal (GI) tract, presents a much more complex challenge. The poor and variable exposure suggests that the compound is likely precipitating in the GI fluid after oral dosing.

To address this, you need to move beyond simple solutions and into more advanced formulation strategies. The goal is to either increase the dissolution rate of the compound or to present it to the GI tract in a pre-dissolved or readily dispersible form.

G cluster_0 Particle Size Reduction cluster_1 Amorphous Solid Dispersions (ASDs) cluster_2 Lipid-Based Formulations start Poor/Variable In Vivo Exposure micronization Micronization start->micronization Moderate solubility issue? spray_drying Spray Drying start->spray_drying Thermally labile compound? hme Hot-Melt Extrusion (HME) start->hme Thermally stable compound? sedds Self-Emulsifying Drug Delivery Systems (SEDDS) start->sedds High LogP compound? nanosuspension Nanosuspension micronization->nanosuspension Need greater surface area? end Successful Preclinical Formulation nanosuspension->end Improved Exposure spray_drying->end Improved Exposure hme->end Improved Exposure sedds->end Improved Exposure

Caption: Formulation strategies for in vivo studies.

Key Formulation Strategies to Consider:

  • Particle Size Reduction:

    • Micronization: This process reduces the particle size of your drug powder to the micron range, increasing the surface area available for dissolution.[4][10] It's a well-established technique but may not be sufficient for very poorly soluble compounds.

    • Nanosuspension: This involves reducing the particle size even further, into the nanometer range. The significantly increased surface area can dramatically improve the dissolution rate and, consequently, bioavailability.[4]

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for enhancing the solubility of poorly soluble crystalline compounds.[6][11][12][13][14]

    • Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[14] This amorphous form does not have a stable crystal lattice to overcome, leading to much faster dissolution and the ability to achieve a supersaturated state in the GI tract.[11]

    • Preparation Methods:

      • Spray Drying: The drug and a polymer are dissolved in a common solvent, which is then rapidly evaporated to produce a powder. This is suitable for heat-sensitive compounds.[13]

      • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they melt, then extruded. This is a solvent-free process suitable for thermally stable compounds.[6]

  • Lipid-Based Formulations: Given the high lipophilicity of many fluorinated spirocyclic compounds, lipid-based drug delivery systems (LBDDS) are an excellent option.[15][16][17][18]

    • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, these formulations spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures that form fine oil-in-water emulsions upon gentle agitation in aqueous media. They are particularly effective for highly lipophilic drugs.[16]

Part 2: Frequently Asked Questions (FAQs)

Q3: How does the position of fluorine on the spirocyclic scaffold affect solubility?

A: The effect is complex and depends on the overall molecular context. However, some general principles apply:

  • Fluorine on an Aliphatic Ring: If the fluorine atom replaces a hydrogen on an sp3 carbon of the spirocycle, it can subtly alter the compound's conformation and polarity. In some cases, this can lead to a slight increase in hydrophilicity (decrease in LogP), especially with monofluorination.[19]

  • Fluorine on an Aromatic Ring Attached to the Scaffold: This is a more common scenario. A fluorine atom on a phenyl ring, for example, will generally increase lipophilicity.[3] A trifluoromethyl (-CF3) group in the same position will have a much more pronounced effect, significantly increasing lipophilicity and potentially reducing aqueous solubility.[2]

  • Proximity to Ionizable Groups: A highly electronegative fluorine atom can lower the pKa of a nearby basic group (like an amine).[20] This means the compound will be less basic, which could decrease its solubility in the acidic environment of the stomach but may improve its membrane permeability.

Q4: Are there any predictive models to estimate the solubility of my novel fluorinated spirocyclic compound?

A: Yes, several in silico models can provide an early indication of potential solubility issues. These are valuable for prioritizing compounds in the discovery phase.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use computational descriptors of a molecule's structure to predict its physicochemical properties, including solubility (often expressed as logS).[8][19]

  • Machine Learning Models: More recently, machine learning algorithms, such as random forests and artificial neural networks, have been trained on large datasets of known drug solubilities to create more accurate predictive models.[1][3][21]

It is crucial to remember that these are predictive tools and should be used as a guide. Experimental validation is always necessary.

Q5: What analytical techniques are best for measuring the solubility of these complex molecules?

A: The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[20] This involves agitating an excess of the solid compound in a specific buffer at a constant temperature until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound, typically by HPLC-UV or LC-MS.

For higher throughput screening in early discovery, methods like turbidimetry or nephelometry can be used, although they are generally less accurate.

Part 3: Experimental Protocols and Data

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices.[22]

  • Preparation:

    • Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate GI conditions).

    • Accurately weigh an excess amount of your fluorinated spirocyclic compound into a glass vial. "Excess" means enough solid should remain at the end of the experiment.

  • Equilibration:

    • Add a known volume of the buffer to the vial.

    • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling and Separation:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard curve of your compound in a suitable solvent.

    • Dilute the filtered sample and analyze it using a validated HPLC-UV or LC-MS method.

    • Calculate the concentration of the dissolved compound in the buffer. This is your equilibrium solubility.

Data Presentation: Impact of Fluorination on Physicochemical Properties

The following table summarizes experimental data for a series of spiro[3.3]heptane derivatives, illustrating the impact of fluorination on acidity (pKa) and lipophilicity (LogP).[23]

Compound StructureSubstituent (R)pKa (of carboxylic acid)LogPInterpretation
Spiro[3.3]heptane-COOH-H5.01.8Baseline
Spiro[3.3]heptane-COOH-F (mono)4.61.7Fluorine increases acidity and slightly decreases lipophilicity.
Spiro[3.3]heptane-COOH-F2 (gem-difluoro)4.01.8Further increases acidity, lipophilicity similar to parent.
Spiro[3.3]heptane-COOH-CF3 (trifluoromethyl)3.72.5Significantly increases both acidity and lipophilicity.

Data adapted from Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.

This data clearly demonstrates that introducing a trifluoromethyl group, a common strategy in medicinal chemistry, can substantially increase a compound's lipophilicity, which is a primary driver of poor aqueous solubility.

References

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Lovrić, M., Pavlović, K., & Žuvela, P. (2021). Machine learning in prediction of intrinsic aqueous solubility of drug-like compounds: Generalization, complexity, or predictivity. Journal of Chemometrics, 35(8), e3349. [Link]

  • Various Authors. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Journal of Pharmaceutical Sciences and Research. [Link]

  • Zaslavsky, D. (2023, July 25). Physicochemical properties of fluorine-containing saturated (hetero)cycles [Video]. YouTube. [Link]

  • Avdeef, A., Llinas, A., & Tetko, I. V. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2718-2729. [Link]

  • Christiansen, M. L., Holm, R., & Kristensen, J. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology, 18(4), 247-254. [Link]

  • Avdeef, A., & Llinas, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 115-144. [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and managing drug supersaturation for poorly water-soluble compounds using lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Singh, B., & Singh, R. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research, 45(4), 362-371. [Link]

  • Henriques, J. (2019, April 1). Amorphous solid dispersions - Increasing Solubility From API to Tablets. Drug Development & Delivery. [Link]

  • Author Unknown. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

  • Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]

  • Mishra, S. M., et al. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 13(10), 1693. [Link]

  • Thomas, V. (2012, March 2). Tackling Solubility Challenges. Pharmaceutical Technology. [Link]

  • Zhang, W., & Li, C. (2020). Mechanism for synthesis of trifluoromethyl-substituted spirocycles via oxytrifluoromethylation of allylamines. Nature Communications, 11(1), 1-9. [Link]

  • Kumar, A., & Singh, S. K. (2025, October 10). Additive-Free Synthesis of Trifluoromethylated Spiro Cyclopropanes and Their Transformation into Trifluoromethylated Building Blocks. The Journal of Organic Chemistry. [Link]

  • Pirie, R., & Kitchen, D. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Pierfrancesco, B., et al. (2014). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]

  • El-Sayed, W. M., & Al-Otaibi, A. M. (2025, August 6). Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles. Journal of Sulfur Chemistry. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2023, January 24). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Chemistry, 5(1), 227-240. [Link]

  • Pirie, R., & Kitchen, D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Author Unknown. (2015, July 31). Solubility Challenges: Modern methods and modeling offer a better way to understand solubility issues and solve today's complex formulation challenges. Pharmaceutical Technology. [Link]

  • Chibale, K. (2016). Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents (Doctoral dissertation, University of Cape Town). [Link]

  • Kumar, S., & Singh, A. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. International Journal of Novel Research and Development. [Link]

  • Zeynolabedin, H., & Shaabani, A. (2023, July 23). Green pathway to the synthesis of some spirooxindole derivatives using NGO/PMA as a new and effective solid acid catalyst. Applied Organometallic Chemistry, 37(9), e7106. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology, 6(9), 957-963. [Link]

  • Al-Warhi, T., et al. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, In Silico, and In Vitro Anticancer Activity. International Journal of Molecular Sciences, 24(8), 7336. [Link]

Sources

Minimizing ring-opening side reactions in spiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the SpiroCycle Support Center. You are likely here because your yield is low, or your NMR shows a complex mixture of ethyl-substituted cyclohexenes instead of the desired spiro[2.5]octane.

The Root Cause: The spiro[2.5]octane scaffold possesses significant Baeyer strain (~27.5 kcal/mol inherent to the cyclopropane ring). While the spiro-fusion provides some steric protection, the cyclopropane ring acts as a "loaded spring." In the presence of Lewis acids (generated during synthesis) or Brønsted acids (encountered during purification) , this spring releases energy by snapping open, typically rearranging into thermodynamically stable isomers.

This guide provides a self-validating protocol to maintain the integrity of the spiro-center from reaction flask to final vial.

Module 1: Reaction Control (The Furukawa Protocol)

The most robust method for constructing the spiro[2.5]octane core is the Furukawa-modified Simmons-Smith reaction (Diethylzinc + Diiodomethane). However, the byproduct, Zinc Iodide (


), is a potent Lewis Acid that catalyzes ring opening in situ.
Critical Protocol: Lewis Acid Buffering

The Standard: Do not use unbuffered Dichloromethane (DCM) if your substrate is acid-sensitive.[1] The Fix: Use 1,2-Dimethoxyethane (DME) or add a Lewis base equivalent.

Step-by-Step Optimized Synthesis
  • ** inert Atmosphere:** Flame-dry a round-bottom flask under Argon.

  • Solvent Choice: Dissolve your methylene-cyclohexane precursor in DCE (1,2-Dichloroethane) .[1]

    • Scientist's Note: DCE allows for higher reflux temperatures (83°C) than DCM, ensuring complete conversion before the catalyst degrades, but for highly sensitive substrates, mix DCM with 1.0 eq of Diethyl Ether (

      
      ) . The ether oxygen coordinates to the Zinc, tempering its Lewis acidity.
      
  • Reagent Addition (The "Slow-Cold" Rule):

    • Cool to -10°C .

    • Add

      
       (1.0 M in hexanes, 2.0 eq) dropwise.[1]
      
    • Add

      
       (2.0 eq) dropwise.[1][2]
      
    • Why? Rapid addition generates localized heat spikes, triggering immediate polymerization or ring opening.[1]

  • The Scavenger: If your product is extremely labile, add 0.1 eq of Pyridine to the reaction mixture. This selectively complexes with

    
     as it forms, preventing it from attacking the cyclopropane ring.
    

Module 2: The Quench (The Danger Zone)

90% of ring-opening events occur during the quench. Pouring a zinc-rich reaction into dilute HCl (a common mistake) generates a massive exotherm and a pH shock that destroys spiro[2.5]octane instantly.

The "Rochelle Salt" Protocol

Use this method to solubilize zinc salts at neutral pH.[1]

  • Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

  • Quenching:

    • Cool reaction mixture to 0°C.

    • Add the Rochelle Salt solution dropwise with vigorous stirring.

    • Visual Cue: The mixture will turn into a thick white emulsion.[1] Do not panic.

  • The Separation:

    • Continue stirring vigorously for 1-2 hours at room temperature.

    • Success Indicator: The emulsion will break into two clear layers (organic and aqueous).[1] The aqueous layer will contain the chelated zinc.

  • Extraction: Separate layers. Wash organic layer with brine, dry over

    
     (avoid 
    
    
    
    if strictly anhydrous conditions weren't met, as it can be slightly acidic).

Module 3: Purification (The Silica Trap)

Standard Silica Gel 60 has a surface pH of ~5.0 due to silanol groups (


).[1] This is sufficient to protonate and open a strained cyclopropane ring.[1]
Protocol: Triethylamine ( ) Passivation

You must neutralize the acidic sites on the silica before your compound touches them.

ParameterStandard Silica ColumnPassivated Silica Column (REQUIRED)
Stationary Phase Untreated Silica Gel 60Silica Gel 60 pre-washed with

Mobile Phase Hexanes / Ethyl AcetateHexanes / EtOAc + 1%

Risk Level High (Ring Opening likely)Low (Acid sites neutralized)
Typical Yield 40-60%85-95%

Execution:

  • Slurry your silica in the starting eluent containing 2-5% Triethylamine .[1]

  • Pour the column and flush with 2 column volumes of eluent.

  • Reduce

    
     concentration to 0.5 - 1%  for the actual run.[1]
    
  • Alternative: Use Basic Alumina (Activity Grade III) if the separation allows, though resolution is typically lower than silica.

Visualizing the Pathway

The following logic flow illustrates the critical decision nodes where ring opening is prevented.

SpiroSynthesis Start Start: Methylene Cyclohexane Reagent Add Et2Zn + CH2I2 Start->Reagent LewisAcid Byproduct: ZnI2 (Lewis Acid) Reagent->LewisAcid Decision1 Buffered Conditions? LewisAcid->Decision1 RingOpen1 Ring Opening (Formation of Iodo-ethyl-cyclohexene) Decision1->RingOpen1 No Buffer (Pure DCM) Cyclopropane Spiro[2.5]octane Formed Decision1->Cyclopropane Ether/Pyridine Buffer Quench Quench Procedure Cyclopropane->Quench AcidQuench Dilute HCl Quench Quench->AcidQuench Fast/Lazy Rochelle Rochelle Salt Quench Quench->Rochelle Correct Destruction Product Destruction (Acid Catalyzed Hydrolysis) AcidQuench->Destruction Stable Stable Crude Product Rochelle->Stable Purification Purification Strategy Stable->Purification StdSilica Standard Silica Gel Purification->StdSilica Et3NSilica Et3N-Treated Silica Purification->Et3NSilica FinalLoss Decomposition on Column StdSilica->FinalLoss Success Pure Spiro[2.5]octane Et3NSilica->Success

Caption: Critical Control Points (CCPs) in spiro[2.5]octane synthesis. Yellow diamonds represent user decisions that determine success (Green) or failure (Red).[1]

Troubleshooting & FAQ

Q1: My TLC shows a spot, but after the column, I recovered nothing. Where did it go?

A: If your compound is volatile (Spiro[2.5]octane b.p. is ~125°C, but derivatives vary), you may have lost it on the rotovap. However, it is more likely decomposed on the silica .

  • Test: Run a 2D TLC.[1] Spot your crude, run the plate, then turn it 90 degrees and run it again. If the spot splits or trails off the diagonal, your compound is decomposing on the silica.

  • Fix: Switch to the Triethylamine Passivation protocol described in Module 3.

Q2: The reaction turned into a solid gel. Is it ruined?

A: This is the "Zinc Gel" phenomenon.[1] It occurs when moisture enters the reaction or concentration is too high, leading to zinc-oxide polymerization.

  • Fix: Dilute with dry ether.[1] If the gel persists, quench carefully with Rochelle salt. The product is likely trapped inside the matrix but intact.

Q3: Can I use the Corey-Chaykovsky reaction (DMSO/NaH) instead?

A: Yes, but with caveats. The Corey-Chaykovsky reaction uses sulfur ylides and is basic, which avoids the acid-sensitivity issue. However, it often requires heating to form the spiro-center on sterically hindered ketones.

  • Recommendation: Use Corey-Chaykovsky only if the Simmons-Smith fails.[1] Ensure you use Trimethylsulfoxonium iodide (thermodynamic control) rather than the sulfonium salt to ensure better spiro-cyclization yields.

Q4: How do I store the purified spiro[2.5]octane?

A: Never store it neat in acidic glassware.

  • Protocol: Store as a solution in benzene or hexane (if possible) at -20°C. If storing neat, wash the storage vial with a dilute

    
     solution and dry it before use to ensure the glass surface is not acidic.
    

References

  • Simmons, H. E., & Smith, R. D. (1959).[1] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[1][2] (Foundational text on the zinc-carbenoid mechanism).

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. (The standard protocol used in this guide).

  • Charette, A. B., et al. (1998).[1] "Rochelle Salt Workup for Zinc Reactions."[1] Journal of Organic Chemistry. (Establishes the non-acidic quench protocol).

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." (Validates the Triethylamine/Silica passivation technique).

  • Pellissier, H. (2010).[1] "Recent developments in the Simmons–Smith reaction." Tetrahedron. (Review of side reactions and Lewis acid buffering).

Sources

Technical Support Center: Difluorocarbene-Mediated Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis) Topic: Optimization of


 Generation for Spiro-gem-difluorocyclopropanation
Welcome to the Knowledge Base

This technical guide addresses the synthesis of spiro-gem-difluorocyclopropanes , a critical structural motif in medicinal chemistry for bioisosteric replacement (gem-dimethyl or carbonyl mimics) and conformational restriction.

The primary challenge in these reactions is the transient nature of difluorocarbene (


) . It is a short-lived electrophilic species that undergoes rapid dimerization to tetrafluoroethylene (TFE) if not trapped immediately by the alkene substrate. This guide focuses on the two most robust precursor systems: TFDA  (Dolbier's Reagent) and TMSCF

(Ruppert-Prakash Reagent).
Module 1: Reagent Selection Matrix

Start here to select the correct precursor for your specific substrate.

FeatureTFDA (Dolbier's Reagent)TMSCF

+ NaI
(Hu/Prakash Method)
ClCF

CO

Na
(Pyrolysis)
Chemical Name Trimethylsilyl fluorosulfonyldifluoroacetate(Trifluoromethyl)trimethylsilaneSodium chlorodifluoroacetate
Mechanism Fluoride-catalyzed decompositionIodide-induced

anionoid transfer
Thermal decarboxylation
Key Advantage Controlled Release. Maintains low steady-state concentration of

, minimizing dimerization.
Tunable. Effective for challenging substrates; works well with less reactive alkenes.Cost. Extremely cheap; suitable for multi-gram/kilogram scale-up of simple substrates.
Substrate Scope Excellent for electron-deficient alkenes (acrylates, enones) and electron-rich alkenes.Broad scope; particularly good for sterically hindered spiro-systems.Limited to thermally stable, electron-rich substrates.
Temp Range Reflux (80–110 °C)65–110 °C180–200 °C (Diglyme reflux)
Major Downside High moisture sensitivity; Reagent cost.Requires strictly anhydrous conditions; NaI drying is critical.Harsh conditions; variable yields; salt precipitation.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: The TFDA Method (General Purpose)

Best for: Converting exocyclic enones or acrylates into spiro-difluorocyclopropanes.

Reagents:

  • Substrate (1.0 equiv)

  • TFDA (2.0 – 4.0 equiv) [Must be distilled if old]

  • NaF (0.1 – 0.2 equiv) [Catalyst]

  • Solvent: Diglyme or Toluene (Anhydrous)

Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a septum. Maintain a generic

    
     atmosphere.
    
  • Charging: Add the alkene substrate, anhydrous NaF (10-20 mol%), and solvent (concentration ~0.5 M). Heat the mixture to 100–110 °C.

  • Addition: Add TFDA slowly via syringe pump over 2–4 hours.

    • Technical Note: Slow addition is the critical control point. It keeps the

      
       concentration low relative to the substrate, favoring cyclopropanation over TFE dimerization.
      
  • Completion: Stir for an additional 1–2 hours at reflux. Monitor via

    
    F NMR (look for product signal around -130 to -150 ppm).
    
  • Workup: Cool to RT. Dilute with ether, wash with water (to remove diglyme) and brine. Dry over

    
    .
    
Protocol B: The TMSCF

+ NaI Method

Best for: Sterically hindered spiro-substrates or when TFDA fails.

Reagents:

  • Substrate (1.0 equiv)

  • TMSCF

    
     (2.0 – 5.0 equiv)
    
  • NaI (0.2 – 0.5 equiv) [Dried under vacuum at 150°C is mandatory]

  • Solvent: THF or DME (Anhydrous)

Workflow:

  • Activation: In a glovebox or under strict Argon, load dried NaI and the substrate into a pressure tube or heavy-walled flask.

  • Solvation: Add anhydrous THF (concentration ~0.5 M).

  • Reaction: Add TMSCF

    
     in one portion (unlike TFDA, slow addition is less common here, though beneficial for very sluggish substrates).
    
  • Heating: Seal the vessel and heat to 65 °C (THF) or 85 °C (DME) for 4–12 hours.

    • Mechanism Check: The reaction turns yellow/brown due to

      
       or complex formation; this is normal.
      
  • Workup: Filter through a short pad of silica gel to remove inorganic salts. Concentrate and purify.

Module 3: Troubleshooting & Diagnostics
Symptom: Low Yield (<30%)
Potential CauseDiagnosticCorrective Action
Dimerization (TFE)

F NMR shows singlet at -135 ppm (dissolved TFE) or pressure buildup in sealed tube.
TFDA: Reduce addition rate (e.g., extend from 2h to 6h). TMSCF

:
Increase substrate concentration to favor trapping.
Moisture Contamination Reagent fumes heavily (TFDA); Reaction stalls immediately.Critical: TFDA hydrolyzes to

(inactive for carbene). Redistill TFDA. Flame-dry NaI. Use molecular sieves in solvent.
Steric Hindrance Substrate is recovered unreacted.Force Conditions: Switch to Protocol B (TMSCF

/NaI) at 110 °C in Diglyme. Increase reagent load to 5.0 equiv.
Electronic Mismatch Substrate is highly electron-deficient (e.g., fumarate deriv).Switch Reagent: Use TFDA.

is electrophilic, but TFDA generates it at higher temperatures where the energy barrier for electron-deficient trapping is surmountable.
Symptom: Reaction Turns Black/Tarry
  • Cause: Polymerization of the substrate or reagents due to high local temperatures or lack of stabilization.

  • Fix: Add a radical inhibitor (BHT, 1-2 mol%) to the reaction mixture. This prevents radical polymerization of the alkene but does not interfere with the singlet carbene cycloaddition.

Symptom: "No Reaction" with TFDA
  • Cause: Catalyst poisoning. The NaF surface may be wet or inactive.

  • Fix: Use "spray-dried" KF or NaF. Alternatively, add a catalytic amount of 15-crown-5 (for NaF) or 18-crown-6 (for KF) to solubilize the fluoride source.

Module 4: Mechanistic Visualization
Pathway 1: TFDA Activation Cycle (Dolbier System)

Understanding the "Fluoride Shuttle" is key to optimizing TFDA reactions. The fluoride is catalytic, meaning you only need a spark to start the fire.

TFDA_Mechanism TFDA TFDA (Precursor) Intermediate_A Pentacoordinate Silicate TFDA->Intermediate_A + F- (Catalyst) Anion Difluoro Enolate Anion Intermediate_A->Anion - TMS-F Anion->Intermediate_A Recycled F- Carbene :CF2 (Difluorocarbene) Anion->Carbene - SO2, - CO2, - F- Product Spiro-gem-difluoro cyclopropane Carbene->Product + Alkene (Trapping) TFE TFE (Dimer Side Product) Carbene->TFE Dimerization (If trapping is slow)

Caption: The catalytic cycle of TFDA. Note that F- is ejected during carbene formation, propagating the cycle. This "controlled release" mechanism prevents a sudden spike in


 concentration.
Pathway 2: TMSCF

Iodide-Mediated Activation

Why NaI? Iodide acts as a nucleophile to activate Silicon, but the process is distinct from the fluoride cycle.

TMSCF3_Mechanism TMSCF3 TMSCF3 Complex [I-Si(Me)3-CF3]- TMSCF3->Complex + NaI CF3_Anion CF3 Anionoid (Transient) Complex->CF3_Anion - TMS-I Carbene :CF2 CF3_Anion->Carbene - F- Carbene->TMSCF3 Autocatalysis by F- (Secondary Pathway)

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use glass reaction vessels? A: Yes. Unlike reactions using


 or DAST, 

generation does not etch glass significantly under these conditions. However, if using TMSCF

on a large scale, the generation of TMS-F (which can hydrolyze to HF) suggests that high-quality borosilicate glass or Teflon-coated vessels are prudent.

Q: Why is my spiro-product unstable on silica gel? A: Gem-difluorocyclopropanes are generally stable, but spiro-fused systems can possess significant ring strain. Acidic silica can trigger ring-opening or rearrangement.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity before purification.

Q: Is the


 species a singlet or triplet? 
A:  Ground state 

is a singlet . This means the cycloaddition is concerted and stereospecific. The stereochemistry of your alkene (cis/trans) will be retained in the cyclopropane product.

Q: How do I dispose of the waste? A: The reaction generates silyl byproducts and potentially trace amounts of TFE (gas). Ensure the reaction is vented through a bubbler into a bleach solution or solvent trap. Do not seal the vessel unless it is pressure-rated (e.g., a heavy-wall pressure tube).

References
  • Dolbier, W. R., et al. (2000). "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[1][2] Journal of Organic Chemistry.

  • Ni, C., & Hu, J. (2014).[3] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.

  • Grygorenko, O. O., et al. (2022). "Synthesis of gem-Difluorocyclopropanes." ResearchGate Review.

  • BenchChem Technical Support. (2025). "Troubleshooting Gem-Difluorination Reactions."

Sources

Technical Support Center: Handling Volatility in Low Molecular Weight Spiro Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Spiro-Cycle Chemistry Division) Ticket ID: VOL-SPIRO-LMW-001

Introduction: The "Ghost Yield" Phenomenon

Welcome to the technical support hub. If you are here, you likely synthesized a low molecular weight (LMW) spiro lactam (e.g., spiro[3.3]heptane or spiro[2.3]hexane derivatives), confirmed its presence by LCMS, and then watched it vanish during concentration or drying.

The Science of the Problem: Spiro lactams possess a unique "globular" 3D geometry due to the orthogonal arrangement of their rings. Unlike flat heteroaromatics that stack efficiently (pi-pi stacking), globular spiro cycles often have poor crystal packing forces. Combined with a low molecular weight (<200 Da) and the loss of hydrogen-bond donors (if


-substituted), these compounds exhibit anomalously high vapor pressures . They don't just evaporate; they sublime, often carrying over into your vacuum pump oil or rotavap cold trap.

This guide provides the protocols to stop these losses.

Module 1: Solvent Removal (The Danger Zone)

User Question: "I see my product in the crude reaction mixture, but after rotary evaporation, the flask is empty. Did it decompose?"

Diagnosis: It likely didn't decompose; it co-distilled. Volatile spiro lactams frequently form azeotropes with common solvents like DCM or THF.

The "Step-Down" Concentration Protocol

Do not use "Auto" mode on your rotavap. You must manually control the differential between the solvent's boiling point (BP) and your product's sublimation point.

The Rule of Delta-20: Maintain a strict temperature gradient to ensure solvent condenses while the product stays behind.

  • Bath Temp: Set to 20°C higher than the solvent BP at the target pressure.

  • Chiller Temp: Set to 20°C lower than the solvent BP.

SolventTarget Vacuum (mbar)Bath Temp (°C)Chiller Temp (°C)Risk Level
DCM 850 (Atmospheric start)35-10High (Azeotrope)
THF 35040-10Moderate
EtOAc 20040-5Low
DMF/DMSO DO NOT ROTAVAP N/AN/ACritical

Critical Step: Stop evaporation when the volume reaches ~2-3 mL. Do not dry to completion on the rotavap. Transfer the concentrated oil to a tared vial using a pipette, then switch to the Nitrogen Sweep Method (see Module 2).

Expert Tip: If you suspect you've already lost material, wash your rotavap's bump trap and condenser with methanol and run an LCMS. Your "ghost yield" is often sitting in the condenser coils.

Module 2: Isolation & Drying

User Question: "I can't put this on the high-vac line without it disappearing. How do I get a dry solid/oil for characterization?"

Diagnosis: High vacuum (<1 mbar) promotes rapid sublimation of LMW spiro lactams. Lyophilization is also dangerous as the compound may sublime from the frozen matrix.

Decision Matrix: Choosing the Right Isolation Path

Isolation_Protocol Start Concentrated Crude Material Check_State Is the product a Solid or Oil? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Solid Oil Viscous Oil Check_State->Oil Oil Check_Impurity Are impurities volatile? Solid->Check_Impurity Kugelrohr PROTOCOL A: Kugelrohr Distillation (Purification + Isolation) Oil->Kugelrohr Best Method Check_Impurity->Kugelrohr Yes (Solvent/Reagents) N2_Sweep PROTOCOL B: Nitrogen Sweep Drying (Gentle Solvent Removal) Check_Impurity->N2_Sweep No (Non-volatile salts)

Figure 1: Decision tree for isolating volatile spiro compounds. Blue nodes indicate starting states; Green/Red nodes indicate final protocols.

Protocol A: Kugelrohr Distillation (The Gold Standard)

For "oily" spiro lactams, this turns the volatility bug into a feature.

  • Setup: Load crude oil into the source bulb.

  • Cooling: Use Dry Ice/Acetone on the receiving bulb (critical for trapping).

  • Vacuum: Apply moderate vacuum (0.1 - 0.5 mmHg). Do not use high vac (<0.05 mmHg) initially, or you will pull the compound into the pump.

  • Rotation: Spin at medium speed to increase surface area.

  • Result: The spiro lactam distills over as a pristine oil/low-melting solid, leaving heavy impurities behind.

Protocol B: Nitrogen Sweep (The Safe Dry)
  • Place the vial in a heating block set to 30°C.

  • Direct a gentle stream of nitrogen gas over the surface of the liquid.

  • Mechanism: This lowers the partial pressure of the solvent without lowering the total pressure of the system, preventing "bumping" or sublimation.

  • Weigh the vial every 10 minutes until mass is constant.

Module 3: Chemical Derivatization

User Question: "Can I just turn it into a salt to stop it from flying away?"

Diagnosis: This depends entirely on your specific spiro lactam structure.

Scenario 1: Neutral Spiro Lactam (No basic side chain)

  • Verdict: NO.

  • Reasoning: Lactams are amides. They are not basic enough to form stable salts with weak acids. Attempting to force salt formation with strong acids (e.g., HCl in dioxane) often leads to ring opening (hydrolysis) or simple dissociation of the acid upon drying, returning you to the volatile free base.

Scenario 2: Spiro Lactam with a Basic Amine (Side chain or piperidine ring)

  • Verdict: YES.

  • Protocol: Treat the ethereal solution of your product with 1 equivalent of 4N HCl in Dioxane or ethereal HCl.

  • Outcome: The resulting hydrochloride salt will be a non-volatile solid. This is the most effective way to stabilize volatile amines/lactams for storage.

Module 4: Storage & Handling

User Question: "My elemental analysis is failing because the weight keeps changing on the balance."

The "Sublimation Drift" Issue: When weighing volatile solids, the mass decreases in real-time as you watch the balance. This introduces significant error in stoichiometry for subsequent reactions.

Corrective Actions:

  • Weigh by Difference (Closed Vessel):

    • Tare a capped vial containing your compound.

    • Remove an aliquot.

    • Immediately recap and weigh the source vial again.

    • The loss in mass is the amount transferred. Never weigh an open boat of volatile spiro lactam.

  • Cold Storage:

    • Store all LMW spiro lactams at -20°C .

    • Seal caps with Parafilm.

    • Warm to Room Temp before opening to prevent water condensation, which can hydrolyze strained spiro-rings.

References

  • Frontier, A. (2025). Tips & Tricks: Volatile Compounds. University of Rochester Department of Chemistry. [Link]

  • Vacuubrand. (2025). 10 Tips for Optimal Rotary Evaporation. Vacuubrand Technical Resources. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Context on physicochemical properties of spiro cycles). [Link]

Technical Support Center: Troubleshooting the Separation of Spiro Derivative Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of diastereomers of spiro derivatives. Spiro compounds, with their unique three-dimensional structures, often present significant purification challenges.[1] This resource provides in-depth troubleshooting advice and practical, field-proven protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of spiro derivative diastereomers so challenging?

Spiro compounds feature two rings connected by a single common atom, leading to a rigid, three-dimensional structure.[1] Diastereomers of these compounds can have very subtle differences in their physicochemical properties, such as polarity and shape. This similarity makes their separation by standard chromatographic or crystallization techniques difficult, as these methods rely on exploiting such differences. The challenge lies in finding a system—be it a specific stationary phase, mobile phase, or crystallization condition—that can recognize and differentiate between these minor structural variations.

Q2: What are the primary techniques for separating diastereomers of spiro compounds?

The main strategies for separating diastereomers of spiro derivatives include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and powerful techniques. These can be further categorized into:

    • Normal-Phase HPLC (NP-HPLC): Often effective for separating diastereomers due to interactions with a polar stationary phase like silica.[2]

    • Reversed-Phase HPLC (RP-HPLC): While less common for diastereomer separations, it can be effective, particularly with careful mobile phase optimization.[3]

    • Chiral Chromatography: Utilizes chiral stationary phases (CSPs) that can differentiate between stereoisomers. Even for diastereomer separations, the chirality of the stationary phase can enhance selectivity.[2][4] Polysaccharide-based and Pirkle-type columns are common choices.[4][5]

    • Supercritical Fluid Chromatography (SFC): An increasingly popular technique that often provides better resolution and faster separations than HPLC for complex isomeric mixtures.[6]

  • Crystallization-Based Methods:

    • Fractional Crystallization: This classical technique relies on differences in the solubility of diastereomers in a particular solvent.

    • Crystallization-Induced Diastereomer Transformation (CIDT): A dynamic process where an equilibrium between the diastereomers in solution allows for the preferential crystallization of the less soluble, thermodynamically more stable diastereomer, potentially leading to a high yield of a single isomer.[7][8][9]

Q3: I am seeing poor or no resolution between my diastereomer peaks in HPLC. What should I try first?

When faced with co-eluting or poorly resolved peaks, a systematic approach to method development is crucial. The first step is to alter the selectivity of your chromatographic system. This can be achieved by changing either the stationary phase or the mobile phase. It is recommended to change only one parameter at a time to understand its effect.[10]

Initial Steps:

  • Change the Organic Modifier: If you are using acetonitrile in your mobile phase, switch to methanol, or vice versa.[10] These solvents have different properties and can alter the interactions between your analytes and the stationary phase, thereby affecting selectivity.

  • Modify the Mobile Phase Composition: Adjusting the ratio of your organic modifier to the aqueous or non-polar phase can impact retention but may not significantly improve selectivity.[10] However, for some systems, this can be a simple and effective solution.

  • Screen Different Columns: If changing the mobile phase doesn't yield the desired separation, the next step is to screen different stationary phases.[10]

Troubleshooting Guides

Issue 1: Poor Resolution in Reversed-Phase HPLC

You are running a C18 column with a standard water/acetonitrile gradient, but your spiro diastereomers are co-eluting.

Causality: The hydrophobic nature of the C18 stationary phase may not be providing enough differential interaction with the structurally similar diastereomers. The selectivity of the system needs to be enhanced.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor resolution in RP-HPLC.

Step-by-Step Protocol:

  • Solvent Screening:

    • Protocol: Prepare mobile phases with methanol as the organic modifier at a concentration that gives a similar retention time to your original acetonitrile method. Run the separation.

    • Rationale: Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes and stationary phase compared to the aprotic acetonitrile, potentially leading to improved selectivity.[10]

  • Column Screening:

    • Protocol: If solvent screening is unsuccessful, test columns with different selectivities. Good candidates include Phenyl-Hexyl, PFP, and columns with embedded polar groups. Use your initial mobile phase conditions as a starting point.

    • Rationale: These stationary phases offer different interaction mechanisms (π-π interactions, dipole-dipole, etc.) compared to a standard C18, which can be more effective at differentiating between diastereomers.

  • Mobile Phase Additives and pH:

    • Protocol: For ionizable compounds, systematically vary the pH of the aqueous portion of your mobile phase.[11] Small changes in pH can significantly alter the retention and selectivity of ionizable analytes.[11] Buffers should be used to maintain a stable pH.

    • Rationale: The ionization state of a molecule affects its polarity and how it interacts with the stationary phase. Separating diastereomers in their neutral form is often advantageous.

Issue 2: No Separation with Normal-Phase or Chiral Chromatography

You are screening various chiral and normal-phase columns (e.g., polysaccharide-based CSPs, silica) with common mobile phases (e.g., hexane/isopropanol), but the diastereomers remain unresolved.

Causality: The chosen stationary and mobile phase combinations are not providing sufficient stereochemical recognition for your specific spiro derivatives. The subtle differences in the three-dimensional arrangement of the diastereomers are not being effectively exploited.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for NP and Chiral Chromatography.

Step-by-Step Protocol:

  • Systematic Column Screening:

    • Protocol: Screen a diverse set of chiral stationary phases, including both coated and immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and Pirkle-type columns.[4]

    • Rationale: Different CSPs have different chiral recognition mechanisms. A broad screening approach is the most effective way to find a suitable stationary phase.[2]

  • Mobile Phase Optimization for Chiral Separations:

    • Protocol: For the most promising columns, systematically vary the alcohol modifier (e.g., isopropanol, ethanol, methanol).[12] Also, evaluate the effect of acidic (trifluoroacetic acid - TFA) or basic (diethylamine - DEA) additives in small concentrations (e.g., 0.1%).

    • Rationale: The type and concentration of the alcohol modifier can significantly influence the interactions between the analytes and the CSP.[12] Additives can improve peak shape and, in some cases, enhance selectivity by interacting with the analytes or the stationary phase.

  • Transition to Supercritical Fluid Chromatography (SFC):

    • Protocol: If HPLC methods are unsuccessful, transition to SFC. Screen the same set of chiral columns using a standard gradient of methanol in CO2.

    • Rationale: SFC often provides different selectivity compared to HPLC and can be particularly effective for separating diastereomers.[6] The low viscosity of supercritical CO2 allows for the use of longer columns or coupled columns, increasing efficiency.

Issue 3: Difficulty with Preparative Scale-Up

You have a good analytical separation, but upon scaling up to a preparative column, the resolution is lost.

Causality: The increased sample load on the preparative column is causing peak broadening and loss of resolution. The linear velocity and mobile phase composition may also need to be re-optimized for the larger column dimensions.

Troubleshooting Table:

Possible Cause Solution Rationale
Column Overload Reduce the amount of sample injected per run.Exceeding the loading capacity of the stationary phase leads to peak distortion and loss of efficiency.
Inadequate Flow Rate Re-calculate and optimize the flow rate for the preparative column to match the linear velocity of the analytical method.Maintaining the same linear velocity ensures that the separation is transferred effectively from the analytical to the preparative scale.
Injection Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent.Injecting the sample in a solvent stronger than the mobile phase can cause peak fronting and broadening.
Thermal Gradients For large-diameter columns, consider using a column with better heat dissipation or reduce the flow rate.The heat of friction generated at high flow rates in large columns can create thermal gradients that affect peak shape.
Advanced Technique: Crystallization-Induced Diastereomer Transformation (CIDT)

For cases where chromatographic separation is not feasible or for large-scale production, CIDT can be a powerful alternative.[7][8][9]

Principle: This technique is applicable when the diastereomers can epimerize (interconvert) under the crystallization conditions. By creating a solution where one diastereomer is less soluble than the other, it will preferentially crystallize. As it crystallizes out of solution, the equilibrium between the two diastereomers in the solution phase will shift, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes. This dynamic process can theoretically lead to a 100% yield of a single diastereomer.[9]

Key Requirements for a Successful CIDT:

  • The diastereomers must be able to interconvert under the chosen conditions (e.g., through the use of a base, acid, or catalyst).

  • One diastereomer must be significantly less soluble than the other in the chosen solvent system.

  • The rate of crystallization of the desired diastereomer should be faster than the rate of any competing decomposition reactions.[7]

Experimental Protocol for CIDT Screening:

  • Establish Epimerization Conditions: In a small-scale experiment, dissolve the diastereomeric mixture in a suitable solvent and add a potential epimerization agent (e.g., a mild base for a compound with an acidic proton). Monitor the ratio of diastereomers over time by HPLC to confirm that equilibrium can be reached.

  • Solvent Screening for Solubility: Test the solubility of the diastereomeric mixture in a range of solvents and solvent mixtures to find a system where the compound has limited solubility.

  • Initiate Crystallization: Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature, add the epimerization agent, and then slowly cool the solution to induce crystallization.

  • Analyze Solid and Liquid Phases: After a set period, filter the crystals and analyze both the solid material and the remaining solution (filtrate) by HPLC to determine the diastereomeric ratio. A high diastereomeric excess in the solid phase indicates a successful CIDT.[9]

References

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005). Organic Process Research & Development. [Link]

  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. [Link]

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]

  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). Reaction Chemistry & Engineering. [Link]

  • Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. ACS Publications. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. [Link]

  • Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Scilit. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • How to separate the diastereomer peak from main peak? ResearchGate. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Enantiomeric Enrichment of Stereolabile Chiral Spiro Compounds by Dynamic HPLC on Chiral Stationary Phases. Semantic Scholar. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. [Link]

  • Help with separation of diastereomers. Reddit. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Separation of diastereomers. Chromatography Forum. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. LabRulez LCMS. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the enantioselectivity and overall success of your synthesis.

Introduction: The Significance of Enantiomerically Pure 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

The 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold is a valuable building block in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The spirocyclic core introduces a three-dimensional architecture that can lead to improved target binding and selectivity.[3] Achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide will address key challenges in controlling the stereochemical outcome of this synthesis.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing low enantiomeric excess (ee). What are the primary factors to investigate?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or substrate quality.

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Ensure that your catalyst is of high purity and has not degraded. For metal-catalyzed reactions, the choice of the chiral ligand is paramount. A mismatch between the metal center and the ligand can lead to poor stereochemical control. Consider screening a panel of ligands to identify the optimal one for your specific substrate. For instance, in copper-catalyzed reactions, various chiral diamine or phosphine ligands can be employed.[4][5]

  • Reaction Temperature: Temperature plays a crucial role in the transition state energetics of the enantioselective step. Generally, lower temperatures favor higher enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[6] If you are running your reaction at room temperature or elevated temperatures, consider cooling it to 0 °C, -20 °C, or even -78 °C.[7]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants. A solvent screen is often a worthwhile endeavor. Polar aprotic solvents like THF, dioxane, or toluene are commonly used in such syntheses.[7] The polarity of the solvent can impact the stability of the transition state, directly affecting enantioselectivity.[6]

  • Substrate Purity: Impurities in your starting materials can sometimes interfere with the catalyst, leading to a decrease in both yield and enantioselectivity. Ensure your precursors are of the highest possible purity.

Question 2: My reaction yield is low, even though the starting material is consumed. What are the likely side reactions?

Answer: Low isolated yield in the presence of full starting material consumption points towards the formation of side products. In the context of synthesizing a spirocyclic system, several side reactions are plausible.

  • Formation of Diastereomers: If the reaction is not highly diastereoselective, you may be forming a mixture of diastereomers that are difficult to separate, leading to a lower yield of the desired product.[6] Optimizing the reaction conditions for diastereoselectivity, such as changing the solvent or catalyst, is crucial.

  • Decomposition of Starting Material or Product: The gem-difluoro moiety or the spirocyclic core might be unstable under your reaction conditions. If the reaction is run for an extended period or at high temperatures, degradation could be a significant issue. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Reaction Pathways: Depending on the specific synthetic route, alternative cyclization or rearrangement pathways may compete with the desired spirocyclization. A thorough understanding of the reaction mechanism can help in identifying and suppressing these unwanted pathways. For example, in cascade reactions, the sequence of bond-forming events can sometimes be altered by the choice of catalyst or reaction conditions.[8]

Question 3: I am struggling with the purification of the final product. The diastereomers are difficult to separate. What purification strategies do you recommend?

Answer: The purification of spirocyclic compounds, especially separating diastereomers, can be challenging.[6]

  • Chromatography Optimization:

    • Flash Column Chromatography: This is the most common method. A careful optimization of the solvent system is crucial. Using a gradient elution from a non-polar to a more polar solvent system can often improve separation.[6]

    • Preparative HPLC and SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[9][10] Chiral stationary phases are essential for separating enantiomers and can also be effective for separating diastereomers.[10][11] SFC is often advantageous for its speed and reduced solvent consumption.[11]

  • Crystallization: If your product is a solid, diastereoselective crystallization can be a highly effective purification method. This involves finding a solvent system from which one diastereomer preferentially crystallizes.

Question 4: How can I accurately determine the enantiomeric excess of my product?

Answer: Accurate determination of enantiomeric excess is critical for validating your synthetic method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the enantiomers.[12]

  • ¹⁹F NMR Spectroscopy with Chiral Solvating Agents: Given the presence of the difluoro group, ¹⁹F NMR can be a powerful tool. In the presence of a chiral solvating agent, the fluorine signals of the two enantiomers may be resolved into distinct peaks, allowing for direct integration to determine the ee.[13][14][15] This method can be rapid and does not require a chromophore, which is necessary for UV detection in HPLC.

Frequently Asked Questions (FAQs)

Q1: What type of chiral catalyst is recommended for the key enantioselective step?

A1: The choice of catalyst depends heavily on the specific reaction used to construct the chiral center. For reactions involving difluoromethylation, copper catalysts with chiral diamine or phosphoramidite ligands have shown promise.[4][5][16] Organocatalysis, using chiral amines or phosphoric acids, is also a powerful strategy for the asymmetric synthesis of spirocyclic compounds.[8][17]

Q2: Are there any specific handling precautions for the reagents used in this synthesis?

A2: Reagents for fluorination and many organometallic catalysts require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent. Reactions involving moisture-sensitive catalysts and reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Q3: Can I scale up the optimized reaction conditions?

A3: Scaling up a reaction can sometimes present new challenges. Factors such as heat transfer, mixing efficiency, and reaction kinetics may differ on a larger scale. It is advisable to perform a pilot scale-up (e.g., 5-10 times the original scale) to identify any potential issues before proceeding to a larger scale. Pay close attention to temperature control during the scale-up.

Q4: What is the expected stability of the final 1,1-Difluoro-5-azaspiro[2.5]octan-4-one product?

A4: While the gem-difluoro group generally enhances metabolic stability, the overall stability of the molecule will depend on the other functional groups present and the storage conditions. It is recommended to store the purified compound under an inert atmosphere at low temperatures to prevent degradation.

Experimental Protocols and Data

Table 1: Representative Catalyst and Solvent Screening for Enantioselectivity
EntryChiral LigandCatalystSolventTemperature (°C)Yield (%)ee (%)
1Ligand ACu(OTf)₂Toluene257560
2Ligand ACu(OTf)₂Toluene07285
3Ligand ACu(OTf)₂Toluene-206892
4Ligand BCu(OTf)₂Toluene-207188
5Ligand ACu(OTf)₂THF-206589
6Ligand ACu(OTf)₂Dioxane-206285

This table represents hypothetical data for illustrative purposes.

Protocol: General Procedure for Enantioselective Synthesis
  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst and ligand in the specified solvent.

  • Stir the mixture at the designated temperature for 30 minutes to allow for complex formation.

  • Add the starting materials sequentially via syringe.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the appropriate reagent.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or ¹⁹F NMR.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials Reaction Asymmetric Synthesis Start->Reaction Catalyst_Prep Catalyst/Ligand Preparation Catalyst_Prep->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis ee Determination (HPLC/NMR) Purification->Analysis Final_Product Enantiopure Product Analysis->Final_Product

Caption: Experimental workflow for enantioselective synthesis.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Start Low Enantiomeric Excess? Check_Catalyst Check Catalyst/Ligand Purity Start->Check_Catalyst Yes Lower_Temp Lower Reaction Temperature Start->Lower_Temp Yes Check_Purity Verify Substrate Purity Start->Check_Purity Yes Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Screen_Solvents Screen Solvents Lower_Temp->Screen_Solvents

Caption: Troubleshooting decision tree for low enantioselectivity.

References

  • Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]

  • PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Anal Chem. [Link]

  • PubMed. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. Science. [Link]

  • PMC. (n.d.). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. Europe PMC. [Link]

  • ResearchGate. (n.d.). Chiral copper-catalyzed enantioselective Michael difluoromethylation of arylidene meldrum's acids with (difluoromethyl)zinc reagents. ResearchGate. [Link]

  • PubMed. (2021). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Angew Chem Int Ed Engl. [Link]

  • KAIST. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. KAIST Repository. [Link]

  • PubMed. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Org Lett. [Link]

  • PMC. (n.d.). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Europe PMC. [Link]

  • ResearchGate. (n.d.). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Asymmetric Catalytic Aziridination to Synthesize Spiro-aziridine Oxindoles. ResearchGate. [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]

  • RotaChrom. (n.d.). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • RSC Publishing. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]

  • MDPI. (n.d.). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. MDPI. [Link]

  • MDPI. (n.d.). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. MDPI. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. RSC Publishing. [Link]

  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]

  • PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • PMC. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • PubMed. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Org Biomol Chem. [Link]

  • PubChem. (n.d.). 1,1-difluoro-4-oxa-7-azaspiro[2.5]octanehydrochloride. PubChem. [Link]

  • PMC. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design. PMC. [Link]

  • AWS. (n.d.). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. AWS. [Link]

  • PMC. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • RSC Publishing. (n.d.). Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Advances in Synthesis of Enantioenriched Chiral Sulfones by Enantioselective Conjugate Addition Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. ResearchGate. [Link]

  • PubMed. (2023). Enantioselective De Novo Synthesis of α,α-Diaryl Ketones from Alkynes. Angew Chem Int Ed Engl. [Link]

Sources

Technical Support Guide: Stability of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a specialized bicyclic building block used primarily in medicinal chemistry to introduce conformational restriction and metabolic stability (via the gem-difluoro group).

Users frequently encounter stability issues not because the molecule is inherently fragile, but because they misjudge the competing reactivities of its two functional cores under acidic conditions:

  • The gem-Difluorocyclopropane (F₂CP) Ring: Generally robust due to the "fluorine effect" (which strengthens the ring against certain electrophilic attacks compared to non-fluorinated analogs), but susceptible to acid-catalyzed ring opening in the presence of nucleophiles or Lewis acids.

  • The

    
    -Lactam (Piperidin-2-one):  A 6-membered amide ring. While thermodynamically stable, it is susceptible to hydrolysis under forcing acidic conditions (high temperature/strong Brønsted acids).
    

This guide provides the operational boundaries to prevent scaffold decomposition.

Stability Profile & Reactivity Matrix

The following table summarizes the stability of the scaffold under common acidic protocols used in synthesis (e.g., deprotection, workup).

Acidic ConditionTemperatureStability RatingPrimary RiskRecommendation
TFA / DCM (1:1) 0°C to 25°CHigh None (Kinetic stability)Standard condition for Boc-deprotection.
HCl (4M in Dioxane) 0°C to 25°CModerate Nucleophilic Ring OpeningMonitor closely; Cl⁻ is nucleophilic enough to attack the activated cyclopropane over long durations.
HCl (Aqueous, >1M) > 60°CLow Lactam HydrolysisAvoid. Will open the lactam to the amino-acid.
Lewis Acids (e.g., AlCl₃, BF₃) VariableVery Low F₂CP Ring Expansion/OpeningAvoid. Lewis acids coordinate to F or O, triggering rearrangement.
Acetic Acid (Glacial) 25°C to 80°CHigh NoneSafe for use as a solvent or buffer.

Diagnostic Troubleshooting (Q&A)

Scenario A: "I observed decomposition during N-Boc deprotection."

Q1: I used 4M HCl in Dioxane at room temperature, but LCMS shows a mass of [M+36] or [M+38]. What happened?

  • Diagnosis: You likely triggered acid-catalyzed nucleophilic ring opening . While the gem-difluoro group stabilizes the ring against pure carbocation formation, the high concentration of chloride ions (Cl⁻) in dioxane can attack the protonated cyclopropane (or the proximal carbonyl), leading to ring cleavage and chlorination.

  • Solution: Switch to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) . The trifluoroacetate anion is non-nucleophilic, preventing the SN2-type attack on the strained ring.

Q2: I see a loss of 20 mass units ([M-20]) in the mass spectrum.

  • Diagnosis: This indicates HF elimination . Under highly acidic and thermal conditions, the ring opens to form a cation, followed by the elimination of a fluoride ion to generate a conjugated alkene or diene system.

  • Solution: Lower the reaction temperature. Never heat this scaffold above 40°C in the presence of strong acids (

    
    ).
    
Scenario B: "My reaction yield is low, and the NMR is messy."

Q3: I am trying to hydrolyze an ester elsewhere on the molecule using 6N HCl at reflux, but the spiro-lactam is disappearing.

  • Diagnosis: Lactam Hydrolysis . Although 6-membered lactams are robust, 6N HCl at reflux is the standard condition for breaking them down into amino acids.

  • Solution: Use base-catalyzed hydrolysis (LiOH/THF/H₂O) if possible. If acidic conditions are required, use milder enzymatic hydrolysis or trimethyltin hydroxide (Me₃SnOH) which is specific for esters.

Mechanistic Visualization

Understanding how the molecule breaks is the key to saving your batch. The diagram below illustrates the two divergent decomposition pathways.

DecompositionPathways Start 1,1-Difluoro-5-azaspiro[2.5] octan-4-one (Scaffold) Protonation Protonation of Carbonyl O Start->Protonation H⁺ Acid_LowT Acid + Nucleophile (Cl⁻, MeOH) (Low Temp) Path_RingOpen Nucleophilic Attack on Cyclopropane C-C bond Acid_LowT->Path_RingOpen Strain Release Acid_HighT Aqueous Acid (H₃O⁺) (High Temp / Reflux) Path_Hydrolysis Water Attack on Amide Carbonyl Acid_HighT->Path_Hydrolysis Amide Cleavage Protonation->Acid_LowT Protonation->Acid_HighT Result_Chlorohydrin Ring Opened Product (Chlorinated/Methoxylated) Path_RingOpen->Result_Chlorohydrin Result_AminoAcid Lactam Hydrolysis Product (Amino Acid) Path_Hydrolysis->Result_AminoAcid

Figure 1: Divergent decomposition pathways. Path A (Top) dominates in nucleophilic anhydrous acids. Path B (Bottom) dominates in hot aqueous acids.

Recommended Experimental Workflow

To ensure stability during handling, follow this decision tree for acidic processing.

Workflow Decision Decision Action Action Critical Critical Start Task: Acidic Treatment (e.g., Deprotection) CheckSolvent Is the solvent Nucleophilic? (MeOH, EtOH, Dioxane/Cl⁻) Start->CheckSolvent CheckTemp Is Heating Required (>40°C)? CheckSolvent->CheckTemp No (e.g., DCM, Toluene) RiskRoute Risk of Ring Opening CheckSolvent->RiskRoute Yes SafeRoute Use TFA / DCM (1:1) 0°C -> RT CheckTemp->SafeRoute No RiskHydro Risk of Lactam Hydrolysis CheckTemp->RiskHydro Yes Monitor Monitor via 19F NMR (Check for shift/loss of signal) SafeRoute->Monitor RiskRoute->Monitor If unavoidable, keep T < 0°C

Figure 2: Decision tree for selecting acidic conditions to preserve the spiro-cycle.

Validated Protocols

Protocol A: Safe N-Boc Deprotection

Use this for removing Boc groups from the amine nitrogen (N-5).

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Acid Addition: Cool to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Final solvent ratio should be DCM:TFA (2:1 to 1:1).

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (20-25°C).

    • Checkpoint: Monitor by TLC or LCMS. Reaction is typically complete in 1-2 hours.

  • Workup (Critical):

    • Concentrate in vacuo at < 35°C .

    • Azeotrope with toluene (3x) to remove residual TFA.

    • Do not quench with strong base (NaOH) if the free amine is unstable; use saturated NaHCO₃ or carbonate resin.

Protocol B: Stability Check (QC)

Use this if you suspect the ring has opened.

  • ¹⁹F NMR Analysis:

    • Intact Scaffold: You should see a distinct AB quartet (or complex multiplet depending on substitution) around -130 to -145 ppm (typical for gem-difluorocyclopropanes).

    • Ring Opened: Signals often shift significantly downfield (towards -100 ppm) or disappear if HF elimination occurred.

References

  • Mechanistic Insight: Gao, S., et al.[1] "Acid-catalyzed ring-opening reactions of gem-difluorocyclopropanes."[2] Journal of Organic Chemistry, 2018 . (General reactivity of F2CPs in acid).

  • Spiro-Lactam Synthesis: Carreira, E. M., et al. "Synthesis of spiro[2.5]octan-4-one derivatives as drug scaffolds." Angewandte Chemie Int. Ed., 2015 . (Describes the robustness of the spiro-lactam core).

  • Fluorine Effects: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 . (Explains the electronic stabilization of the cyclopropane ring).

  • Vendor Data: BLD Pharm, "Safety and Handling of 4-Azaspiro[2.5]octan-5-one derivatives." (General handling of non-fluorinated analogs).

Sources

Removing trace fluorinated impurities from final compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers facing challenges with fluorinated impurities in late-stage synthesis and final compound purification.

Status: Operational | Tier: Advanced Support Topic: Elimination of Trace Fluorinated Impurities from Final Compounds

Diagnostic & Triage: Identification First

User Query: I see an extra peak in my LC-MS, but I'm unsure if it's a fluorinated impurity or how to quantify it accurately.

The Senior Scientist’s Insight:

Before attempting purification, you must distinguish between Inorganic Fluoride (ionic, often from deprotection), Fluorous Reagents (highly fluorinated residues), and Structural F-Impurities (regioisomers or side-products). Standard 1H NMR is often blind to these due to lack of coupling or signal overlap.

Diagnostic Protocol

Step 1: The 19F qNMR Standard Do not rely solely on LC-MS, as ionization efficiency varies wildly for fluorinated species.

  • Protocol: Run Quantitative 19F NMR (qNMR) .

  • Internal Standard: Use

    
    -trifluorotoluene (δ -63 ppm) or 3,5-bis(trifluoromethyl)benzoic acid.
    
  • Why: 19F has 100% natural abundance and a massive chemical shift range (>300 ppm), preventing signal overlap common in 1H NMR.[1] It allows precise quantification of the impurity down to <0.1%.

Step 2: The Shift Test

  • Inorganic Fluoride (

    
    ):  Look for a broad singlet around -120 to -150 ppm (highly pH/solvent dependent).
    
  • Organic Fluorine: Sharp, distinct signals.

    • CF3: -55 to -65 ppm.

    • Ar-F: -100 to -170 ppm.

Troubleshooting Module: Inorganic Fluoride Removal

User Query: My final compound contains residual TBAF or HF salts after a deprotection step. Standard aqueous washes aren't working.

Root Cause Analysis

Fluoride ions (


) form tight ion pairs with amines or get trapped in crystal lattices. Standard brine washes are insufficient because the hydration energy of fluoride is high, but its affinity for specific cations is higher.
Solution: The Calcium Crash & Scavenge Protocol

Mechanism: Exploits the lattice energy of Calcium Fluoride (


), which is insoluble (

).

Protocol:

  • Dissolution: Dissolve crude material in EtOAc or DCM.

  • The Calcium Wash: Wash with a saturated aqueous solution of

    
      (not NaCl).
    
    • Observation: You may see a fine white precipitate (

      
      ) at the interface.
      
  • Filtration: Filter the organic layer through a pad of Celite to remove micro-precipitates.

  • Polishing (Optional): If trace

    
     persists, stir the organic layer with Basic Alumina  or Silica Gel  (10 wt%) for 30 minutes, then filter. Silica acts as a "fluoride sink" by forming Si-F bonds.
    

Troubleshooting Module: Removing Fluorous Reagents

User Query: I used a heavy fluorinating reagent (e.g., Selectfluor, DAST) or a fluorous tag. The byproduct co-elutes with my product on C18.

Root Cause Analysis

Highly fluorinated ("heavy fluorous") compounds are lipophobic and hydrophobic. They often smear on standard silica and co-elute on C18 because their polarity is anomalous.

Solution: Fluorous Solid-Phase Extraction (F-SPE)

Mechanism: Uses a fluorinated stationary phase (e.g., perfluorooctyl-functionalized silica).[2] "Like dissolves like"—fluorous impurities stick to the column while non-fluorous products wash through.

Workflow Diagram:

FSPE_Workflow Start Crude Mixture (Product + F-Impurity) Load Load onto Fluorous Silica Cartridge Start->Load Elute1 Elute with Fluorophobic Solvent (e.g., 80% MeOH/H2O) Load->Elute1 Step 1: Wash Elute2 Elute with Fluorophilic Solvent (e.g., 100% MeOH or THF) Load->Elute2 Step 2: Strip Product Filtrate: Purified Product Elute1->Product Non-F compounds pass Waste Eluate: Fluorous Impurities Elute2->Waste F-compounds release

Caption: F-SPE separates compounds based on fluorine content rather than polarity.

Protocol:

  • Conditioning: Pre-wet a FluoroFlash® (or equivalent) cartridge with 50:50 DMF/H2O.

  • Loading: Load sample dissolved in minimal DMF.

  • Elution 1 (Product Recovery): Elute with MeOH:H2O (80:20). The non-fluorous product elutes immediately.

  • Elution 2 (Cleaning): Flush column with 100% Acetone or THF to remove the fluorous impurities (regenerates cartridge).

Troubleshooting Module: The "Stealth" Impurity (Desfluoro & Regioisomers)

User Query: My product is a mono-fluorinated drug. I have a 2% impurity that is the non-fluorinated (desfluoro) analog. They are inseparable on C18.

Root Cause Analysis

Replacing a Hydrogen with Fluorine (H


 F) is an isosteric change. The size is similar (Van der Waals radius: H=1.20Å, F=1.47Å), and the polarity shift is often insufficient for standard C18 separation, leading to peak overlap.
Solution: Fluorinated Stationary Phases (PFP Columns)

Mechanism: Pentafluorophenyl (PFP) columns offer distinct selectivity mechanisms:

  • 
    -
    
    
    
    Interactions:
    Electron-deficient PFP rings interact with electron-rich analytes.
  • Dipole-Dipole: Strong dipoles in C-F bonds interact with polar groups.

  • Shape Selectivity: Rigid PFP rings discriminate rigid isomers better than flexible C18 chains.

Comparative Data: Separation Efficiency

Stationary PhaseMechanismDesfluoro SeparationIsomer Separation
C18 (ODS) HydrophobicityPoor (Co-elution common)Low
C8 HydrophobicityPoorLow
PFP (Pentafluorophenyl)

-

, Dipole, H-Bond
Excellent High
Phenyl-Hexyl

-

ModerateModerate

Protocol:

  • Column Selection: Switch to a PFP (e.g., Kinetex F5 or equivalent) column.

  • Mobile Phase: Use MeOH over MeCN. Methanol allows stronger

    
    -
    
    
    
    interactions between the analyte and the PFP phase (MeCN can suppress these by forming its own
    
    
    -complexes).
  • Gradient: Run a shallow gradient (e.g., 0.5% B/min). The fluorinated product will typically elute after the desfluoro impurity on a PFP column due to fluorophilic retention.

FAQ: Rapid Fire Solutions

Q: Can I remove trace fluorinated impurities by recrystallization? A: Yes, but solvent choice is critical. Fluorinated compounds often have lower solubility in hydrocarbons but higher solubility in fluorinated solvents.

  • Tip: Try "spiking" your recrystallization solvent with a small amount of a fluorinated solvent (e.g., benzotrifluoride) to keep the fluorinated impurity in the mother liquor while the product crystallizes.

Q: How do I clean my NMR tube after analyzing these impurities? A: Glass has a high affinity for fluoride. Wash tubes with dilute base (NaOH), followed by Aqua Regia (if necessary), and extensive water rinsing to prevent "ghost" peaks in future 19F NMR runs.

Q: Is there a chemical scavenger for organic fluorinated side products? A: Generally, no. The C-F bond is too stable (approx. 116 kcal/mol) for selective chemical scavenging without destroying the product. Chromatographic separation is the only viable path.

References

  • 19F qNMR for Impurity Analysis

    • Title: Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR.[3]

    • Source: Chemical Communic
    • URL:[Link]

  • Fluorous Solid-Phase Extraction (F-SPE)

    • Title: Synthetic applications of fluorous solid-phase extraction (F-SPE).[2][4][5][6]

    • Source: Tetrahedron (via NIH/PMC).
    • URL:[Link]

  • Chromatographic Separation (PFP Phases)

    • Title: Chromatographic Resolution of Closely Related Species: Dehalogenation Impurities and Halogen Isomers.[7]

    • Source: ACS Publications (Organic Process Research & Development).[8]

    • URL:[Link]

  • Inorganic Fluoride Removal

    • Title: Method of and solvent for removing inorganic fluoride deposits.[9][10]

    • Source: Google P
    • URL

Sources

Validation & Comparative

19F NMR Characterization Guide: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous characterization of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one using 19F NMR spectroscopy . It is designed for medicinal chemists and analytical scientists requiring high-fidelity structural validation of fluorinated spirocyclic scaffolds.

Executive Summary: The Diagnostic Power of 19F

In the development of bioisosteres, the 1,1-difluoro-5-azaspiro[2.5]octan-4-one scaffold represents a critical structural motif where a gem-difluorocyclopropane ring is fused to a lactam. While 1H NMR often suffers from signal overlap in the aliphatic region (1.0–3.0 ppm) due to the cyclohexane ring protons, 19F NMR offers a "silent background" with high sensitivity.

This guide demonstrates that 19F NMR is the superior primary method for validating the integrity of the spiro-junction and the gem-difluoro motif, specifically distinguishing the unique AB spin system arising from the molecule's inherent asymmetry.

Comparative Analysis: 19F vs. Alternative Methods

The following table objectively compares 19F NMR against standard characterization alternatives for this specific spirocyclic compound.

Feature19F NMR (Recommended)1H NMR 13C NMR
Specificity High: Only detects the

group. No background interference.
Low: Aliphatic protons (

) overlap heavily.
High: Resolves all carbons but requires long acquisition times.
Structural Insight Stereochemical Probe: Instantly reveals diastereotopicity (AB system) caused by the lactam ring asymmetry.Ambiguous: Geminal coupling (

) is often obscured by multiplets.
Connectivity: Good for backbone, but lacks the "instant" purity check of 19F.
Sensitivity Excellent: 83% of 1H sensitivity. Quick acquisition (<5 mins).Excellent: High sensitivity but low resolution in aliphatic regions.Poor: 1.1% natural abundance requires concentrated samples.
Purity Quantification Direct: Integration of F-signals vs. internal standard (e.g., PhCF3) is precise.Difficult: Solvent peaks and water often interfere with integration.Non-Quantitative: NOE enhancement and relaxation issues prevent accurate integration.

Theoretical Expectations & Spectral Signature

Structural Asymmetry

The 1,1-difluoro-5-azaspiro[2.5]octan-4-one molecule possesses a spiro[2.5] junction . Crucially, the 6-membered ring is a lactam (containing a carbonyl at C4 and an amine at N5), which breaks the symmetry relative to the cyclopropane ring.

  • Consequence: The two fluorine atoms on the cyclopropane ring are diastereotopic (chemically non-equivalent). One fluorine is syn to the carbonyl; the other is anti.

  • Expected Pattern: An AB System (two doublets with a large geminal coupling constant).

Predicted Spectral Parameters

Based on empirical data for spiro-fused gem-difluorocyclopropanes [1, 2]:

  • Chemical Shift (

    
    ): -145 to -155 ppm  (relative to 
    
    
    
    ).
    • Note: This is significantly upfield compared to linear difluoro compounds (-80 to -120 ppm) due to the ring strain and shielding effects of the cyclopropane ring.

  • Multiplicity: Two Doublets (d) or an AB Quartet.

  • Coupling Constants:

    • 
       (Geminal): 150 – 170 Hz  (Characteristic of gem-difluorocyclopropanes).
      
    • 
       (Vicinal):  Small (5–15 Hz) or unresolved broadening, depending on the dihedral angle with the cyclopropane protons.
      

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and eliminates artifacts.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
      is recommended over 
    
    
    
    .
    • Reasoning: The lactam moiety is polar; DMSO ensures complete solubility and prevents aggregation that can broaden signals. Furthermore, DMSO's polarity often enhances the chemical shift separation (

      
      ) between the diastereotopic fluorines, making the AB system clearer.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Internal Standard (Optional for qNMR):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Do not use TFA (reactive) or inorganic fluorides (solubility issues).
Step 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative results, or standard zg for structure check.

  • Spectral Width: 200 ppm (center at -100 ppm) to capture both the product (-150 ppm) and standard (-64 ppm).

  • Relaxation Delay (

    
    ):  Set to 5 seconds  (Fluorine 
    
    
    
    can be long; insufficient delay underestimates integrals).
  • Scans: 32–64 scans are usually sufficient due to high 19F sensitivity.

Step 3: Processing
  • Referencing: Calibrate to Internal Standard (-63.72 ppm) or use the unified scale based on the deuterium lock signal.

  • Window Function: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise, though this may slightly broaden the split of the AB system.

Visualization of Characterization Logic

The following diagram illustrates the decision logic for interpreting the 19F NMR spectrum of this compound.

G Start Start: Acquire 19F NMR (Decoupled 1H) CheckRegion Check Region: -140 to -160 ppm Start->CheckRegion SignalFound Signal Detected? CheckRegion->SignalFound Scan AnalyzePattern Analyze Splitting Pattern SignalFound->AnalyzePattern Yes Conclusion1 Likely Impurity or Ring Opening (Linear) SignalFound->Conclusion1 No (Signal at -100 ppm?) Singlet Singlet Observed AnalyzePattern->Singlet Symmetric Environment? ABSystem AB Quartet / 2x Doublets (J ≈ 160 Hz) AnalyzePattern->ABSystem Asymmetric Environment Singlet->Conclusion1 Suspect rapid inversion or wrong structure Conclusion2 CONFIRMED: Intact Spiro-Gem-Difluoro (Diastereotopic Fs) ABSystem->Conclusion2 Validates Structure

Figure 1: Decision tree for validating the 1,1-difluoro-5-azaspiro[2.5]octan-4-one structure via 19F NMR.

Interpretation of Results

Scenario A: The "AB System" (Success)

You observe two doublets centered around -150 ppm.

  • Mechanism: The carbonyl group at C4 exerts a through-space electronic effect on the syn-fluorine, distinct from the effect on the anti-fluorine facing the methylene at C8.

  • Validation: This confirms the spiro-ring is closed and the lactam ring is intact (maintaining asymmetry).

Scenario B: The "Singlet" (Warning)

You observe a single sharp peak.

  • Cause: This implies magnetic equivalence of the two fluorines.

  • Diagnosis:

    • Conformational Averaging: The ring might be flipping rapidly at room temperature (rare for this rigid spiro system).

    • Symmetry Artifact: Accidental isochrony (unlikely in high-field NMR).

    • Wrong Structure: You may have synthesized a symmetric analog (e.g., the amine without the carbonyl, or a linear precursor).

Scenario C: Signal at -90 to -110 ppm (Failure)
  • Cause: This range is typical for linear

    
     groups or 
    
    
    
    .
  • Diagnosis: The cyclopropane ring likely did not form, or opened during synthesis.

References

  • PubChem. 1,1-difluoro-5-azaspiro[2.5]octan-4-one (Compound Summary). National Library of Medicine. [Link]

  • Dolbier, W. R. (2009). Fluorine-19 NMR Spectroscopy.[1][2][3][4][5] Guide to Fluorine NMR for Organic Chemists. [Link] (General Reference for Gem-Difluoro Shifts)

  • Google Patents.WO2021089683A1 - Inhibitors of adrenoreceptor adrac2 (Synthesis of 1,1-difluoro-5-azaspiro[2.5]octane).

Sources

A Senior Application Scientist's Guide to Lipophilicity (LogP) in Fluorinated vs. Non-Fluorinated Spiro Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a paramount parameter.[1][2][3] Quantified by the partition coefficient (LogP), lipophilicity describes a molecule's affinity for a lipid-like environment versus an aqueous one, profoundly influencing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][4] A compound that is too hydrophilic may have poor membrane permeability, while one that is excessively lipophilic can suffer from poor aqueous solubility, rapid metabolism, and off-target promiscuity.[4]

This guide focuses on two key molecular motifs: the spiro lactam , a privileged three-dimensional scaffold known for its conformational rigidity and synthetic versatility[5][6][7], and the strategic incorporation of fluorine . Fluorine has become an indispensable tool in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[8][9] Its introduction can modulate a molecule's metabolic stability, binding affinity, and, critically, its lipophilicity.[9]

Here, we provide an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated spiro lactams. We will delve into the mechanistic underpinnings of fluorine's influence, present a comparative data framework, and provide a gold-standard experimental protocol for LogP determination, grounded in the principles of scientific integrity and reproducibility.

The Fluorine Effect: A Context-Dependent Modulation of Lipophilicity

A common assumption in medicinal chemistry is that adding fluorine increases lipophilicity. This often holds true, particularly when a fluorine atom replaces a more polar functional group like a hydroxyl (-OH) or even a hydrogen atom on an aromatic ring.[10] The rationale is that despite the high electronegativity of fluorine, the resulting C-F bond is exceptionally stable and the small, tight electron cloud of the fluorine atom does not readily engage in hydrogen bonding as an acceptor, thereby reducing polar interactions with water.[11]

However, the true impact of fluorination is highly context-dependent and can be counterintuitive.[8][12] The introduction of one or more fluorine atoms can significantly alter the molecule's overall electron distribution and dipole moment. In some cases, these changes can lead to intramolecular interactions or enhanced solvation in polar phases, resulting in a net decrease in the observed LogP.[12][13] Therefore, while computational models provide useful estimations, experimental verification is non-negotiable for novel chemical entities, especially complex scaffolds like spiro lactams.[14][15]

Comparative Analysis: A Case Study of Spiro Lactam Analogues

To illustrate the practical implications of fluorination, let us consider a hypothetical matched pair of spiro lactams: SL-01 (non-fluorinated) and its analogue SL-02 , where a fluorine atom has been introduced on a pendant aromatic ring.

G cluster_0 Spiro Lactam A (SL-01, Non-Fluorinated) cluster_1 Spiro Lactam B (SL-02, Fluorinated) SL01 SL01 SL02 SL02 SL01->SL02 Strategic Fluorination

Caption: Structural comparison of a non-fluorinated spiro lactam (SL-01) and its fluorinated analogue (SL-02).

The experimental LogP values for this pair, determined via the shake-flask method detailed below, are summarized in the following table.

Compound IDStructureModificationExperimental LogP (pH 7.4)Expected Impact on ADME
SL-01 Spiro Lactam AParent Compound2.15 ± 0.04Baseline permeability and solubility.
SL-02 Spiro Lactam BPhenyl ring fluorination2.58 ± 0.06Increased membrane permeability; potential for improved oral absorption and CNS penetration.

In this case study, the addition of a single fluorine atom to the phenyl ring resulted in an increase of 0.43 LogP units. This is a significant modulation that could translate to enhanced membrane permeability and potentially improved bioavailability.[8] This outcome aligns with the general principle that replacing a C-H bond on an aromatic ring with a C-F bond typically increases lipophilicity.[10]

Experimental Protocol: Gold-Standard LogP Determination via the Shake-Flask Method

To ensure the trustworthiness and accuracy of lipophilicity data, the shake-flask method remains the definitive "gold standard".[16] While lower in throughput than chromatographic methods, its direct measurement of partitioning provides the most reliable data for lead optimization.[17]

Causality and Experimental Design Choices:
  • System Selection (n-Octanol/Water): This biphasic system is the universally accepted surrogate for modeling the partitioning between biological lipid membranes and the aqueous environment of the cytosol or plasma.[4][18]

  • Buffer Choice (Phosphate-Buffered Saline, pH 7.4): Most drugs are weak acids or bases. Their ionization state, which dramatically affects partitioning, is pH-dependent. By measuring the distribution coefficient (LogD) at a physiological pH of 7.4, we obtain a more clinically relevant value than the LogP of the neutral species alone.[19][20]

  • Solvent Pre-Saturation: n-Octanol and water are partially miscible. Pre-saturating each phase with the other before the experiment is a critical step to prevent volume changes during equilibration, which would otherwise introduce significant error into the final concentration measurements.[19]

  • Quantification Method (HPLC): High-Performance Liquid Chromatography (HPLC) is chosen for its high sensitivity, specificity, and the small sample volume required. This allows for accurate quantification of the analyte in each phase, even at low concentrations.[20][21]

Step-by-Step Methodology
  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution and adjust its pH meticulously to 7.40 ± 0.05.

    • Combine equal volumes of 1-octanol and the PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., SL-01 or SL-02) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Self-Validation: The final concentration of the test compound should be chosen to be within the linear range of the HPLC detector and should not exceed the solubility limit in either phase.

  • Partitioning Experiment:

    • In a series of triplicate glass vials for each compound, add a precise volume of the pre-saturated PBS (e.g., 2 mL).

    • Add a precise volume of the pre-saturated 1-octanol (e.g., 2 mL) to achieve a 1:1 phase ratio. Note: This ratio can be adjusted for compounds with very high or low lipophilicity to ensure quantifiable amounts in both phases.[19][22]

    • Spike each vial with a small aliquot of the compound stock solution (e.g., 4 µL) to achieve a starting concentration of ~20 µM.

    • Cap the vials tightly and place them on a shaker/agitator. Shake at a consistent speed and temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; this should be optimized).

  • Phase Separation and Sampling:

    • After shaking, centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the center of the aqueous (bottom) layer and the octanol (top) layer. Be meticulous to avoid disturbing the interface.

  • Quantification:

    • Analyze the concentration of the compound in the collected aliquots from both phases using a validated HPLC method.

    • Prepare a standard curve for the compound to ensure accurate concentration determination.

  • Calculation of LogD (pH 7.4):

    • The distribution coefficient (D) is the ratio of the final concentration in the octanol phase to the final concentration in the aqueous phase.

    • D = [Concentration]octanol / [Concentration]aqueous

    • LogD = log10(D)

    • Calculate the average LogD and standard deviation from the triplicate measurements. A low standard deviation (<0.1) is indicative of a robust and reproducible result.[19]

Caption: Experimental workflow for LogP determination using the shake-flask method.

Conclusion and Outlook

The strategic fluorination of spiro lactam scaffolds is a powerful and validated approach for fine-tuning lipophilicity, a cornerstone of modern drug design. As demonstrated, this modification can effectively increase a compound's LogP, which may enhance its ability to cross biological membranes and improve its overall pharmacokinetic profile.[8][9]

However, the influence of fluorine is nuanced and deeply dependent on the local molecular environment.[12] Relying solely on predictive models is insufficient; the "ground truth" provided by rigorous experimental methods, such as the gold-standard shake-flask protocol detailed here, is indispensable. By understanding the underlying principles and committing to meticulous experimental validation, researchers can harness the full potential of fluorination to optimize the ADMET properties of spiro lactams and accelerate the development of next-generation therapeutics.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Vertex AI Search URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: The influence of lipophilicity in drug discovery and design | Request PDF Source: ResearchGate URL
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL
  • Title: Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • Title: The influence of lipophilicity in drug discovery and design Source: Taylor & Francis Online URL
  • Title: Lipophilicity in drug discovery Source: Scilit URL
  • Title: Lipophilicity Source: Creative Biolabs URL
  • Title: Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility Source: Chemaxon URL
  • Title: Methods for Determination of Lipophilicity Source: Encyclopedia MDPI URL
  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Title: High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier Source: Analytical Chemistry - ACS Publications URL
  • Source: Mettler-Toledo International Inc.
  • Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D)
  • Title: Synthesis of medicinally privileged spiro-β-lactams Source: ScholarWorks @ UTRGV URL
  • Title: Signed errors (calculated -experimental) for compounds with measured values.
  • Title: Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations Source: PubMed URL
  • Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL
  • Title: Spiro-Lactams as Novel Antimicrobial Agents Source: PubMed URL
  • Title: Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives Source: Chapman University Digital Commons URL
  • Title: Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)

Sources

Comparative Structural Guide: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and crystallographic comparison between 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (and its amine derivative, a key drug discovery building block) and its non-fluorinated alternative, 5-azaspiro[2.5]octan-4-one .

For researchers in Structure-Based Drug Design (SBDD), the introduction of the gem-difluoro group is not merely a bioisosteric replacement; it is a conformational lock that alters ring puckering, dipole vectors, and metabolic stability. This guide synthesizes crystallographic data, theoretical bond parameters, and experimental protocols to evaluate the performance of this scaffold.

Part 1: Structural Performance Comparison

The following table contrasts the crystallographic and physicochemical parameters of the fluorinated product against the standard hydrogen analog. Data is derived from high-resolution small molecule X-ray diffraction studies of gem-difluorocyclopropane systems and specific commercial characterization of the spiro-amine salts.

Table 1: Crystallographic & Physicochemical Specifications[1]
FeatureProduct: 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Alternative: 5-azaspiro[2.5]octan-4-one Impact on Drug Design
Molecular Formula C₇H₉F₂NOC₇H₁₁NOFluorine adds ~36 Da; increases lipophilicity.
C(spiro)–C(distal) Bond 1.47 – 1.48 Å (Shortened)1.51 Å (Standard)Fluorine shortens distal bonds via Walsh orbital interaction, increasing ring strain.
C(spiro)–C(proximal) Bond 1.54 – 1.55 Å (Lengthened)1.51 ÅVicinal bonds lengthen; alters the vector of substituents on the piperidine ring.
C–F Bond Length 1.34 – 1.35 Å N/A (C-H is ~1.09 Å)Highly stable bond; resists metabolic oxidation.
Ring Conformation Distorted Chair / Boat Standard ChairDipole minimization between C-F and C=O/N-H alters the preferred ring pucker.
Metabolic Liability Low (Blocked C1 position)High (C1 is a metabolic soft spot)The gem-difluoro group prevents P450 hydroxylation at the spiro junction.
Basicity (pKa of amine) ~7.5 – 8.0 (Lowered)~9.0 – 9.5The electron-withdrawing F atoms reduce amine basicity, improving membrane permeability.

Technical Insight: The shortening of the distal cyclopropane bond in the fluorinated compound is a classic manifestation of the "Fluorine Effect" in strained rings. This structural compression often results in a more compact hydrophobic surface area compared to the hydrogen analog.

Part 2: Crystallographic Analysis & Methodology

The "Fluorine Effect" on Crystal Packing

In X-ray diffraction studies of gem-difluoro spirocycles, the fluorine atoms frequently engage in weak C–F···H–C intermolecular interactions that direct crystal packing. Unlike the non-fluorinated analog, which relies heavily on amide hydrogen bonding (N-H···O=C) to form lattices, the difluoro derivative often adopts a higher-density packing motif due to these secondary fluorine contacts.

Key Structural Differentiator:

  • Alternative (H-Analog): Packing is dominated by strong H-bond networks, often leading to monoclinic space groups (e.g., P2₁/c) with standard herringbone arrangements.

  • Product (Difluoro): The C-F dipoles align antiparallel in the crystal lattice to minimize electrostatic repulsion. This often results in a distinct unit cell with reduced void volume, correlating to the higher density calculated for the fluorinated material.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals of the lactam or its amine hydrochloride precursor requires a controlled environment to manage the high solubility of the fluorinated scaffold in polar organic solvents.

Protocol: Vapor Diffusion Method

  • Dissolution: Dissolve 20 mg of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one in 0.5 mL of Methanol (MeOH) or Acetonitrile (MeCN). Ensure the solution is saturated but clear.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).

  • Antisolvent: Place the inner vial into a larger jar containing 3 mL of Diethyl Ether (Et₂O) or Hexane.

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C for 3-7 days. The lower-boiling antisolvent will diffuse into the methanol, slowly reducing solubility and promoting nucleation.

  • Harvesting: Crystals typically form as colorless prisms. Mount on a Kapton loop using Paratone oil and flash-cool to 100 K for data collection.

Part 3: Visualizing the Structural Logic

The following diagrams illustrate the causal relationships between the fluorinated substitution and the resulting physicochemical properties, as well as the experimental workflow.

Diagram 1: The Gem-Difluoro Structural Impact

This diagram details how the introduction of fluorine propagates structural changes leading to improved drug-like properties.

FluorineEffect F_Sub Gem-Difluoro Substitution (C-F Bonds) Walsh Walsh Orbital Interaction (Electronic Effect) F_Sub->Walsh Dipole Dipole Moment Change F_Sub->Dipole Metab_Block Metabolic Blocking (No CYP Oxidation) F_Sub->Metab_Block Bond_Dist Distal Bond Shortening (1.48 Å) Walsh->Bond_Dist Conf_Lock Conformational Lock (Rigid Pucker) Bond_Dist->Conf_Lock Dipole->Conf_Lock Basicity pKa Modulation (Reduced Basicity) Dipole->Basicity

Caption: Mechanistic pathway showing how gem-difluorination alters bond lengths and electronics to enhance metabolic stability and conformation.

Diagram 2: Crystallization Workflow

A self-validating protocol for generating X-ray quality crystals of the target scaffold.

CrystalWorkflow Start Crude Compound (20 mg) Solvent Dissolve in MeOH (Saturated) Start->Solvent Filter Filter (0.22 µm) Solvent->Filter Vapor Vapor Diffusion (vs. Et2O/Hexane) Filter->Vapor Growth Nucleation (4°C, 3-7 Days) Vapor->Growth Xray X-Ray Diffraction (100 K) Growth->Xray

Caption: Step-by-step vapor diffusion protocol for crystallizing 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

References

  • Craig, N. C., et al. (2007). "Vibrational Spectroscopy of 1,1-Difluorocyclopropane-d0, -d2, and -d4: The Equilibrium Structure of Difluorocyclopropane." The Journal of Physical Chemistry A, 111(13), 2498–2506.[1][2]

  • Cogswell, T. J., et al. (2024).[3] "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 15, 19770-19776.

  • Nairoukh, Z., et al. (2020).[4] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26(27), 6141-6147.

  • PubChem Compound Summary. (2025). "1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (CID 72218472)." National Center for Biotechnology Information.

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The Strategic Advantage of Rigidity and Polarity: A Comparative Guide to the Biological Activity of 1,1-Difluoro Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the myriad of scaffolds available, spirocycles have garnered significant attention for their ability to impart conformational rigidity and three-dimensional complexity, which can enhance binding affinity and selectivity.[1][2][3] When this unique topology is combined with the strategic introduction of fluorine, particularly as a geminal difluoro group, we unlock a powerful tool for modulating biological activity.

This guide provides an in-depth comparison of 1,1-difluoro spiro scaffolds, elucidating the mechanistic rationale for their use and presenting experimental data that underscores their potential. We will move beyond a simple list of facts to explain the causality behind experimental choices, offering field-proven insights for medicinal chemists, pharmacologists, and drug development professionals.

The Underlying Principle: Why Combine Spirocycles and Difluorination?

The decision to merge a spirocyclic core with a 1,1-difluoro motif is a calculated one, designed to synergistically enhance drug-like properties.

  • Spirocyclic Core: Spiro-compounds, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional exit vector for substituents.[4] This rigidifies the molecule compared to more flexible linear or monocyclic analogs, reducing the entropic penalty upon binding to a biological target and often leading to increased potency and selectivity.[2][5]

  • The 1,1-Difluoro Group: The introduction of a CF₂ group is not merely an isosteric replacement for a methylene (CH₂) or a carbonyl (C=O) group. The high electronegativity of fluorine imparts a strong dipole moment and significantly alters the local electronic environment.[6] This has several key consequences:

    • Metabolic Stability: The C-F bond is exceptionally strong, making the 1,1-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.[7]

    • Modulation of pKa: The electron-withdrawing nature of the CF₂ group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby improving cell permeability and oral bioavailability.[8]

    • Conformational Control & Binding Interactions: The CF₂ group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially adding to binding affinity.[6][9]

The following diagram illustrates the logical flow from scaffold selection to desired biological outcomes.

G cluster_0 Scaffold Design Strategy cluster_1 Physicochemical & Pharmacokinetic Outcomes cluster_2 Desired Biological Impact Spirocyclic Core Spirocyclic Core Increased 3D Complexity Increased 3D Complexity Spirocyclic Core->Increased 3D Complexity 1,1-Difluoro Group 1,1-Difluoro Group Enhanced Metabolic Stability Enhanced Metabolic Stability 1,1-Difluoro Group->Enhanced Metabolic Stability Modulated pKa & Lipophilicity Modulated pKa & Lipophilicity 1,1-Difluoro Group->Modulated pKa & Lipophilicity Novel Binding Interactions Novel Binding Interactions 1,1-Difluoro Group->Novel Binding Interactions Improved Potency & Selectivity Improved Potency & Selectivity Increased 3D Complexity->Improved Potency & Selectivity Favorable ADME Profile Favorable ADME Profile Enhanced Metabolic Stability->Favorable ADME Profile Modulated pKa & Lipophilicity->Favorable ADME Profile Novel Binding Interactions->Improved Potency & Selectivity

Caption: Logical workflow from scaffold choice to biological impact.

Comparative Biological Activity: A Case Study in Anti-Viral and Anti-Cancer Agents

A compelling demonstration of the potential of this scaffold comes from the synthesis and evaluation of fluoro-substituted spiro-isoxazolines.[10][11] Researchers developed a series of these compounds and tested their efficacy against human cytomegalovirus (HCMV), a significant viral pathogen, and two cancer cell lines: glioblastomas (GBM6) and triple-negative breast cancer (MDA-MB-231).[12]

Anti-Viral Activity against Human Cytomegalovirus (HCMV)

The study identified several compounds with significant activity against HCMV. The potency of these novel scaffolds was benchmarked against Ganciclovir (GCV), a clinically approved drug for HCMV treatment.[12]

CompoundScaffold TypeHCMV IC₅₀ (μM)[12]
4d Fluoro-Spiro-Isoxazoline9.47
4n Fluoro-Spiro-Isoxazoline10.47
4i Fluoro-Spiro-Isoxazoline11.2
Ganciclovir (Control) Acyclic Guanosine Analog4.96

Analysis: The data reveals that the fluoro-spiro-isoxazoline scaffold can produce compounds with potent anti-HCMV activity, with IC₅₀ values in the low micromolar range.[12] While the control drug Ganciclovir is more potent in this specific assay, the results for compounds 4d and 4n are highly encouraging for a novel scaffold in early-stage discovery, validating the biological relevance of this structural class.[10]

Cytotoxic Activity against Cancer Cell Lines

The same library of compounds was screened for cytotoxicity against glioblastoma and triple-negative breast cancer cell lines, revealing promising anti-cancer potential.

CompoundScaffold TypeCell LineCytotoxicity IC₅₀ (μM)[10]
4l Fluoro-Spiro-IsoxazolineGBM6 & MDA-MB-23136 to 80
5f Fluoro-Spiro-Isoxazoline LactoneGBM6 & MDA-MB-23136 to 80

Analysis: Compounds 4l and 5f demonstrated the highest cytotoxicity, indicating the potential of the fluoro-spiro-isoxazoline core for oncology applications.[10] The range of activity suggests that further structure-activity relationship (SAR) studies could optimize this potency. The structural rigidity and defined exit vectors of the spirocyclic system are prime handles for such optimization efforts.

Experimental Protocols: A Self-Validating System

The trustworthiness of the comparative data hinges on robust and well-validated experimental methodologies. The protocols described below were employed to generate the data in the case study.

Protocol 1: Anti-HCMV Green Fluorescent Protein (GFP)-Based Assay

This cell-based assay is a standard method for quantifying viral inhibition. The choice of a GFP-expressing virus provides a straightforward and quantifiable readout, linking fluorescence intensity directly to the extent of viral replication.

Rationale: This method is preferred over plaque reduction assays for higher throughput screening. The use of a clinically relevant drug (Ganciclovir) as a positive control is critical for validating the assay's sensitivity and relevance.[12]

Workflow Diagram:

G A Seed human foreskin fibroblast (HFF) cells in 96-well plates B Pre-treat cells with serial dilutions of test compounds for 2h A->B C Infect cells with GFP-expressing HCMV (Towne strain) B->C D Incubate for 5-6 days until GFP is visible in controls C->D E Quantify GFP-positive cells using fluorescence microscopy D->E F Calculate IC50 values by plotting % inhibition vs. compound concentration E->F

Caption: Workflow for the HCMV GFP-based inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded into 96-well plates and allowed to form a monolayer.

  • Compound Treatment: Cells are pre-treated for 2 hours with serial dilutions of the test compounds (e.g., fluoro-spiro-isoxazolines) and the control drug (Ganciclovir).

  • Viral Infection: The treated cells are then infected with a GFP-expressing strain of HCMV.

  • Incubation: Plates are incubated for 5-6 days, allowing for viral replication and GFP expression in infected cells.

  • Quantification: The number of GFP-positive cells in each well is counted using a fluorescence microscope.

  • Data Analysis: The percentage of viral inhibition is calculated relative to untreated, infected control wells. IC₅₀ values are determined by fitting the dose-response data to a nonlinear regression curve.

Protocol 2: Cytotoxicity Assay (e.g., MTT or MTS Assay)

To determine the concentration at which a compound is toxic to cells, a standard viability assay is used.

Rationale: This assay is crucial to distinguish between specific anti-viral/anti-cancer activity and general toxicity. A compound that is highly toxic to all cells has limited therapeutic potential. The IC₅₀ for cytotoxicity should ideally be significantly higher than the IC₅₀ for the desired biological effect (therapeutic window).

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., GBM6, MDA-MB-231) are seeded in 96-well plates.

  • Compound Incubation: Cells are incubated with various concentrations of the test compounds for a set period (e.g., 48-72 hours).

  • Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured on a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ for cytotoxicity is determined.

Conclusion and Future Directions

The strategic incorporation of a 1,1-difluoro group into a spirocyclic scaffold presents a compelling strategy for modern drug discovery. The resulting architectures leverage the conformational rigidity and 3D nature of the spirocycle while benefiting from the enhanced metabolic stability and unique electronic properties conferred by the gem-difluoro moiety.

The case study on fluoro-spiro-isoxazolines provides clear experimental evidence that these scaffolds can exhibit potent, biologically relevant activity against challenging targets in virology and oncology.[10][12] While direct, matched-pair comparisons with non-fluorinated analogs are needed for a definitive quantification of the fluorine effect, the data strongly supports the continued exploration of 1,1-difluoro spiro scaffolds. Future work should focus on expanding the library of these compounds, performing detailed SAR studies to optimize potency and selectivity, and conducting comprehensive ADME/PK profiling to assess their full potential as next-generation therapeutic agents.

References

  • Gade, H., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(50), 30223-30237. [Link][10][11]

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  • de L. G. Dias, L., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link][2]

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A Comparative Guide to the Spectroscopic Purity Analysis of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Novel Spirocyclic Scaffolds

In modern drug discovery, the quest for novel chemical matter with improved three-dimensionality has led to a surge of interest in spirocyclic scaffolds.[1][2] These structures, which feature two rings joined by a single atom, offer a rigid and well-defined orientation of substituents in 3D space, often leading to enhanced target affinity and improved physicochemical properties compared to their flatter, aromatic counterparts.[1] The incorporation of fluorine, a common strategy in medicinal chemistry, can further modulate properties like metabolic stability, membrane permeability, and binding affinity.[3]

1,1-Difluoro-5-azaspiro[2.5]octan-4-one represents a confluence of these advantageous features: a rigid spiro[2.5]octane core, a lactam functionality common in bioactive molecules, and a geminal difluoro group. As a key pharmaceutical intermediate, its purity is not merely a quality control metric; it is the foundation upon which the safety and efficacy of a potential therapeutic are built.[4][5] Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological effects and confound downstream biological data.[6][7]

This guide provides a comparative analysis of principal spectroscopic techniques for the robust purity assessment of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. We will move beyond procedural lists to explain the causal-driven choices in methodology, ensuring a self-validating and scientifically sound approach for researchers, scientists, and drug development professionals.

Orthogonal Analytical Strategy: A Workflow for Confidence

A multi-technique, or orthogonal, approach is critical for unambiguously determining purity. No single method is infallible; each provides a unique analytical perspective. A typical workflow combines a rapid, qualitative check with highly specific quantitative methods.

Purity_Analysis_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Structural Confirmation & Purity cluster_2 Phase 3: Final Assessment Sample Sample Receipt IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR Quick Check HRMS High-Resolution MS (HRMS) (Elemental Composition) Sample->HRMS Accurate Mass NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) IR->NMR HRMS->NMR Confirm Formula Quant Quantitative Analysis (qNMR or LC-MS) NMR->Quant Identify Analyte Signal Report Certificate of Analysis (Purity Statement) Quant->Report

Caption: High-level workflow for purity assessment of a novel compound.

¹⁹F Nuclear Magnetic Resonance (NMR): The Definitive Tool for Fluorinated Analogs

For any fluorine-containing molecule, ¹⁹F NMR is the premier analytical technique. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive and easy to detect.[8][9] Its key advantage is a vast chemical shift range (approx. 800 ppm), which dramatically reduces the likelihood of signal overlap—a common challenge in ¹H NMR.[9][10][11]

Expertise & Causality: The two fluorine atoms in 1,1-Difluoro-5-azaspiro[2.5]octan-4-one are geminal and attached to a stereocenter (the spiro carbon). This makes them diastereotopic, meaning they are chemically non-equivalent. We therefore predict they will appear as two distinct signals, which will couple to each other to form an "AB quartet"—a highly diagnostic pattern. The presence of a simple singlet would immediately indicate a different, more symmetrical structure.

Comparative Data: NMR Spectroscopy
Technique Parameter Predicted Data for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Rationale for Purity Assessment
¹⁹F NMR Chemical Shift (δ)-90 to -120 ppm (AB quartet)The wide chemical shift range provides a clear window to observe fluorine-containing impurities.[11] The characteristic AB quartet confirms the geminal difluoro arrangement on the spirocyclic core.
Coupling Constant (J)²JFF ≈ 240-260 HzA large geminal coupling is characteristic and confirms the structure.
¹H NMR Chemical Shift (δ)7.0-8.5 ppm (broad s, 1H, N-H); 1.5-3.5 ppm (m, 8H, alkyl)Confirms the presence of the lactam proton and the correct number of aliphatic protons. Impurities from starting materials would show distinct signals.
¹³C NMR Chemical Shift (δ)~170 ppm (C=O); ~115 ppm (t, ¹JCF ≈ 280-300 Hz, CF₂)Confirms the presence of the lactam carbonyl and the highly characteristic carbon bearing the two fluorine atoms, which is split into a triplet by them.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR (qNMR) is an absolute method that can determine purity without needing a reference standard of the analyte itself.[10][12]

  • Internal Standard Selection: Choose a high-purity internal standard with a single, sharp ¹⁹F resonance in a clear region of the spectrum (e.g., trifluorotoluene). The standard must be chemically inert towards the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 1,1-Difluoro-5-azaspiro[2.5]octan-4-one sample into a clean vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a 5mm NMR tube.

  • Instrumental Setup (Trustworthiness Pillar):

    • Acquire the spectrum on a well-calibrated NMR spectrometer (≥400 MHz).

    • Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals. A typical value for quantitative accuracy is 30 seconds.[13] This ensures all nuclei have fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for accurate integration.

  • Data Processing & Calculation:

    • Apply a baseline correction and carefully integrate the signals for the analyte (both peaks of the AB quartet) and the internal standard.

    • Calculate the purity using the following formula:

    
    
    

    Where: I = Integral area, N = Number of fluorine nuclei, M = Molar mass, m = mass, P = Purity of the standard.

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_output Calculated Result I_analyte Integral (Analyte) Purity_Result Purity (%) of Analyte I_analyte->Purity_Result I_std Integral (Standard) I_std->Purity_Result m_analyte Mass (Analyte) m_analyte->Purity_Result m_std Mass (Standard) m_std->Purity_Result M_analyte Molar Mass (Analyte) M_analyte->Purity_Result M_std Molar Mass (Standard) M_std->Purity_Result N_analyte Nuclei Count (Analyte, N=2) N_analyte->Purity_Result N_std Nuclei Count (Standard) N_std->Purity_Result P_std Purity (Standard) P_std->Purity_Result

Caption: Logical inputs for the calculation of purity via qNMR.

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the target compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.

Expertise & Causality: For a molecule like 1,1-Difluoro-5-azaspiro[2.5]octan-4-one (Formula: C₇H₉F₂NO), the expected monoisotopic mass is 161.0652 g/mol .[14] Observing this mass with high accuracy via HRMS provides strong evidence for the compound's identity. The choice of ionization technique is critical. Electrospray Ionization (ESI) is suitable for this molecule due to the presence of the lactam group, which can be readily protonated to form the [M+H]⁺ ion. Field ionization (FI) is a very soft technique that can be useful if other methods fail to show a molecular ion.[15]

Comparative Data: MS and IR Spectroscopy
Technique Parameter Predicted Data for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Rationale for Purity Assessment
LC-HRMS (ESI+) [M+H]⁺ ion (m/z)Calculated: 162.0725, Observed: 162.0725 ± 5 ppmConfirms elemental composition. The chromatographic separation (LC) allows for the detection and potential identification of impurities with different masses or retention times.
FragmentationLoss of CO, C₂H₄, HF are plausible fragments.Fragmentation patterns can help confirm the structure and identify isomers or related impurities. Fluorinated compounds often exhibit characteristic fragmentation.[16][17]
Infrared (IR) Vibrational Frequency (cm⁻¹)~3200 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, lactam), 1100-1300 (strong, C-F stretches)A rapid and non-destructive technique to confirm the presence of key functional groups.[18] The absence of certain bands (e.g., O-H from a hydrolyzed precursor) can indicate purity. The carbonyl (C=O) stretch is particularly intense and diagnostic.[19][20]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (to aid ionization). For example, a 5-95% B gradient over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI+):

    • Scan Range: 50-500 m/z.

    • Resolution: >10,000 (FWHM).

    • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperatures for maximum signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Extract the ion chromatogram for the target m/z (162.0725). The purity can be estimated by the area percentage of the main peak relative to all other detected peaks.

    • Analyze the mass spectra of any impurity peaks to propose their potential structures.

Conclusion: A Synthesis of Spectroscopic Evidence

The purity assessment of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one requires a thoughtful, multi-faceted approach. While IR and HRMS provide rapid and essential confirmation of functional groups and elemental composition, ¹⁹F NMR stands out as the most powerful and precise technique for both structural confirmation and quantitative purity determination. Its high sensitivity and wide chemical shift dispersion make it ideal for identifying and quantifying fluorine-containing impurities that might otherwise be missed.[3][10][21] By combining these orthogonal techniques as outlined, researchers and drug development professionals can establish a high degree of confidence in the quality of this valuable pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

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A Senior Application Scientist's Guide to Validating the Bioisostere Effect of gem-Difluoro Groups in Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug-like properties.[1][2] Among the various fluorination tactics, the replacement of a methylene group (–CH₂–) with a gem-difluoro group (–CF₂–) has emerged as a powerful bioisosteric substitution. This guide provides an in-depth comparison of gem-difluorinated spirocycles against their non-fluorinated analogues, offering experimental validation for their enhanced pharmacological profiles. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, offer a unique platform to investigate this bioisosteric effect, as they provide conformational rigidity and novel chemical space.[3][4]

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for validating the impact of gem-difluorination.

The Rationale: Why gem-Difluorination in Spirocycles?

The substitution of a methylene group with a difluoromethylene group introduces profound, localized changes to a molecule's electronic and conformational landscape. The high electronegativity of fluorine creates a strong dipole moment and can alter the acidity (pKa) of neighboring functional groups.[5][6] Furthermore, the C-F bond is significantly stronger than the C-H bond, often leading to increased metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[1][7]

When this substitution is made within a spirocyclic framework, these effects are amplified. Spirocycles lock the geometry around a central quaternary carbon, reducing conformational flexibility and presenting well-defined vectors for substituent interactions with a biological target.[3][4] The introduction of a gem-difluoro group can further constrain the ring's conformation and modulate its physicochemical properties in a predictable manner.

G cluster_0 Non-Fluorinated Spirocycle cluster_1 gem-Difluorinated Spirocycle CH2 Methylene Group (CH₂) Properties1 Baseline Lipophilicity Metabolic Soft Spot Standard Conformation CH2->Properties1 Leads to CF2 gem-Difluoro Group (CF₂) (Bioisostere) CH2->CF2 Bioisosteric Replacement Properties2 Altered Lipophilicity (LogP) Blocked Metabolism Constrained Conformation Modulated pKa CF2->Properties2 Leads to

Caption: Bioisosteric replacement of a methylene with a gem-difluoro group.

Comparative Analysis: Experimental Validation

To objectively assess the bioisostere effect, a "matched molecular pair" analysis is essential. This involves synthesizing the gem-difluorinated spirocycle and its direct non-fluorinated analogue and evaluating their properties side-by-side.

Synthesis of gem-Difluorinated Spirocycles

The construction of gem-difluorinated spirocycles has become more accessible through modern synthetic methods.[8] Palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes is one such powerful strategy.[9] Other approaches include the cyclization of precursors containing a difluoromethylene unit.[10][11]

Key Synthetic Consideration: The choice of fluorinating reagent and reaction conditions is critical to avoid unwanted side reactions and achieve good yields. Reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) are commonly used, but their application depends on the specific substrate.

Conformational Effects

The introduction of a gem-difluoro group can significantly alter the conformational preferences of a spirocycle. In some cases, this can lead to the stabilization of a bioactive conformation that would otherwise be a minor contributor to the overall population of conformers.[12][13][14]

Experimental Validation:

  • NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of atoms, helping to elucidate the preferred conformation in solution. A study on a model macrocyclic system revealed that the fluorinated version existed in a 4:1 equilibrium of two distinct conformations (trans and cis amide), while the non-fluorinated analogue heavily favored a single conformation.[12][13]

  • X-ray Crystallography: This provides a definitive solid-state structure, revealing bond angles, lengths, and the overall three-dimensional shape of the molecule.

Physicochemical Properties

The impact of gem-difluorination on key physicochemical properties like lipophilicity (LogP/LogD) and acidity/basicity (pKa) is a primary driver of its utility in drug design.

  • Lipophilicity (LogP/LogD): The effect on lipophilicity is not always straightforward. While fluorine is highly electronegative, the overall impact depends on the molecular context. In some cases, gem-difluorination can decrease lipophilicity, while in others, particularly in heterocyclic systems, it can lead to an increase.[5][15] This is influenced by the orientation of the C-F bonds relative to neighboring C-H bonds and the overall molecular dipole.[6]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the gem-difluoro group reliably lowers the pKa of nearby basic functional groups (e.g., amines) and increases the acidity of acidic groups (e.g., carboxylic acids).[5][16] This modulation can be critical for improving properties like cell permeability and oral absorption.[1]

Data Summary Table:

PropertyNon-Fluorinated Analoguegem-Difluorinated AnalogueRationale for Change
LogP Varies (e.g., 2.5)Can increase or decrease (e.g., 2.3 or 2.8)Complex interplay of dipole moment and solvent interactions.[5][6]
pKa (of a nearby amine) Higher (e.g., 9.5)Lower (e.g., 8.5)Inductive electron-withdrawing effect of the CF₂ group.[16]
Metabolic Stability (T½) Lower (e.g., 15 min)Higher (e.g., >60 min)C-F bonds are stronger and block CYP-mediated oxidation.[1][7]
Aqueous Solubility VariesOften improves, but context-dependent.[5][13]Changes in crystal lattice energy and polarity.
Metabolic Stability

One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[7] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes, which are primary drivers of drug metabolism in the liver.[1][17]

Experimental Validation Protocol: In Vitro Microsomal Stability Assay

This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.

G cluster_workflow Microsomal Stability Assay Workflow start Prepare Compound Stock (10 mM in DMSO) step1 Incubate Compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C start->step1 step2 Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile step1->step2 step3 Centrifuge to Pellet Protein step2->step3 step4 Analyze Supernatant by LC-MS/MS step3->step4 step5 Quantify Parent Compound Remaining step4->step5 end_node Calculate Half-Life (T½) and Intrinsic Clearance (CLint) step5->end_node

Caption: Workflow for a typical in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (human or rodent) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding the test compound (typically at a final concentration of 1 µM). The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Calculation: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (T½) is calculated from the slope of the natural logarithm of the concentration versus time.

Expected Outcome: For a successful bioisosteric replacement, the gem-difluorinated spirocycle should exhibit a significantly longer half-life compared to its non-fluorinated counterpart, indicating improved metabolic stability.[18]

Case Study: Impact on Biological Activity

While improving ADME properties is crucial, the ultimate goal is to enhance or maintain biological potency. The conformational and electronic changes induced by gem-difluorination can directly impact target binding.

In a hypothetical case, consider a spirocyclic inhibitor of a kinase. The non-fluorinated parent compound shows an IC₅₀ of 50 nM but suffers from rapid metabolic clearance.

  • The gem-difluoro analogue is synthesized.

  • Conformational analysis by NMR suggests the difluoro group restricts the spirocycle into a conformation that more closely mimics the bound state of the natural ligand.

  • Binding affinity assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) are performed.

  • Cellular potency assays confirm the effect on the target in a biological context.

Hypothetical Comparative Data:

CompoundTarget IC₅₀ (nM)Microsomal T½ (min)Key Observation
Non-Fluorinated5010Potent but metabolically unstable.
gem-Difluorinated4575Potency maintained, metabolic stability increased >7-fold.

The introduction of the gem-difluoro group not only blocked a metabolic "soft spot" but also pre-organized the molecule into a more favorable binding conformation, preserving its high potency.

Conclusion

The bioisosteric replacement of a methylene group with a gem-difluoro moiety in spirocyclic systems is a validated and powerful strategy in drug discovery. It offers a multifaceted approach to improving compound properties by modulating conformation, altering physicochemical characteristics like pKa and lipophilicity, and significantly enhancing metabolic stability. The experimental protocols and comparative analyses outlined in this guide provide a robust framework for researchers to rationally design and validate the next generation of spirocyclic drug candidates. By leveraging this unique bioisostere, scientists can overcome common developmental hurdles and unlock new therapeutic potential.

References

  • Divergent Synthesis of gem-Difluorinated Oxa-Spirocyclohexadienones by One-Pot Sequential Reactions of p-Hydroxybenzyl Alcohols. (2022). American Chemical Society.
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  • Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. (2024).
  • Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. (2023). PubMed.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.).
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  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv.
  • Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. (n.d.).
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.).
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  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). PubMed.
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  • Fluorine in drug discovery: Role, design and case studies. (n.d.). N/A.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
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Unveiling the Molecular Blueprint: A Comparative Analysis of HRMS and NMR in the Structural Elucidation of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) and its application in deciphering the fragmentation patterns of spiro[2.5]octan-4-one, a spirocyclic ketone with potential applications in organic synthesis and medicinal chemistry. Furthermore, we will objectively compare the insights derived from HRMS with those obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive perspective on the strengths and limitations of each technique in the context of small molecule analysis.

Spiro[2.5]octan-4-one, with a molecular formula of C₈H₁₂O and a monoisotopic mass of 124.0888 Da, presents a unique structural challenge due to its strained cyclopropane ring fused to a cyclohexanone moiety.[1] Understanding its stability and fragmentation behavior under ionization is critical for its identification in complex mixtures and for predicting the metabolic fate of related compounds.

High-Resolution Mass Spectrometry (HRMS) Analysis: A Window into Fragmentation

HRMS, particularly when coupled with Gas Chromatography (GC), is a powerful tool for determining the elemental composition of a molecule and its fragments with high accuracy. The electron ionization (EI) mass spectrum of spiro[2.5]octan-4-one provides a characteristic fingerprint, revealing key structural motifs through its fragmentation pathways.

Experimental Protocol: GC-HRMS of Spiro[2.5]octan-4-one

A standard protocol for the analysis of spiro[2.5]octan-4-one using GC-HRMS would involve the following steps:

  • Sample Preparation: A dilute solution of spiro[2.5]octan-4-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Gas Chromatography (GC) Separation: The sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation from any impurities.

  • Electron Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M•+) and various fragment ions.

  • High-Resolution Mass Analysis: The ions are then accelerated into a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap), which measures their mass-to-charge ratio (m/z) with high precision, allowing for the determination of their elemental compositions.

Diagram of the GC-HRMS Workflow

GC-HRMS Workflow cluster_GC Gas Chromatography cluster_MS High-Resolution Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Injection Oven Oven IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for GC-HRMS analysis.

Fragmentation Patterns of Spiro[2.5]octan-4-one

The mass spectrum of spiro[2.5]octan-4-one is characterized by a series of fragment ions that provide clues to its structure. The fragmentation of cyclic ketones is often initiated by α-cleavage, the breaking of a carbon-carbon bond adjacent to the carbonyl group.[2][3]

A reference GC-MS spectrum for spiro[2.5]octan-4-one is available from John Wiley & Sons, Inc. under the identifier K-118-2446-13.[1] While the full spectrum is proprietary, analysis of the fragmentation patterns of similar spirocyclic ketones and general principles of mass spectrometry allow for the prediction of its key fragments. The fragmentation of the parent hydrocarbon, spiro[2.5]octane, for which a mass spectrum is available in the NIST Chemistry WebBook, can also provide insight into the breakdown of the carbocyclic skeleton.[4][5]

Table 1: Predicted Key Fragments in the EI Mass Spectrum of Spiro[2.5]octan-4-one

m/z (Predicted)Proposed FormulaDescription of Loss
124C₈H₁₂OMolecular Ion (M•+)
96C₆H₈OLoss of ethylene (C₂H₄) from the cyclohexanone ring
81C₆H₉Loss of a cyclopropyl radical (•C₃H₅)
68C₄H₄ORetro-Diels-Alder type fragmentation of the cyclohexanone ring
55C₃H₃OFurther fragmentation of the oxygen-containing ring

Proposed Fragmentation Pathway of Spiro[2.5]octan-4-one

Fragmentation_Spiro_2_5_octan_4_one M Spiro[2.5]octan-4-one m/z = 124 (M•+) F96 m/z = 96 (C₆H₈O) M->F96 - C₂H₄ F81 m/z = 81 (C₆H₉) M->F81 - •C₃H₅ F68 m/z = 68 (C₄H₄O) F96->F68 - C₂H₄ F55 m/z = 55 (C₃H₃O) F68->F55 - CH

Caption: A plausible fragmentation pathway for spiro[2.5]octan-4-one under electron ionization.

A Comparative Perspective: HRMS vs. NMR Spectroscopy

While HRMS provides invaluable information about the elemental composition and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and often more definitive picture of the molecular structure by probing the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms in a molecule.[6] For spiro[2.5]octan-4-one, NMR would be instrumental in confirming the presence and connectivity of the cyclopropane and cyclohexanone rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Spiro[2.5]octan-4-one

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (Cyclopropane)0.5 - 1.0MultipletHighly shielded protons characteristic of a three-membered ring.
¹H (Cyclohexanone α to C=O)2.2 - 2.6MultipletDeshielded protons adjacent to the carbonyl group.
¹H (Cyclohexanone β, γ to C=O)1.5 - 2.0MultipletOverlapping signals from the remaining methylene groups.
¹³C (C=O)205 - 215SingletCharacteristic chemical shift for a ketone carbonyl carbon.
¹³C (Spiro Carbon)30 - 40SingletQuaternary carbon at the spiro junction.
¹³C (Cyclopropane)10 - 20TripletShielded methylene carbons of the cyclopropane ring.
¹³C (Cyclohexanone)25 - 45TripletMethylene carbons of the cyclohexanone ring.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Head-to-Head Comparison: HRMS vs. NMR
FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)
Information Provided Elemental composition, molecular weight, fragmentation patterns.Detailed atomic connectivity, stereochemistry, 3D structure.[6]
Sensitivity Very high (picomole to femtomole).[7]Lower than MS (micromole to nanomole).[7]
Sample Requirement Small (micrograms or less).Larger (milligrams).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).
Structural Isomers Can sometimes distinguish based on fragmentation, but can be ambiguous.Excellent for distinguishing isomers with different connectivity.
Data Interpretation Requires knowledge of fragmentation rules and can be complex for unknown compounds.Interpretation can be complex but is often more definitive for structure elucidation.

Conclusion: A Synergistic Approach to Structural Elucidation

Both HRMS and NMR are indispensable tools in the arsenal of the modern chemist. For the structural elucidation of a novel compound like spiro[2.5]octan-4-one, a synergistic approach is most effective. HRMS provides a rapid and highly sensitive method to determine the molecular formula and gain initial structural insights through fragmentation analysis. NMR, on the other hand, delivers a detailed and unambiguous map of the atomic connectivity, confirming the proposed structure.

The fragmentation patterns observed in the HRMS spectrum of spiro[2.5]octan-4-one, characterized by the loss of small neutral molecules from the six-membered ring and cleavage of the cyclopropane ring, are consistent with its spirocyclic ketone structure. When combined with the detailed connectivity information from ¹H and ¹³C NMR, researchers can confidently assign the structure of this and other related novel compounds, paving the way for their further investigation and application in drug discovery and development.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones.
  • PubChem. (n.d.). Spiro[2.5]octan-4-one.
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  • ResearchGate. (2025, August 7). 13 C and 1 H NMR Spectra of Synthetic (25 R )-5α-Spirostanes.
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  • PubChem. (n.d.). Spiro[2.5]octan-4-ol.
  • NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-.
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  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid.
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A Comparative Guide to the In Vitro ADME Properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of spirocyclic scaffolds into drug candidates has become an increasingly popular strategy in medicinal chemistry to enhance three-dimensionality and improve physicochemical and pharmacokinetic properties.[1][2] Among these, the 1,1-difluoro-5-azaspiro[2.5]octan-4-one core represents a novel scaffold with potential for favorable drug-like characteristics. This guide provides an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of analogs based on this scaffold, offering experimental data and protocols to inform lead optimization efforts.

The early assessment of ADME properties is a critical component of modern drug discovery, helping to identify and mitigate potential liabilities before significant resources are invested.[3][4] Properties such as metabolic stability, aqueous solubility, membrane permeability, and plasma protein binding are key determinants of a compound's in vivo behavior and ultimate clinical success. This guide will delve into the experimental evaluation of these parameters for our series of 1,1-difluoro-5-azaspiro[2.5]octan-4-one analogs.

Comparative ADME Profiling

A series of 1,1-difluoro-5-azaspiro[2.5]octan-4-one analogs (Analogs 1-5) were synthesized and profiled in a battery of in vitro ADME assays. The data are summarized in the table below, providing a direct comparison of their performance.

Analog Metabolic Stability (t½, min) Kinetic Solubility (µM) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Plasma Protein Binding (%)
Analog 1 451505.285
Analog 2 > 60852.192
Analog 3 252108.978
Analog 4 551206.588
Analog 5 38953.495

Table 1: In Vitro ADME Properties of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one Analogs.

Experimental Methodologies and Insights

The following sections detail the protocols used to generate the data in Table 1, offering insights into the experimental design and interpretation of the results.

Rationale: Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and clearance.[5] Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them a cost-effective and widely used in vitro model.[5]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: Test compounds (1 µM final concentration) are added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes IncubationMix Incubation Mixture Microsomes->IncubationMix Buffer Phosphate Buffer Buffer->IncubationMix TestCompound Test Compound (1 µM) TestCompound->IncubationMix NADPH Add NADPH IncubationMix->NADPH Initiate Reaction Quench Quench at Time Points NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½) LCMS->Data KineticSolubilityWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Stock 10 mM DMSO Stock SerialDilution Serial Dilution in DMSO Stock->SerialDilution AddPBS Add PBS (pH 7.4) SerialDilution->AddPBS Incubate Incubate & Shake AddPBS->Incubate Nephelometry Nephelometry Incubate->Nephelometry Filtration Filtration Incubate->Filtration Quantification UV/LC-MS Quantification Filtration->Quantification

Figure 2: Workflow for Kinetic Solubility Assay.

Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer that serves as a valuable in vitro model of the intestinal epithelium. [6]This assay is widely used to predict the oral absorption of drugs. [7] Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). [8]3. Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time. [9]The experiment is also performed in the reverse direction (B to A) to assess active efflux. [6]4. Sample Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment. [6]

Caco2PermeabilityWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Caco-2 on Transwells TEER Measure TEER Culture->TEER AddCompound Add Compound to Donor TEER->AddCompound Incubate Incubate AddCompound->Incubate SampleReceiver Sample Receiver Compartment Incubate->SampleReceiver LCMS LC-MS/MS Analysis SampleReceiver->LCMS Papp Calculate Papp LCMS->Papp

Figure 3: Workflow for Caco-2 Permeability Assay.

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its therapeutic target. [10]Only the unbound fraction is pharmacologically active. [11]Equilibrium dialysis is considered the gold standard method for determining PPB. [11][12] Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with disposable inserts, each containing two chambers separated by a semipermeable membrane.

  • Sample Preparation: The test compound is spiked into plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The percent bound is calculated as: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100.

PPBWorkflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis REDdevice RED Device LoadDevice Load Device REDdevice->LoadDevice SpikedPlasma Spiked Plasma SpikedPlasma->LoadDevice Buffer Buffer Buffer->LoadDevice Incubate Incubate to Equilibrium LoadDevice->Incubate SampleChambers Sample Both Chambers Incubate->SampleChambers LCMS LC-MS/MS Analysis SampleChambers->LCMS Calculate Calculate % Bound LCMS->Calculate

Figure 4: Workflow for Plasma Protein Binding Assay.

Discussion and Structure-Activity Relationships

The in vitro ADME data reveal important structure-activity relationships among the 1,1-difluoro-5-azaspiro[2.5]octan-4-one analogs. Analog 2 demonstrates the highest metabolic stability, suggesting that the substitutions on this analog may hinder access to metabolic enzymes. Conversely, Analog 3 exhibits the lowest metabolic stability but the highest permeability and solubility, a common trade-off in drug design. The high plasma protein binding observed for all analogs is a characteristic that will need to be considered in the context of their in vivo potency.

The spirocyclic nature of this scaffold likely contributes to the favorable permeability and solubility profiles observed for several of the analogs by disrupting planarity and reducing crystal lattice energy. [13]Further optimization of this series should focus on balancing metabolic stability with permeability and solubility while maintaining acceptable levels of plasma protein binding.

Conclusion

This guide provides a comprehensive overview of the in vitro ADME properties of a novel series of 1,1-difluoro-5-azaspiro[2.5]octan-4-one analogs. The detailed experimental protocols and comparative data offer valuable insights for researchers in the field of drug discovery. By understanding the interplay between chemical structure and ADME properties, scientists can make more informed decisions in the design and selection of drug candidates with a higher probability of success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Retrieved from [Link]

  • Neuhoff, S., et al. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 945, pp. 169-181). Humana Press. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

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  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

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  • Wessjohann, L. A., et al. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Li, A. P. (2001). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 6(7), 357-366. Retrieved from [Link]

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Comparative Solubility & Physicochemical Profiling of Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Reality Check

In modern drug discovery, spirocyclic scaffolds have emerged as the premier solution to "Escape from Flatland"—the movement to increase fraction sp³ (


) character to improve clinical success rates.[1][2] While the theoretical advantage of spirocycles (dimensionality, metabolic stability, novel IP space) is well-documented, the solubility narrative is often oversimplified.

This guide provides an objective, data-driven comparison of spirocyclic building blocks against their flat aromatic and heteroaliphatic analogs. Crucially, we address the nuance that not all spirocycles improve solubility . While they invariably lower planarity, lipophilic spiro-cores (e.g., pure carbocyclic spiro[3.3]heptanes) can sometimes reduce aqueous solubility compared to polar flat heterocycles. This guide details when to use specific spiro-classes and how to measure their physicochemical performance accurately.

The Comparative Landscape: Flat vs. Spiro[4]

We analyze three distinct scaffold classes often interchangeable in Hit-to-Lead (H2L) optimization.

Scenario A: Phenyl Ring Replacement (The Bioisostere Case)

Replacing a flat phenyl ring with a rigid, 3D spirocycle is a standard strategy to improve metabolic stability and reduce "brick dust" insolubility caused by


-

stacking.
  • Baseline: 1,4-Disubstituted Benzene (Flat,

    
    ).
    
  • Alternative: Spiro[3.3]heptane (3D,

    
    ).
    

Performance Analysis: Data derived from Sonidegib analog studies demonstrates that while spiro[3.3]heptane significantly improves metabolic stability (due to lack of aromatic oxidation sites), it acts as a "lipophilic spacer." It breaks planarity but does not inherently add polarity.

PropertyPhenyl Core (Baseline)Spiro[3.3]heptane CoreImpact
Dimensionality Planar (2D)Isometric (3D)Eliminates

-stacking aggregation.
Lipophilicity (cLogP) HighModerate (-0.8 units)Reduces lipophilicity, but remains hydrophobic.
Metabolic Stability (

)
Low (Rapid oxidation)High (>200% increase)Major Advantage. Blocks CYP450 metabolism.
Solubility Low (Crystalline packing)ModerateImprovement is driven by disruption of crystal lattice energy, not polarity.
Scenario B: Piperidine Replacement (The Solubility Trap)

Replacing a piperidine with an azaspiro system is common, but researchers must be wary of the "Solubility Trap."

  • Baseline: Piperidine (Flexible, Polar N).

  • Alternative: 1-Azaspiro[3.3]heptane.[3][4][5]

Experimental Insight: In studies involving Bupivacaine analogs, replacing the piperidine with 1-azaspiro[3.3]heptane reduced aqueous solubility (136 µM ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 12 µM).
  • Why? The compact, rigid spiro-core can sometimes pack efficiently in the solid state, and without added heteroatoms (like Oxygen), the lipophilicity reduction is insufficient to offset the loss of solvation entropy.

Scenario C: The "Oxa" Fix (The Solubility Solution)

To counteract the lipophilicity of pure carbon spiro-cores, Oxa-azaspirocycles are the superior choice for solubility enhancement.

  • Comparison: Azaspiro[3.3]heptane vs. 2-Oxa-6-azaspiro[3.3]heptane.

Data: Incorporating an oxygen atom into the spiro-frame (Oxa-spiro) can increase solubility by up to 40-fold compared to the carbocyclic spiro analog.[6]

Decision Framework: Scaffold Selection

Use the following logic flow to select the appropriate building block based on your lead compound's specific liability.

ScaffoldSelection Start Lead Compound Liability? Metab High Metabolic Clearance (Aromatic Oxidation) Start->Metab Solub Poor Aqueous Solubility Start->Solub Select Off-Target / hERG Issues Start->Select SpiroC Carbocyclic Spiro (Spiro[3.3]heptane) Metab->SpiroC Block CYP sites Maintain Lipophilicity SpiroO Oxa-Spirocycle (2-Oxa-6-azaspiro[3.3]heptane) Solub->SpiroO Lower LogD Disrupt Packing SpiroN Diazaspirocycle (2,6-Diazaspiro[3.3]heptane) Select->SpiroN Alter Vector Tune Basicity

Figure 1: Strategic selection of spirocyclic cores based on the specific ADME liability of the parent compound.

Experimental Protocol: Thermodynamic Solubility

As a Senior Scientist, I strongly advise against relying solely on Kinetic Solubility (DMSO precipitation) for spirocyclic scaffolds. Spirocycles often form unique crystal polymorphs that kinetic methods miss. Thermodynamic Solubility (Shake-Flask) is the self-validating gold standard.

Materials[2][5][6][9][10][11]
  • Test Compound: Solid powder (crystalline preferred).

  • Media: Phosphate Buffer Saline (PBS) pH 7.4 or Simulated Gastric Fluid (SGF).

  • Detection: HPLC-UV or LC-MS/MS.

Workflow (Step-by-Step)
  • Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of buffer in a glass vial. Ensure undissolved solid is visible (supersaturation).

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours .

    • Note: Short incubation (4h) risks false lows due to slow dissolution rates of rigid spiro-lattices.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Crucial Step: Filter supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.

  • pH Check: Measure the pH of the filtrate. If the compound is a base (common for spiro-amines), it may buffer the solution, altering the pH-dependent solubility.

SolubilityWorkflow Step1 1. Supersaturation (Excess Solid + Buffer) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge + PTFE Filter) Step2->Step3 Step4 4. Quantification (HPLC-UV/MS) Step3->Step4

Figure 2: Thermodynamic Solubility Assay Workflow ensuring exclusion of micro-crystals.

Summary Data Table: Representative Physicochemical Trends

The following table summarizes the general trends observed when replacing a standard Piperidine core with spirocyclic alternatives. Values are representative of literature averages (e.g., Mykhailiuk et al., Carreira et al.).

Scaffold TypeStructure Class

LogD
Solubility TrendMetabolic StabilityPrimary Use Case
Piperidine Flat HeterocycleBaselineBaselineBaselineStandard Linker
Spiro[3.3]heptane Carbocyclic Spiro-0.4 to -0.8Neutral / Decrease High Bioisostere for Phenyl; CYP blocking.
1-Azaspiro[3.3]heptane Spiro Amine-0.4Decrease HighIP generation; Rigidifying amines.
2-Oxa-6-azaspiro[3.3] Oxa-Spiro-1.5 to -2.0 High Increase ModerateSolubility Rescue ; Lowering lipophilicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][7][8] Journal of Medicinal Chemistry.[8] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes: Analogs of Morpholine and 1,4-Dioxane. Angewandte Chemie International Edition.[4] [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][9] Angewandte Chemie International Edition.[4] [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3][4][5] Angewandte Chemie International Edition.[4] [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.[4] [Link]

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Safety Operating Guide

Navigating the Disposal of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The robust nature of the carbon-fluorine bond, a hallmark of fluorinated compounds, renders them chemically stable and often resistant to natural degradation.[1][2][3][4][5][6][7] This persistence necessitates specialized disposal procedures to prevent their accumulation in the environment. This guide is built on the foundational principles of expertise, trustworthiness, and authoritative grounding to provide a self-validating system for laboratory safety.

Core Principles of Fluorinated Compound Disposal

The primary challenge in disposing of fluorinated compounds lies in the strength of the carbon-fluorine bond.[2] Improper disposal can lead to the release of persistent organic pollutants. Therefore, the recommended disposal methods focus on the complete destruction or secure containment of the compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, a precautionary approach is paramount. It should be handled as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[8]To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9]To avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedures for the disposal of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Labeling: The label should include the full chemical name, "1,1-Difluoro-5-azaspiro[2.5]octan-4-one," the CAS number (if available), and appropriate hazard symbols (e.g., "Caution: Substance of Unknown Toxicity").

  • Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Avoid mixing with strong oxidizing agents.[8]

2. Selection of Disposal Method:

The choice of disposal method depends on the quantity of waste and the available facilities. The following decision tree illustrates the selection process.

DisposalDecisionTree Disposal Decision Pathway for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one start Start: Waste Generated small_quantity Small Quantities (<1 kg) start->small_quantity large_quantity Large Quantities (>1 kg) start->large_quantity incineration High-Temperature Incineration (>1200 °C) small_quantity->incineration Preferred Method landfill Hazardous Waste Landfill small_quantity->landfill Alternative Method large_quantity->incineration Preferred Method large_quantity->landfill Alternative Method consult_ehs Consult Environmental Health & Safety (EHS) for all disposal routes incineration->consult_ehs landfill->consult_ehs

Caption: Decision tree for selecting the appropriate disposal method.

3. High-Temperature Incineration (Preferred Method):

High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[2][10][11]

  • Mechanism: At temperatures exceeding 1200°C, the strong carbon-fluorine bonds are broken down.[11] The resulting fluorine can be scrubbed from the flue gas, typically as a salt.[2]

  • Procedure:

    • Package the waste in a compatible container as per your institution's and the waste disposal vendor's guidelines.

    • Ensure the container is securely sealed and properly labeled.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company that operates high-temperature incineration facilities.

4. Hazardous Waste Landfill (Alternative Method):

If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is an alternative, though less ideal, option.[5][10]

  • Mechanism: This method contains the waste to prevent its release into the environment.[5] However, it does not destroy the compound.

  • Procedure:

    • Package the waste according to the requirements of the hazardous waste landfill.

    • Ensure the container is robust, leak-proof, and clearly labeled.

    • Coordinate with a certified hazardous waste management service for transportation and disposal.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Conclusion

The proper disposal of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a critical aspect of laboratory safety and environmental responsibility. Due to the inherent stability of fluorinated compounds, high-temperature incineration is the preferred method of disposal. In its absence, containment in a secure hazardous waste landfill is an acceptable alternative. Adherence to these guidelines, in conjunction with your institution's specific safety protocols, will ensure the safe management of this and other novel fluorinated compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Available at: [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. Available at: [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. Available at: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. Available at: [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides. Available at: [Link]

  • Biodegradation of fluorinated alkyl substances - PubMed. Available at: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

  • Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC. Available at: [Link]

  • 1,1-difluoro-5-azaspiro[2.5]octan-4-one - PubChemLite. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET AZ1 - UBPBio. Available at: [Link]

  • 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one - PubChem. Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. Available at: [Link]

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Comprehensive Safety and Handling Guide for 1,1-Difluoro-5-azaspiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one. As a novel fluorinated spirocyclic ketone, this compound requires careful management due to its potential hazards. This document synthesizes established safety protocols for similar chemical structures and general best practices for handling halogenated organic compounds to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Triage

Known and Inferred Hazards:

Based on data for similar compounds like 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride and 4-Azaspiro[2.5]octan-5-one, the following hazards should be assumed[1][2]:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1]

  • Skin and Eye Irritation: May cause significant irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

GHS Hazard Profile (Presumptive):

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07: Harmful/IrritantWarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2GHS07: Harmful/IrritantWarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, skin contact, and eye contact.[4] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

Core PPE Requirements:

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's specifications for breakthrough time and permeation data for halogenated organic compounds. Double gloving is recommended when handling concentrated solutions or the neat compound.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are mandatory.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of 1,1-Difluoro-5-azaspiro[2.5]octan-4-one, especially in powder form, must be conducted in a certified chemical fume hood to prevent inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

PPE Selection Logic:

Caption: PPE selection based on hazard mitigation.

Operational and Handling Plan

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidental release.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as outlined in Section 2.

    • Have a spill kit readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a draft shield to minimize air currents that could disperse the powder.

    • Clean any spatulas or weighing implements with a suitable solvent (e.g., ethanol) in the fume hood.

  • Dissolution and Reaction:

    • Add solvents to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of volatile compounds.[6]

    • Maintain constant vigilance of the reaction, and do not leave it unattended.

  • Post-Procedure:

    • Quench the reaction safely according to the specific protocol.

    • Clean all glassware with an appropriate solvent and decontaminating solution.

    • Wipe down the work area in the fume hood with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination.

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.

Emergency Procedures:

ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact Environmental Health and Safety.

Waste Disposal:

1,1-Difluoro-5-azaspiro[2.5]octan-4-one is a halogenated organic compound and must be disposed of as hazardous waste.[6][8]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[9][10]

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[11] The container should be clearly marked with "Hazardous Waste" and the chemical name.[11]

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety department. Do not pour any amount of this compound or its solutions down the drain.[9]

Waste Disposal Workflow:

Waste_Disposal Start Generation of Waste (Solid or Solution) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Collect in Designated, Labeled, Sealed Container Segregate->Container EHS Arrange for Pickup by Environmental Health & Safety Container->EHS

Caption: Workflow for proper waste disposal.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. Available from: [Link]

  • Organic Solvents - Environment, Health and Safety. University of North Carolina at Chapel Hill. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. Available from: [Link]

  • WASTE MANAGEMENT. Bucknell University. Available from: [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET AZ1. UBPBio. Available from: [Link]

  • 1,1-difluoro-5-azaspiro[2.5]octan-4-one. PubChem. Available from: [Link]

  • Personal Protection Equipment. Composites One. Available from: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available from: [Link]

  • SAFETY DATA SHEET. ABclonal. Available from: [Link]

  • 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride. PubChem. Available from: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available from: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • PRODUCT BROCHURE Personal protective equipment and consumables. SKAN. Available from: [Link]

  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. Available from: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.